Balanol

Catalog No.
S520405
CAS No.
63590-19-2
M.F
C28H26N2O10
M. Wt
550.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Balanol

CAS Number

63590-19-2

Product Name

Balanol

IUPAC Name

2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid

Molecular Formula

C28H26N2O10

Molecular Weight

550.5 g/mol

InChI

InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1

InChI Key

XYUFCXJZFZPEJD-XMSQKQJNSA-N

SMILES

C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O

solubility

Soluble in DMSO

Synonyms

Balanol; Ophiocordin; BA1; Azepinostatin; (-)-Balanol; (3R-trans)-Balanol;

Canonical SMILES

C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O

Isomeric SMILES

C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O

The exact mass of the compound Balanol is 550.1587 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

What is Balanol?

Author: Smolecule Technical Support Team. Date: February 2026

Balanol is a fungal metabolite first isolated from Verticillium balanoides in 1993 [1]. It is a small molecule that acts as a potent and selective inhibitor for a subset of protein kinases within the AGC family, most notably Protein Kinase C (PKC) and cAMP-dependent Protein Kinase (PKA) [1] [2].

Mechanism of Action

This compound functions as an ATP-competitive inhibitor [1]. It mimics the structure of ATP and binds to the catalytic domain of kinases, blocking the binding of ATP and preventing the kinase from transferring a phosphate group to its protein substrates, thereby halting its signaling activity [1] [3].

The molecular binding of this compound to PKA is characterized by an induced-fit mechanism, where this compound's flexible structure allows it to form extensive hydrophobic interactions and hydrogen bonds within the ATP-binding cleft [1].

Molecular Structure and Key Moieties

The this compound molecule can be divided into distinct regions that correspond to different parts of the ATP molecule, which is key to its inhibitory function [1] [3].

G ATP ATP Molecule A_ATP Adenine Base ATP->A_ATP R_ATP Ribose Sugar ATP->R_ATP P_ATP Triphosphate Group ATP->P_ATP Sub_A Adenine Subsite A_ATP->Sub_A Sub_R Ribose Subsite R_ATP->Sub_R Sub_P Phosphate Subsite P_ATP->Sub_P This compound This compound Molecule A_Bal 4-Hydroxybenzamide Moiety (Ring A) This compound->A_Bal R_Bal Azepane Ring (Ring B) This compound->R_Bal P_Bal Benzophenone Moiety (Rings C & D) This compound->P_Bal A_Bal->Sub_A R_Bal->Sub_R P_Bal->Sub_P Subsites Kinase ATP-binding Subsites Subsites->Sub_A Subsites->Sub_R Subsites->Sub_P

This compound's structural moieties mimic ATP to occupy kinase binding subsites [1] [3].

Selectivity and Inhibition Profile

Despite high conservation of the ATP-binding site across kinases, this compound exhibits a varied inhibition profile, showing high potency for some AGC kinases but not others [1]. The following table summarizes its inhibition constants (K_d) for key kinases.

Protein Kinase Inhibition Constant (K_d) Notes
PKCε 0.73 ± 0.06 nM [3] Often a primary research target due to oncogenic role.
PKA 5.9 ± 0.5 nM [3] A common benchmark for selectivity studies.
GRK2 42 nM (IC₅₀) [4] Inhibited, but with limited selectivity over other GRKs.
cGMP-dependent PK (PKG) 1.6 - 6.4 nM (Kᵢ range) [1] Potently inhibited, similar to PKA/PKC.
Ca²⁺-calmodulin kinases 30 - 742 nM (Kᵢ range) [1] Much less potent inhibition.
Tyrosine Kinases (e.g., Src, EGFR) Not inhibited [1] [2] Demonstrates selectivity between kinase families.

Strategies to Improve Selectivity: A major research focus is modifying the this compound structure to achieve greater selectivity for specific kinases, particularly oncogenic PKC isozymes like PKCε over PKA [3]. Key approaches include:

  • Azepane Ring Fluorination: Stereospecific introduction of fluorine at the C5(S) position significantly improves affinity and selectivity for PKCε [3].
  • Benzophenone Modification: Replacing the carboxylic acid with other acidic groups can impact potency [3].
  • Benzamide Alteration: Modifying the 4-hydroxybenzamide ring can affect binding to the adenine subsite [3].

Experimental and Research Applications

This compound is primarily a research tool rather than a clinical drug candidate. Key applications include:

  • Probing Kinase Function: Used to dissect the role of PKC and PKA in cellular signal transduction pathways [2].
  • Structural Biology: Co-crystallization with PKA has provided high-resolution insights into ATP-binding site architecture and inhibitor binding mechanisms [1].
  • Template for Inhibitor Design: Serves as a starting point for structure-based drug design to develop novel, selective kinase inhibitors [3] [4].
  • Studying Selectivity Mechanisms: Helps understand how inhibitors achieve specificity despite conserved ATP-binding sites, guiding the design of more selective drugs [4].

Methodology for Structure-Based Drug Design

The following workflow outlines a typical computational approach for designing and evaluating new this compound analogues.

G Start Start: Target a Kinase (e.g., PKCε) A 1. Homology Modeling (Build 3D model of target kinase) Start->A B 2. Ligand Preparation (Design & draw this compound analogues) A->B C 3. Molecular Docking (Predict how ligand fits in binding site) B->C D 4. Molecular Dynamics (MD) Simulation (Simulate complex behavior in solution) C->D E 5. Binding Affinity Calculation (e.g., via MM/GBSA) D->E End Rank Compounds for Synthesis & Testing E->End

A computational workflow for designing selective this compound-based kinase inhibitors [4].

Key Takeaways for Researchers

  • Potency vs. Selectivity: this compound is a potent pan-AGC kinase inhibitor; its value lies as a scaffold for engineering selectivity.
  • Structural Insights: Its co-crystal structure with PKA is a critical resource for understanding kinase-inhibitor interactions.
  • Fluorination Strategy: Stereospecific fluorination of the azepane ring is a promising strategy to enhance potency and selectivity for PKCε.
  • Charge State Consideration: Correct assignment of protonation states is crucial for accurate computational prediction of binding affinity for this compound analogues.

References

Balanol fungal metabolite source

Author: Smolecule Technical Support Team. Date: February 2026

Fungal Sources of Balanol

This compound is a fungal metabolite produced by several species. The table below summarizes the known natural producers and the context of their production.

Fungal Source Production Context Key Characteristics
Verticillium balanoides [1] Original discovery isolate [1] First source from which this compound was identified and characterized.
Tolypocladium ophioglossoides (syn. Cordyceps ophioglossoides) [2] [1] Natural producer; subject of recent biosynthetic and production studies [2] [3] Also produces the regioisomer ophiocordin [1]. A cryptic bln gene cluster in this fungus is responsible for this compound biosynthesis [2] [3].
Fusarium merisomides [2] Natural producer [2] Identified as a source of the same compound, previously reported as azepinostatin [2].

Biosynthesis and Pathway Engineering

In Tolypocladium ophioglossoides, this compound biosynthesis is governed by the bln gene cluster. This cluster was initially "cryptic," meaning it was not active under standard laboratory culture conditions [3].

  • Pathway Activation: The biosynthetic pathway was successfully activated through overexpression of a pathway-specific regulator gene, blnR [2] [3]. BlnR is a Zn₂Cys₆ family transcription factor that positively regulates the entire bln cluster by binding to the promoters of all member genes [2].
  • Biosynthetic Logic: The biosynthesis involves the convergence of independent polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways [3].

The following diagram illustrates the experimental workflow used to elucidate and enhance this compound production:

G start Start: Cryptic bln Gene Cluster in Tolypocladium ophioglossoides step1 Overexpress Cluster-Regulator Gene blnR start->step1 step2 Activate this compound Biosynthetic Pathway (bln) step1->step2 step3 Produce this compound and Eight Other Metabolites step2->step3 step4 Characterize Regulation: EMSA Assays & RNA-seq step3->step4 step5 Optimize Fermentation Medium via Response Surface Methodology step4->step5 step6 Achieve High-Yield Production (2187.39 mg/L) step5->step6 key Key Outcome step6->key

Experimental workflow for activating and optimizing this compound production.

Optimized Production Protocol

Based on the research, here is a detailed methodology for gram-level production of this compound using the engineered T. ophioglossoides blnROE strain [2].

Strain and Culture Conditions
  • Strain: Use the genetically engineered Tolypocladium ophioglossoides blnROE strain, which overexpresses the blnR regulator gene. The strain can be maintained on Potato Dextrose Agar (PDA) with 4 mg/L chlorimuron-ethyl for selection [2].
  • Seed Culture:
    • Medium: COB liquid medium (Sucrose 30 g/L, Polypeptone 5 g/L, Yeast extract 5 g/L, MgSO₄·7H₂O 1 g/L, KH₂PO₄ 0.5 g/L, pH 5.5) [2].
    • Inoculation: Inoculate 250 mL flasks containing 80 mL of medium with spores at a density of 2 × 10⁵ spores/mL [2].
    • Conditions: Incubate at 26°C with shaking at 160 rpm for 3-4 days [2].
  • Fermentation:
    • Scale: Perform in a 15 L fermenter containing 8 L of the statistically optimized production medium [2].
    • Inoculation: Transfer seed culture at 2.5% (v/v) inoculum size [2].
    • Critical Parameters:
      • Temperature: Maintain at 26°C [2].
      • pH: Automatically control at 4.9 using 2 M NaOH [2].
      • Dissolved Oxygen: Maintain at 20% air saturation by automatically adjusting agitation speed [2].
Statistical Medium Optimization (RSM)

The production medium was optimized using Response Surface Methodology (RSM), which is a collection of statistical techniques for designing experiments, building models, and finding optimum factor combinations. The final optimized medium composition that achieved a yield of 2187.39 mg/L is not fully detailed in the available abstract, but the methodology is critical for replicating the high yield [2].

Bioactivity and Research Significance

This compound is a potent ATP-competitive inhibitor of protein kinase C (PKC) and protein kinase A (PKA) [2] [1] [4]. Its molecular structure mimics ATP, allowing it to bind tightly to the catalytic site of these enzymes, thereby blocking their activity [1] [5]. This mechanism makes it a valuable tool for studying cellular signaling and a potential starting point for drug development, particularly in oncology and central nervous system diseases [2].

References

Balanol structure elucidation

Author: Smolecule Technical Support Team. Date: February 2026

Balanol: An Overview

This compound is a potent fungal metabolite known for its strong inhibition of Protein Kinase C (PKC) and other AGC-family kinases like PKA and PKG [1] [2] [3]. Its structure resembles that of ATP, allowing it to act as a competitor in the kinase ATP-binding site [1]. The specific molecular structure of this compound is similar to that of ATP, making it the ATP competitor binding to the PKC enzyme, thus inhibiting PKC activity [1].

Biosynthetic Pathway and Gene Cluster

This compound is produced by the herb fungus Tolypocladium ophioglossoides [1]. Its biosynthesis is governed by the bln gene cluster, which includes a pathway-specific regulator gene, blnR.

The following diagram outlines the core this compound biosynthetic pathway and its regulation based on current knowledge.

bln_pathway BlnR BlnR BlnR->BlnR Auto-regulates BlnBiosynthesis BlnBiosynthesis BlnR->BlnBiosynthesis Activates Precursors Precursors Precursors->BlnBiosynthesis This compound This compound BlnBiosynthesis->this compound

Regulated biosynthetic pathway for this compound.

  • Key Enzymes: Several key enzymes in the pathway have been characterized, including BlnJ, BlnF, BlnO, and BlnP [1].
  • Regulation: The Zn₂Cys₆ family regulator BlnR positively controls the entire bln cluster. It binds to the promoters of all bln genes, including its own, acting as an auto-activator [1].

Experimental Protocol: Biosynthesis Regulation Study

Here is a detailed methodology for investigating the regulatory role of BlnR, as described in the search results [1].

Strain and Culture Conditions
  • Fungal Strain: Use Tolypocladium ophioglossoides with an overexpressed blnR gene (blnROE strain).
  • Seed Culture: Grow in COB liquid medium (Sucrose 30 g/L, polypeptone 5 g/L, yeast extract 5 g/L, MgSO₄·7H₂O 1 g/L, KH₂PO₄ 0.5 g/L, pH 5.5) at 26°C for 3-4 days.
  • Fermentation: Transfer seed culture to a fermenter with a 2-2.5% (v/v) inoculum. Maintain pH at 4.9 and dissolved oxygen at 20% air saturation.
Heterologous Expression and Purification of BlnR
  • Cloning: Amplify the blnR cDNA and subclone it into a pET-32a expression vector.
  • Protein Production: Express the recombinant protein in E. coli BL21 (DE3) by inducing with IPTG at 16°C overnight.
  • Purification: Lyse cells and purify the His-tagged BlnR protein using a Ni-agarose affinity column.
Electrophoretic Mobility Shift Assay (EMSA)
  • Purpose: To confirm direct binding of BlnR to its target gene promoters.
  • Procedure: Incubate purified BlnR protein with labeled DNA probes containing the promoter regions of bln genes. Analyze protein-DNA complexes via a non-denaturing polyacrylamide gel.
Transcriptomic Analysis (RNA-seq)
  • Purpose: To assess the global impact of blnR overexpression.
  • Procedure: Extract total RNA from the mycelia of the wild-type and blnROE strains. Perform RNA sequencing and differential gene expression analysis.

Optimizing this compound Production

Through medium optimization and fermentation control, production was significantly increased. The table below summarizes the optimization process and outcomes.

Optimization Factor Initial/Basal Condition Optimized Condition/Outcome
Strain Wild-type T. ophioglossoides blnR overexpression strain (blnROE) [1]
Key Regulatory Strategy N/A Overexpression of pathway-specific regulator gene blnR [1]
Final this compound Titer Low yield 2187.39 mg/L in a 5 L fermenter [1]
Statistical Method N/A One-factor experiments & Response Surface Methodology (RSM) [1]
Process Control Unspecified Controlled pH (4.9) & dissolved oxygen (20% air saturation) [1]

Mechanism of Kinase Inhibition

This compound functions as an ATP-competitive inhibitor. Structural studies comparing it with other AGC kinase inhibitors have identified key drivers of its potency [2].

Inhibitor Property Impact on Potency/Selectivity Example from this compound/Other Inhibitors
Buried Accessible Surface Area (ASA) Higher buried ASA correlates with greater potency [2]. This compound has a high buried ASA of ~420 Ų when bound to PKA [2].
Hydrogen Bonds with Hinge Region Fewer hydrogen bonds can be a driver of selectivity [2]. Potent, selective inhibitors often form reduced hinge interactions [2].
Occupation of Hydrophobic Subsites Exploiting unique hydrophobic pockets enhances selectivity [2]. A key feature of selective GRK2 and ROCK1 inhibitors [2].

Research Workflow

For a comprehensive research approach, the following workflow integrates genetics, fermentation, and analytical techniques used in current this compound studies.

workflow A Strain Engineering (blnR overexpression) B Culture Optimization (OSMAC & RSM) A->B C Fermentation Scale-up B->C D Analytical Chemistry (HPLC, MS) C->D E Mechanistic Studies (EMSA, RNA-seq, X-ray Cryst.) D->E

Integrated research workflow for this compound production and analysis.

Research Implications and Future Directions

The data shows a strategic pivot in this compound research from chemical synthesis to metabolic engineering and systems biology. Activating cryptic gene clusters via regulatory genes like blnR is an efficient strategy for yield improvement [1]. The high-resolution structural data of this compound and analogs bound to kinases provides a blueprint for rational drug design to improve selectivity and reduce off-target effects [2] [3].

References

BlnR: The Pathway-Specific Regulator of Balanol

Author: Smolecule Technical Support Team. Date: February 2026

BlnR is a Zn₂Cys₆-type transcription factor located within the balanol biosynthetic gene cluster (bln) in the fungus Tolypocladium ophioglossoides [1]. It acts as a positive regulator, meaning it activates and enhances the production of this compound.

The diagram below illustrates the core regulatory circuit controlled by BlnR, based on affinity-binding and transcriptomic data [1].

blnR_regulation BlnR Regulatory Network BlnR BlnR bln_genes Other bln genes (e.g., BlnJ, BlnF, BlnO, BlnP) BlnR->bln_genes Binds & Activates Self Its own promoter BlnR->Self Binds & Activates External_genes External genes (e.g., for conidiospore development) BlnR->External_genes Regulates

The key findings on its function are [1]:

  • Positive Autoregulation: BlnR binds to its own promoter, creating a positive feedback loop that amplifies its own expression.
  • Cluster-Wide Activation: It binds to the promoters of all other members of the bln gene cluster, directly turning on the entire biosynthetic pathway.
  • Pleiotropic Effects: Beyond the bln cluster, BlnR regulates other genes, influencing processes like spore development and hyphal growth.

Key Experimental Protocols for Studying BlnR

To elucidate the role of BlnR, researchers employed several molecular techniques. The workflow below outlines the key experimental steps for characterizing such a regulator.

experimental_workflow BlnR Experimental Workflow Step1 1. Generate blnR Overexpression Strain (blnROE) Step2 2. Heterologous Expression and Protein Purification Step1->Step2 Step4 4. RNA-seq Analysis Step1->Step4 Step5 5. Phenotypic Observation Step1->Step5 Step3 3. Electrophoretic Mobility Shift Assay (EMSA) Step2->Step3

Here are the detailed methodologies for the core experiments:

1. Heterologous Expression and Purification of BlnR [1]

  • Cloning: The full-length blnR cDNA was cloned into a pET-32a vector.
  • Expression: The vector was expressed in E. coli BL21 (DE3) cells induced with IPTG at 16°C.
  • Purification: The resulting histidine-tagged BlnR protein was purified using a Ni-agarose affinity chromatography column.

2. Electrophoretic Mobility Shift Assay (EMSA) [1]

  • Purpose: To confirm direct binding of BlnR to the promoters of bln genes.
  • Procedure: Purified BlnR protein was incubated with labeled DNA promoter fragments. The protein-DNA complexes were then resolved on a non-denaturing polyacrylamide gel. A mobility shift (slowdown) of the DNA fragment indicates direct binding.

3. Transcriptomic Analysis (RNA-seq) [1]

  • Strains: Mycelia from the blnR overexpression strain (blnROE) were compared against a control strain.
  • Methodology: Total RNA was extracted, sequenced, and the data was analyzed to identify differentially expressed genes. This identifies all genes affected by BlnR, both within and outside the bln cluster.

Optimizing this compound Production in Fermentation

Once the regulator was understood, culture conditions were optimized to maximize this compound yield using the blnROE strain. The following table summarizes the key parameters and outcomes.

Optimization Parameter Specific Condition or Outcome Quantitative Result
Final Production in Fermenter Yield in optimized medium [1] 2187.39 mg/L
Production Before Optimization Initial yield in standard medium [1] ~700 mg/L
Statistical Method Used Response Surface Methodology (RSM) [1] Based on one-factor experiments
Culture Parameters Temperature [1] 26°C
Dissolved Oxygen [1] 20% air saturation
pH [1] Maintained at 4.9

This compound's Role as a Protein Kinase C Inhibitor

Understanding BlnR is crucial because its product, this compound, is a potent and valuable molecule.

  • Mechanism of Action: this compound is an ATP-competitive inhibitor of Protein Kinase C (PKC) and other kinases like PKA [1] [2]. Its structure mimics ATP, allowing it to occupy the enzyme's active site and block its activity [1].
  • Therapeutic Relevance: PKC enzymes are involved in critical cellular processes, and their dysregulation is linked to various diseases, including cancer, central nervous system disorders, cardiovascular diseases, and diabetes [1] [3]. This makes this compound a promising lead compound for drug development [3] [4].

The strategies outlined here—from genetic regulation to fermentation science—provide a roadmap for researchers to produce this compound and potentially apply similar approaches to other valuable fungal metabolites.

References

The Mechanism of PKC Inhibition by Balanol

Author: Smolecule Technical Support Team. Date: February 2026

Balanol inhibits PKC through a high-affinity interaction that prevents ATP from binding. The table below details the core components of this mechanism.

Inhibition Aspect Detailed Description Experimental Evidence & Supporting Data
Mode of Action ATP-competitive inhibitor [1] [2] [3]. Inhibition can be overcome with high ATP concentrations [1] [4].
Structural Mimicry Molecule mimics ATP [2] [3] [5]. 4-hydroxybenzamide moiety mimics adenine; azepane ring mimics ribose; benzophenone moiety mimics phosphate groups [3] [5]. X-ray crystallography of PKA-balanol complex (PDB: 1BX6) provides structural basis [3] [5].
Binding Affinity Potently inhibits PKC isozymes in nanomolar (nM) range [6] [3]. Ki (inhibition constant) for various PKC isozymes is ≥ 4 nM [3]. More potent than staurosporine [6].
Key Interactions Binds catalytic cleft between large and small lobes [3]. Extensive non-polar interactions with glycine-rich loop; hydrogen bonding with key residues (e.g., Glu170, Tyr330) [3]. Molecular modeling and structure-activity relationship (SAR) studies [1] [7] [8].

The diagram below illustrates how this compound occupies the ATP-binding site of PKC, depicting the key moieties and their interactions.

G ATP ATP PKC PKC ATP->PKC Normal Binding This compound This compound This compound->PKC Competitive Binding InactivePKC InactivePKC PKC->InactivePKC This compound Occupies Site NoPhosphorylation NoPhosphorylation PKC->NoPhosphorylation Catalyzes Phosphorylation InactivePKC->NoPhosphorylation No Reaction

This compound competes with ATP to bind the PKC catalytic site, preventing substrate phosphorylation and inhibiting kinase activity.

Structural Basis for Binding and Selectivity

The high-affinity binding of this compound is achieved through precise molecular interactions. Crystallographic studies show that this compound induces a conformational change in the glycine-rich loop, facilitating tight binding through numerous nonpolar interactions [3]. While this compound potently inhibits PKC, it also shows strong activity against the closely related Protein Kinase A (PKA) [1] [3] [4]. However, research has successfully developed analogs with improved selectivity.

Strategy / Finding Description Impact on Inhibitor Profile
Modifying the Benzophenone Ring Removal of a hydroxyl group (e.g., 10"-deoxythis compound) [3] or replacing the carboxylic acid [5]. Can yield analogs with >100x selectivity for PKA over PKC [3]. Critical for potent activity [5].
Modifying the Azepane Ring Replacing the 7-membered azepane with other rings (e.g., pyrrolidine) [8] [5] or introducing stereospecific fluorine atoms [5]. Alters conformation and impacts isozyme/kinase selectivity [8] [5]. Fluorination at C5(S) position improved selectivity for oncogenic PKCε [5].
Modifying the 4-Hydroxybenzamido Moisty Altering the 4-hydroxy group or the amide linkage [7]. A free 4-hydroxyl group and the amide linkage are required for optimal PKC inhibition [7].

Experimental and Computational Methodologies

The discovery and characterization of this compound's mechanism have relied on a combination of experimental and computational approaches.

Experimental Protocols for Characterizing Inhibition
  • Kinase Activity Assays: The inhibitory activity (IC₅₀ or Kᵢ) of this compound against PKC isozymes and other kinases (like PKA) is typically measured using in vitro kinase assays. A common method involves incubating the kinase enzyme with a substrate, γ-³²P-ATP, and varying concentrations of this compound. The reaction is stopped, and the phosphorylated substrate is separated and quantified to determine the rate of phosphorylation inhibition [1] [6].
  • Determining ATP-Competitiveness: To confirm that this compound is ATP-competitive, the kinase activity assays are repeated at a fixed this compound concentration but with increasing concentrations of ATP. A rightward shift in the inhibition curve with higher ATP levels indicates competitive inhibition [1] [4].
  • Heterologous Expression and Protein Purification (for Biosynthetic Studies): To study regulators like BlnR, the gene is cloned into an expression vector (e.g., pET-32a) and transformed into E. coli BL21(DE3). Protein expression is induced with IPTG. The resulting protein is purified using affinity chromatography, such as a Ni-agarose column, for further functional studies like EMSA [6].
Computational Workflow for Investigating Charge States

Understanding the exact charge states of this compound and its analogs within the ATP-binding site is crucial for rational drug design. The following workflow, based on studies of fluorinated analogs, outlines this process [5]:

G Start Start with this compound Analog pKaPred 1. Predict pKa Values (Marvin Suite) Start->pKaPred ChargeAssign 2. Assign Potential Charge States pKaPred->ChargeAssign PrepSystem 3. Prepare Protein-Ligand System (Homology Modeling) ChargeAssign->PrepSystem MD 4. Run Molecular Dynamics (MD) Simulations PrepSystem->MD EnergyCalc 5. Calculate Binding Energy (MMGBSA) MD->EnergyCalc Compare 6. Compare with Experimental Data EnergyCalc->Compare

Computational workflow for determining the charge states of this compound analogs in the kinase ATP-binding site.

Future Research and Development

Current research is focused on overcoming the challenge of isozyme selectivity. Future directions include leveraging advanced computational methods to model protein flexibility more accurately and designing novel analogs based on a deeper understanding of the subtle differences in the ATP-binding sites of specific PKC isozymes like PKCε [5]. Furthermore, optimizing fermentation and genetic engineering of the producing fungus, Tolypocladium ophioglossoides, is a key strategy for gram-level production of this compound for further research and development [6].

References

Molecular Mechanism of Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Balanol inhibits PKA by acting as a potent ATP-competitive inhibitor [1] [2]. It binds reversibly to the catalytic subunit of PKA within the ATP-binding cleft, preventing ATP from binding and thus halting the transfer of phosphate to protein substrates [2] [3]. The inhibition can be surmounted by increasing ATP concentrations, confirming its competitive nature [1].

The key to this compound's potency is its high binding affinity, which is approximately three orders of magnitude greater than that of ATP for PKA [1] [2]. While hydrogen bonding helps anchor the molecule, the tight binding is primarily due to extensive favorable nonpolar interactions with residues in the ATP-binding pocket [2].

Structural Basis for Binding

This compound's structure allows it to act as a near-perfect mimic of ATP, occupying the entire ATP-binding pocket. The table below summarizes how its components correspond to ATP and their key interactions with PKA.

This compound Component Analogous ATP Part Key Interactions in PKA

| 4-Hydroxybenzamide moiety | Adenine base | • Forms hydrogen bonds with backbone atoms of Val123 and Glu121 [2]. • Anchors in the hydrophobic adenine-binding pocket. | | Azepane ring | Ribose sugar | • N1 atom hydrogen bonds with the backbone carbonyl of Glu170 [2]. • Makes nonpolar contacts with Gly50, Phe127, and Glu170. | | Benzophenone moiety | Triphosphate group | • Interacts with the phosphate-binding loop (Gly-rich loop). • Key polar and nonpolar interactions with conserved residues Gly52, Phe54, and Asp184, as well as nonconserved residues Leu74 and Gln84 [2]. |

This binding induces conformational changes in the kinase's glycine-rich loop and catalytic side chains (e.g., Phe54, Ser53) for an induced-fit interaction, contributing significantly to its high-affinity binding [2].

Quantitative Inhibition and Selectivity Profile

Although this compound inhibits both PKA and PKC with high potency, its effectiveness varies across the protein kinase family. The following table summarizes its activity against several serine/threonine kinases.

Protein Kinase Inhibition Constant (Kᵢ) Notes
PKA 3.4 - 6.4 nM One of the primary targets [1] [2].
PKC (various isoforms) 4 - 9 nM Originally discovered as a PKC inhibitor [2].
PKG 1.6 - 3.8 nM Most potent inhibition observed [2].
Ca²⁺-Calmodulin Kinases 30 - 742 nM Weaker inhibition, varying between specific kinases [2].
MAPK/Erk1 Not inhibited Demonstrates specificity within the kinase family [2].
Src / EGFR Kinases Not inhibited Tyrosine kinases are not inhibited [4] [2].

A critical finding is that minor structural modifications to this compound can dramatically alter its selectivity. For example, removing a hydroxyl group from the benzophenone ring to create 10"-deoxythis compound results in a compound with 100-fold greater selectivity for PKA over PKC [2]. This highlights the potential for rational drug design based on the this compound scaffold.

Experimental Approaches for Characterization

Several key methodologies are used to study this compound's inhibition of PKA:

  • ATP-Competition Assay: The foundational experiment involves measuring PKA activity in the presence of this compound and increasing concentrations of ATP. A rightward shift in the dose-response curve with higher ATP levels confirms competitive inhibition [1].
  • X-ray Crystallography: Solving the crystal structure of the PKA-balanol complex (e.g., PDB: 1BX6) provides atomic-level detail of the binding interactions, revealing how this compound occupies the ATP-binding cleft and induces conformational changes [2] [5].
  • Kinase Selectivity Profiling: this compound's effect is tested against a panel of purified protein kinases (e.g., PKC, PKG, CaMKII, MAPK) to determine inhibition constants (Kᵢ) and define its selectivity window [1] [2].
  • Structure-Activity Relationship (SAR) Studies: Researchers synthesize and test this compound analogs with modifications to different moieties (e.g., benzophenone, azepane) to identify structural features critical for potency and selectivity [2] [5].
  • Computational Modeling and MD Simulations: Molecular Dynamics (MD) simulations and binding energy calculations (e.g., MMGBSA) are used to investigate the dynamic binding process, the role of water molecules, and the effect of modifications, such as fluorination, on affinity and selectivity [5].

The diagram below illustrates the logical workflow for a comprehensive research project investigating a kinase inhibitor like this compound.

G Start Start: Identify Kinase Target Assay In Vitro Kinase Activity Assay Start->Assay Competition ATP-Competition Assay Assay->Competition Confirms Inhibition Structural Structural Analysis (X-ray Crystallography) Competition->Structural Reveals Binding Mode Profiling Selectivity Profiling (Kinase Panel) Structural->Profiling Defines Specificity Design Analogue Design & Synthesis (SAR Studies) Profiling->Design Guides Optimization Simulation Computational Modeling (MD Simulations) Design->Simulation Informs Design Simulation->Design Predicts Affinity/Selectivity

Research Applications and Implications

This compound serves as a powerful tool compound for probing signal transduction pathways and kinase function in biological systems [4]. Its primary value in drug discovery lies as a scaffold for rational drug design. Researchers use its core structure to engineer novel inhibitors with enhanced potency, selectivity, and pharmacological properties for specific kinases implicated in diseases like cancer [2] [5].

Current research focuses on strategies to overcome the challenge of kinase selectivity, including fine-tuning the charge states of key functional groups and introducing stereospecific substitutions (e.g., fluorination) on the azepane ring to exploit subtle differences in the ATP-binding sites of homologous kinases [5].

References

Molecular Architecture and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Balanol's four-ring structure fully occupies the flexible ATP-binding site [1]:

  • Benzamide moiety (Ring A): Occupies the adenine subsite, mimicking the adenine ring of ATP.
  • Azepane moiety (Ring B): Resides in the ribose subsite.
  • Benzophenone moiety (Rings C and D): Fills the triphosphate subsite, with its carboxylate group playing a critical role in binding.

The X-ray crystallographic structure of PKA-bound this compound confirms it is a close ATP mimic [1]. It inhibits PKC isozymes in the nanomolar range, showing better potency than staurosporine [2].

Key Binding Interactions and Charge States

The binding affinity and specificity of this compound are mediated by key nonbonded interactions and the charge states of its ionizable groups.

Table 1: Critical Nonbonded Interactions in Kinase-Balanol Complexes

Interaction Type Description Role in Molecular Recognition
Hydrogen Bonding Traditional hydrogen bonds with kinase backbone and side chains. Critical for anchoring the inhibitor and providing binding specificity [3].
Salt Bridge Ionic interactions, e.g., between this compound's carboxylate and a kinase arginine residue. Contribute significantly to binding energy and selectivity [3].
CH-π Interaction Interaction between aliphatic C-H bonds and aromatic rings. Recognized as a major contributor to binding affinity in kinase-inhibitor complexes [3].
π-π Stacking Face-to-face stacking between aromatic rings. Important for positioning the inhibitor in the hydrophobic adenine pocket [3].
Cation-π Interaction Interaction between a cation and an aromatic ring. Can influence binding orientation and energy [3].

The charge state of this compound is crucial for binding. Computational studies suggest that for this compound and its most potent fluorinated analogue (with a 5S fluorine on the azepane), the following groups are charged at physiological pH when bound to PKCε and PKA [1]:

  • The secondary amine (N1) on the azepane ring.
  • The phenolic group (C6′′OH) on the benzophenone moiety.
  • The carboxylate group (C15′′O2H) on the benzophenone ring.

Fluorination can alter the charge state profile, affecting binding affinity and isozyme selectivity [1].

Computational Modeling of this compound Binding

Accurately modeling this compound-kinase interactions is vital for structure-based drug design. A benchmarking study recommends the following DFT methods for modeling nonbonded interactions in kinase-inhibitor complexes [3]:

Table 2: Benchmarking of DFT Methods for Kinase-Inhibitor Interactions

DFT Method Basis Set Key Finding Rationale
B3LYP-D3BJ def2-TZVP Best combination of accuracy and computational efficiency. Well-suited for routine modeling of protein-ligand binding [3].
RIJK RI-B2PLYP def2-QZVP Delivers high accuracy. Excellent choice when high precision is required [3].

Experimental Production and Binding Analysis

Gram-Level Production in Fungus this compound can be produced via fermentation of the engineered fungus Tolypocladium ophioglossoides.

  • Strain: Use the blnROE strain (overexpressing the pathway-specific regulator gene blnR) [2].
  • Medium: Optimized COB medium through response surface methodology [2].
  • Fermentation: Conduct batch fermentation in a 15 L jar fermenter at 26°C, maintaining pH at 4.9 and dissolved oxygen at 20% air saturation [2].
  • Yield: This process achieved a production level of 2187.39 mg/L [2].

Experimental Protocol for Binding Affinity Measurement Directly measure the binding affinity (KD) of this compound analogues to kinases using Biolayer Interferometry (BLI) [4]:

  • Biotinylation: Biotinylate the purified kinase using EZ-Link HPDP-Biotin.
  • Immobilization: Load the biotinylated kinase onto streptavidin-coated biosensors.
  • Baseline: Place sensors in a buffer with 1% DMSO for 1 minute to establish a baseline.
  • Association: Transfer sensors to a solution containing the this compound analogue for 3 minutes to monitor binding.
  • Dissociation: Return sensors to the baseline buffer for 5 minutes to monitor dissociation.
  • Analysis: Fit the association and dissociation curves to determine the rate constants (kon and koff) and calculate KD = koff/kon [4].

Workflow for Production and Analysis

The following diagram outlines the key stages for producing this compound and experimentally analyzing its kinase binding.

G cluster_production Production Phase cluster_analysis Binding Analysis Phase cluster_design Design & Optimization Start Start: this compound R&D P1 Engineer Fungal Strain (Overexpress blnR) Start->P1 P2 Optimized Fermentation (COB Medium, 26°C) P1->P2 P3 Harvest & Purify P2->P3 A1 Biolayer Interferometry (K_D Measurement) P3->A1 A2 Crystallography (Determine 3D Structure) A1->A2 A3 Computational Modeling (DFT, MD Simulations) A2->A3 D1 Analyze Binding Motifs A3->D1 D2 Design Analogues (e.g., Fluorination) D1->D2 D3 Evaluate Selectivity/Potency D2->D3 D3->P1 Feedback Loop

References

Mechanism of Action and Kinase Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Balanol functions by mimicking ATP, competing with it for binding in the conserved active site of protein kinases [1] [2]. Its structure features several key moieties that enable high-affinity binding [1]:

  • Benzamide (Ring A): Occupies the adenine subsite.
  • Azepane (Ring B): Occupies the ribose subsite.
  • Benzophenone (Rings C & D): Resides in the triphosphate subsites.

Initially recognized as a potent inhibitor of PKC and PKA, this compound's inhibition profile extends to other kinases, including PAK1 and casein kinase II [3] [2]. However, its selectivity among different kinases is moderate due to the high conservation of the ATP-binding site [4]. Research into closely related AGC kinases like GRK2 shows that inhibitor selectivity is driven by factors such as reduced hydrogen-bond formation with the kinase hinge, occupation of a hydrophobic subsite, and a consequently higher buried surface area in the kinase-inhibitor complex [5].

The table below summarizes this compound's reported potency against its primary kinase targets.

Kinase Target Reported Potency (IC₅₀ or Kᵢ) Notes Citations
PKC (multiple isozymes) Nanomolar range (e.g., more potent than staurosporine) Non-selective; inhibits various PKC isozymes [6] [1]
PKA Nanomolar range A common off-target for PKC inhibitors [6] [1]
PAK1 Effective inhibition shown in cellular assays Identified via virtual screening; induces apoptosis & autophagy [3]
Casein Kinase II Not specified Listed as a known target [2]

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments used to characterize this compound's biological activities.

In Vitro Kinase Inhibition Assay

This biochemical assay directly measures a compound's ability to inhibit kinase activity.

  • Principle: The assay quantifies the transfer of the radiolabeled gamma-phosphate from [γ-³²P]ATP to a substrate protein or peptide [4].
  • Protocol:
    • Reaction Setup: Combine the purified kinase (e.g., GRK2, PKA), a suitable substrate (e.g., rhodopsin for GRKs [4]), [γ-³²P]ATP, and this compound in a reaction buffer.
    • Incubation: Allow the phosphorylation reaction to proceed at 30°C for a set time (e.g., 20 minutes) [4].
    • Termination & Quantification: Stop the reaction, typically by spotting onto filter papers or adding a stopping solution. The amount of incorporated radioactivity is measured using a scintillation counter, which reflects kinase activity.
    • Data Analysis: Plot inhibitor concentration versus kinase activity to determine the IC₅₀ value [4].
Cell-Based Viability and Death Assays

These phenotypic assays evaluate the functional consequences of kinase inhibition in a cellular context, such as anti-cancer effects.

  • Principle: Treat cancer cell lines with this compound and measure cell death or proliferation through various endpoints [3] [7].
  • Protocol:
    • Cell Culture & Treatment: Culture relevant cell lines (e.g., SW480 colorectal cancer cells). Seed cells in multi-well plates and treat with a concentration range of this compound [3].
    • Induction of Death: To study necroptosis, co-incubate cells with a death inducer like TNF-α and a caspase inhibitor like Z-VAD [7].
    • Endpoint Measurement:
      • ATP Assay: Measure total ATP levels using a luminescence-based assay (e.g., CellTiter-Glo) as a proxy for viable cell number [7].
      • Membrane Integrity: Assess plasma membrane rupture by measuring the release of intracellular enzymes like adenylate kinase (AK) into the culture medium [7].
      • Apoptosis/Autophagy: Use specific stains and markers to differentiate types of cell death. For example, this compound was shown to induce both apoptosis and cytoprotective autophagy in SW480 cells [3].
    • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) for cell death inhibition or proliferation.
Crystallography for Structural Analysis

This technique provides atomic-level detail of how this compound interacts with its kinase targets.

  • Principle: Protein crystallography involves purifying the kinase, forming crystals of the kinase-inhibitor complex, and solving the 3D structure using X-ray diffraction [4].
  • Protocol:
    • Protein Purification & Complex Formation: Purify the kinase domain (e.g., of GRK2) and incubate it with this compound to form a homogeneous complex [4].
    • Crystallization: Use vapor diffusion or other methods to grow crystals of the complex. For GRK2, this was achieved by co-crystallizing with the Gβγ protein subunit [4].
    • Data Collection & Processing: Collect X-ray diffraction data at a synchrotron source. Process the data to generate an electron density map [4].
    • Model Building & Refinement: Fit the atomic models of the kinase and this compound into the electron density and refine the structure to obtain the final atomic coordinates [4] [5].

Research Workflow and Signaling Pathways

The following diagram illustrates the key signaling pathways impacted by this compound and a general workflow for its experimental investigation.

G cluster_pathway Key Pathways Modulated by this compound cluster_experimental Experimental Investigation Workflow GPCR GPCR Activation PKC PKC Family GPCR->PKC CellProlif Cell Proliferation & Survival PKC->CellProlif Step1 In Vitro Kinase Assay (Determine IC₅₀) PKC->Step1 PKA PKA PKA->CellProlif PAK1 PAK1 PAK1->CellProlif Apoptosis Apoptosis Necroptosis Necroptosis Start Identify Kinase Target (e.g., PKC, PAK1) Start->Step1 Step1->Apoptosis Step2 Cellular Phenotypic Assay (Measure Viability, Death) Step1->Step2 Step2->Necroptosis Step3 Structural Analysis (X-ray Crystallography) Step2->Step3 Step4 Compound Optimization (e.g., Fluorinated Analogues) Step3->Step4 Step4->PAK1

Research pathways and workflow for studying this compound's kinase inhibition and cellular effects.

Therapeutic Implications and Compound Optimization

This compound's potent kinase inhibition drives its exploration for therapeutic use.

  • Oncology: this compound has shown promise as a potential anti-cancer agent. It was identified as a novel inhibitor of PAK1, a kinase that promotes tumor growth. In colorectal cancer cells, this compound demonstrated anti-proliferative and anti-migration activity, and induced apoptosis [3].
  • Cardiovascular Disease: There is significant interest in inhibiting kinases like GRK2, which is overexpressed in heart failure. While this compound is a potent GRK2 inhibitor, its lack of selectivity has driven the search for more specific compounds [4] [5].
  • Compound Optimization: Research focuses on modifying this compound's structure to improve its selectivity and drug-like properties. For example, introducing a fluorine atom at the C5(S) position of the azepane ring created an analogue with improved binding affinity and selectivity for PKCε, a specific PKC isozyme often implicated in cancer [1]. Molecular dynamics simulations help understand how these modifications achieve selectivity by exploiting unique dynamics in different kinase targets [1].

References

Comprehensive Technical Guide: Balanol Production from Verticillium balanoides and Related Fungi

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance of Balanol

This compound is a potent fungal metabolite that functions as an ATP-competitive inhibitor of protein kinase C (PKC) isozymes and other AGC-family kinases. First isolated from the fungus Verticillium balanoides in 1993, this compound exhibits remarkable inhibitory activity in the nanomolar range against PKC, with better potency than the well-known inhibitor staurosporine [1] [2] [3]. The compound has also been identified from other fungal sources under different names, including ophiocordin from Tolypocladium ophioglossoides (synonym Cordyceps ophioglossoides) and azepinostatin from Fusarium merisomides, with comparative studies confirming that this compound and ophiocordin are identical compounds [1] [2]. The unique molecular structure of this compound resembles ATP, allowing it to effectively compete with ATP for binding to the PKC enzyme's active site, thereby inhibiting kinase activity [1].

The therapeutic potential of this compound stems from PKC's crucial role in cell proliferation and differentiation. PKC serves as the receptor for phorbol esters that promote tumor formation, and its upregulated activation has been associated with various disease states, including central nervous system diseases, cardiovascular disorders, diabetes, asthma, and HIV infections [1]. This makes PKC an attractive target for therapeutic intervention, with this compound serving as a promising lead compound. Beyond PKC, this compound also demonstrates inhibitory activity against G protein-coupled receptor kinase 2 (GRK2), a kinase implicated in heart failure progression, with an IC(_{50}) value of 42 nM [3]. This expanded range of molecular targets further increases this compound's pharmaceutical relevance and underscores the importance of developing efficient production methods.

Fungal Sources and Biosynthetic Pathway

Fungal Sources and Historical Context
  • Original Discovery: this compound was first isolated from Verticillium balanoides and characterized as a potent PKC inhibitor [2] [3].
  • Synonyms and Identical Compounds: The same compound was independently reported as ophiocordin from Cordyceps ophioglossoides (now reclassified as Tolypocladium ophioglossoides) and azepinostatin from Fusarium merisomides [1] [2].
  • Taxonomic Clarification: Comparative studies confirmed that this compound and ophiocordin are structurally identical, despite initially being reported as structural isomers [2].
  • Production Variability: Early research observed that changing the culture medium from cornmeal/tomato paste to soy meal/glycerol resulted in a thirty-fold increase in this compound production from V. balanoides, highlighting the significant impact of cultivation parameters on yield [2].
Biosynthetic Gene Cluster and Regulation

The this compound biosynthetic gene cluster (bln) in Tolypocladium ophioglossoides contains several key enzymes and one regulatory gene:

  • Key Enzymes: The cluster includes BlnJ, BlnF, BlnO, and BlnP, which have been characterized as essential for this compound biosynthesis [1].
  • Regulatory Gene: The cluster contains one pathway-specific regulatory gene, blnR, encoding a Zn(_2)Cys(_6) family transcription factor [1].
  • Positive Autoregulation: BlnR positively regulates this compound biosynthesis by binding to all promoters of bln gene cluster members, including its own promoter, creating a positive feedback loop that enhances production [1].
  • Pleiotropic Effects: Overexpression of blnR not only activates the this compound biosynthetic pathway but also affects fungal morphology, including spore development and hyphal growth, suggesting broader regulatory functions beyond secondary metabolism [1].

The following diagram illustrates the regulatory mechanism of BlnR in this compound biosynthesis:

blnR_regulation BlnR BlnR Promoter bln Gene Cluster Promoters BlnR->Promoter Binds to Promoter->BlnR Autoregulation Biosynthesis This compound Biosynthesis Enzymes Promoter->Biosynthesis This compound This compound Production Biosynthesis->this compound

BlnR autoregulation in this compound biosynthesis

Production Optimization Strategies

Strain Engineering Approaches
  • Regulator Overexpression: Overexpression of the cluster-situated regulator gene blnR* in *T. ophioglossoides has been employed as a key strategy to activate and enhance this compound biosynthesis [1]. This approach takes advantage of the native regulatory machinery to boost pathway activity without direct manipulation of multiple structural genes.

  • Transcriptomic Analysis: RNA-seq analysis of the blnR overexpression strain (blnROE) revealed that BlnR regulates not only genes within the this compound biosynthetic gene cluster but also genes outside the cluster, including those involved in conidiospore development and primary metabolism [1]. This comprehensive understanding enables more targeted metabolic engineering.

  • Protein-DNA Interactions: Electrophoretic mobility shift assay (EMSA) experiments confirmed that BlnR directly binds to all promoters of bln gene cluster members, providing mechanistic evidence for its role as a pathway-specific positive regulator [1]. This molecular validation ensures that engineering efforts target the correct regulatory nodes.

Medium Optimization and Culture Conditions

Statistical optimization through response surface methodology (RSM) has been successfully applied to significantly improve this compound production. The following table summarizes key medium components and their impact on this compound yield:

Table 1: Medium Components and Their Impact on this compound Production

Component Concentration Function Impact on Production
Sucrose 30 g/L Carbon source Primary energy and carbon source for biosynthesis
Polypeptone 5 g/L Nitrogen source Provides amino acids for primary and secondary metabolism
Yeast Extract 5 g/L Vitamin/nutrient source Supplies essential cofactors and precursors
MgSO₄·7H₂O 1 g/L Cofactor Enzyme cofactor for biosynthetic enzymes
KH₂PO₄ 0.5 g/L Buffer/nutrient Maintains pH and provides phosphorus
pH 4.9-5.5 Optimization target Critical parameter maintained during fermentation

The optimization process resulted in a dramatic improvement in this compound production:

  • Initial Yield: Approximately 700 mg/L under standard conditions [1]
  • Optimized Yield: 2187.39 mg/L achieved through statistical medium optimization [1]
  • Scale: Production validated in 5 L fermenter systems [1]

Historical studies with V. balanoides demonstrated that changing from cornmeal/tomato paste medium to soy meal/glycerol medium resulted in a thirty-fold increase in this compound production [2], further highlighting the critical importance of medium composition.

Detailed Experimental Protocols

Strain Cultivation and Maintenance
  • Strain Source: Tolypocladium ophioglossoides blnROE (this compound-overproducing engineered strain) is used as the production host, maintained with 4 mg/L chlorimuron-ethyl for selection when necessary [1].

  • Seed Culture Preparation:

    • Inoculate 2 × 10⁵ spores/mL into COB liquid medium (sucrose 30 g/L, polypeptone 5 g/L, yeast extract 5 g/L, MgSO₄·7H₂O 1 g/L, KH₂PO₄ 0.5 g/L, pH 5.5) [1]
    • Incubate in 250 mL shake flasks with 80 mL medium at 26°C and 160 rpm for 3-4 days [1]
    • Use 2.5% (v/v) inoculum for fermentation cultures [1]
  • Culture Preservation:

    • Maintain on Potato Dextrose Agar (PDA) plates
    • Prepare spore suspensions in 20% glycerol for long-term storage at -80°C
    • Regular subculturing every 4-6 weeks to maintain strain viability
Laboratory-Scale Fermentation
  • Small-Scale Production:

    • Perform triplicate shake flask assays in 250 mL flasks with 80 mL optimized production medium [1]
    • Maintain temperature at 26°C with agitation at 160 rpm [1]
    • Culture period typically 7-14 days with periodic sampling for this compound quantification [1]
  • Analytical Monitoring:

    • Collect culture samples periodically for this compound concentration analysis and cell dry weight measurement [1]
    • Centrifuge samples at 12,000×g for 10 minutes to separate biomass from supernatant
    • Extract this compound from supernatant using organic solvents (acetonitrile preferred)
    • Analyze this compound content via HPLC with UV detection

The following workflow diagram illustrates the complete this compound production and optimization process:

production_workflow Strain Strain Selection T. ophioglossoides blnROE Engineering Strain Engineering blnR Overexpression Strain->Engineering Medium Medium Optimization Response Surface Methodology Engineering->Medium Fermentation Fermentation Process Batch/Fed-Batch Medium->Fermentation Harvest Harvest & Analysis Fermentation->Harvest

This compound production and optimization workflow

Bioreactor Fermentation Protocol
  • Scale-Up Parameters:

    • Use 15 L jar fermenter with 8 L working volume [1]
    • Maintain temperature at 26°C throughout fermentation [1]
    • Control pH at 4.9 via automatic addition of 2 M NaOH [1]
    • Maintain dissolved oxygen concentration at 20% air saturation by automatically adjusting agitation speed [1]
    • Use 2% (v/v) inoculum from seed culture [1]
  • Fed-Batch Strategies:

    • Implement nutrient feeding based on carbon source depletion
    • Monitor this compound production to determine optimal harvest time
    • Conduct fed-batch experiments in triplicate for statistical validation [1]

Structural Insights and Therapeutic Applications

Molecular Mechanism of Kinase Inhibition

This compound's molecular structure consists of four distinct moieties that contribute to its potent kinase inhibition:

  • Benzamide Portion (Ring A): Replaces the adenine subsite of ATP in the kinase binding pocket [3]
  • Azepane Ring (Ring B): Occupies the ribose subsite of the ATP-binding cleft [3]
  • Benzophenone Component (Rings C and D): Fills the triphosphate subsite and extends into adjacent hydrophobic regions [3]

This structural mimicry of ATP enables this compound to effectively compete with ATP for binding to the kinase active site, resulting in potent inhibition. The compound completely occupies the ATP binding site, with its extended structure accessing additional hydrophobic subsites that contribute to its high affinity and selectivity profile [3].

Table 2: this compound Selectivity Profile Against Protein Kinases

Kinase Target IC₅₀ Value Relative Potency Therapeutic Implications
PKC (multiple isoforms) Low nanomolar range High Cancer, CNS disorders, cardiovascular diseases
PKAα 3.9 nM Very High Cardiovascular regulation, metabolic disorders
GRK2 42 nM Moderate Heart failure, hypertension
Other AGC Kinases Variable Varies Depends on specific kinase
Selectivity Engineering and Structural Modifications

Despite this compound's potent inhibition of multiple AGC kinases, its inherent lack of selectivity presents challenges for therapeutic applications. Structural studies comparing this compound complexes with various kinases have identified key determinants of selectivity:

  • Hydrogen Bonding Patterns: Reduced hydrogen-bond formation with the hinge region of the kinase domain can enhance selectivity [4]
  • Hydrophobic Subsite Occupation: Access to kinase-specific hydrophobic subsites adjacent to the ATP-binding cleft contributes to selectivity [4]
  • Buried Surface Area: Increased buried accessible surface area between inhibitor and kinase correlates with potency [4]

These insights have guided medicinal chemistry efforts to develop this compound analogs with improved selectivity profiles. For instance, stereospecific fluorination at the C(5S) position of this compound has yielded analogs with enhanced activity and selectivity for specific PKC isoforms such as PKCε [3]. Additional modifications, such as incorporation of a hydroxymethyl group on the benzamide moiety, represent promising strategies to fine-tune the selectivity of this compound-based inhibitors for specific therapeutic applications.

Conclusion and Future Perspectives

The production of this compound from fungal sources has advanced significantly through integrated approaches combining strain engineering and culture optimization. The identification of the pathway-specific regulator BlnR and its implementation in engineered strains has enabled dramatic improvements in this compound yield, achieving gram-level production (2187.39 mg/L) that facilitates further pharmacological characterization and drug development efforts [1].

Future directions for this compound production and development should focus on several key areas:

  • Combined Engineering Approaches: Integrating blnR overexpression with other engineering strategies such as ribosome engineering or epigenetic manipulation to further activate the biosynthetic pathway
  • Fermentation Process Intensification: Implementing advanced fed-batch strategies, continuous fermentation, and in situ product recovery to enhance productivity and yield
  • Precision Structural Modification: Employing structure-based drug design to develop this compound analogs with improved selectivity for specific kinase targets
  • Biosynthetic Pathway Engineering: Manipulating individual enzymes in the this compound pathway to produce novel analogs with optimized pharmaceutical properties

References

Comprehensive Technical Guide: Balanol Production in Tolypocladium ophioglossoides for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tolypocladium ophioglossoides and Balanol Significance

Tolypocladium ophioglossoides is a fungicolous fungus belonging to the family Ophiocordycipitaceae that exhibits diverse ecological strategies, existing as saprotrophic soil inhabitants, plant endophytes, and parasites of various organisms including insects, nematodes, rotifers, and truffle-like fungi [1]. This species, previously classified under synonyms such as Elaphocordyceps ophioglossoides and Cordyceps ophioglossoides, has a cosmopolitan distribution throughout the Northern Hemisphere and has been traditionally used in Chinese medicine for alleviating female metrorrhagia and menstrual disorders [2] [3]. The fungus is characterized by its earth tongue-like sporocarps measuring 2-8 centimeters in length, typically clavate and simple or rarely branched, with rhizomorphs attaching the fruiting body to its host [3].

The genome of T. ophioglossoides spans approximately 31.2 megabases with 10,134 protein-coding genes and exhibits a high GC content of 57.3% [4]. Bioinformatic analyses have revealed its extensive potential for secondary metabolite production, with 45 gene clusters identified, including 15 polyketide synthases (PKSs), 15 non-ribosomal peptide synthases (NRPSs), 3 hybrid NRPS-PKS genes, and 4 terpene biosynthetic gene clusters [2]. Among the various bioactive compounds produced by this fungus, This compound has garnered significant pharmaceutical interest as a potent protein kinase C (PKC) inhibitor [5].

This compound is a fungal metabolite first isolated from Verticillium balanoides that demonstrates potent inhibition of protein kinase C, an enzyme family crucial for cell signaling processes [5]. PKC overexpression is implicated in various disease states including cancer, central nervous system disorders, cardiovascular diseases, diabetes, asthma, and HIV [3]. The compound's structural complexity and potent bioactivity have made it an attractive target for production through microbial fermentation, with recent advances enabling gram-scale production through strategic genetic and fermentation approaches [5].

This compound Biosynthesis and Molecular Regulation

Biosynthetic Pathway and Regulatory Mechanisms

The this compound biosynthetic pathway in T. ophioglossoides is governed by a dedicated gene cluster (bln) whose expression is centrally regulated by the pathway-specific transcription factor BlnR, a Zn(_2)Cys(_6) binuclear cluster DNA-binding protein [5]. This regulator activates this compound biosynthesis through direct binding to promoter regions of all bln gene cluster members, including its own promoter, creating a positive feedback loop that amplifies production [5]. Research demonstrates that BlnR overexpression not only enhances this compound yield but also influences morphological development, affecting both spore formation and hyphal growth [5].

RNA-seq analysis has revealed that BlnR exhibits regulatory control beyond the this compound biosynthetic cluster, including genes involved in conidiospore development [5]. This pleiotropic effect suggests interconnected regulatory networks governing both secondary metabolism and morphological differentiation in T. ophioglossoides. The Zn(_2)Cys(_6) transcription factors, exclusive to fungi, are characterized by a conserved cysteine residue motif (CX(_2)CX(_6)CX(_6)CX(_2)CX(_5)CX(_2)) that facilitates DNA binding and transcriptional activation [6].

Regulation Visualization

The following diagram illustrates the molecular regulation of this compound biosynthesis by BlnR:

G BlnR Regulation of this compound Biosynthesis BlnR BlnR Promoter Promoter BlnR->Promoter Binds to Morphology Morphology BlnR->Morphology Affects BalanolGenes BalanolGenes Promoter->BalanolGenes Activates This compound This compound BalanolGenes->this compound Produces

Figure 1: Molecular regulation of this compound biosynthesis by BlnR transcription factor

Beyond this compound production, T. ophioglossoides possesses numerous cryptic gene clusters that can be activated through strategic genetic approaches. A notable example is the top cluster, which is activated by the transcription factor TopC (another Zn(_2)Cys(_6) regulator) and leads to production of pharmacologically valuable compounds including asperpyridone A (with hypoglycemic potential) and trichodin A (with antibiotic properties) [6] [7]. This activation strategy exemplifies the broader potential for unlocking the biosynthetic capability of this fungal species through targeted genetic interventions.

Production Optimization and Fermentation Strategies

Medium Optimization Using Response Surface Methodology

Significant advances in this compound production have been achieved through systematic medium optimization employing Response Surface Methodology (RSM), a statistical technique for optimizing multiple variables simultaneously. This approach has enabled remarkable increases in this compound titers, reaching production levels of 2,187.39 mg/L in optimized media conditions [5]. The experimental workflow for this optimization strategy is illustrated below:

G Experimental Workflow for Medium Optimization DOE Experimental Design (Plackett-Burman) Screening Factor Screening DOE->Screening Optimization RSM Optimization (Box-Behnken) Screening->Optimization Validation Model Validation Optimization->Validation Production High-Yield Production 2,187.39 mg/L Validation->Production

Figure 2: Systematic approach for this compound production optimization

The RSM approach typically begins with Plackett-Burman design to identify significant factors influencing this compound production, followed by Box-Behnken design to determine optimal concentrations and interaction effects between key medium components [5]. This statistical optimization represents a crucial strategy for overcoming the naturally low expression of secondary metabolite clusters under standard laboratory conditions, a common challenge in fungal biotechnology.

Key Medium Components and Cultivation Parameters

Table 1: Optimized culture conditions for enhanced this compound production

Parameter Category Specific Components/Conditions Optimal Range/Concentration
Basal Medium COB medium 5% polypeptone, 5% yeast extract, 1% MgSO₄·7H₂O, 0.5% KH₂PO₄, 3% sucrose, pH 5.5
Physical Parameters Temperature 26°C
Incubation time 14 days
Agitation speed 180 rpm
Statistical Optimization Key components identified through RSM Variable concentrations based on model
Production Scale Flask volume 250 mL
Medium volume 100 mL

[5] [6]

The COB medium composition has been systematically optimized to support high-density fungal growth and this compound production, with specific attention to carbon/nitrogen ratios and mineral supplementation [5] [6]. The cultivation typically occurs in baffled flasks to ensure adequate oxygen transfer, crucial for supporting the metabolic activity required for secondary metabolite production.

Additional studies have revealed that the biosynthetic capacity of T. ophioglossoides is influenced by its growth substrate, with genes involved in secondary metabolism being upregulated when the fungus is cultivated on insect cuticles compared to truffle-like fungal hosts [3] [1]. This insight provides potential alternative strategies for activating cryptic biosynthetic pathways through simulated environmental conditions.

Genetic Manipulation and Transformation Protocols

Agrobacterium tumefaciens-Mediated Transformation (ATMT)

An efficient genetic transformation system for T. ophioglossoides has been established using Agrobacterium tumefaciens-Mediated Transformation (ATMT), overcoming limitations associated with protoplast-based methods that often suffer from low efficiency and poor regeneration [2]. The ATMT protocol offers several advantages including high throughput, flexibility, and significantly higher transformation efficiency, making it particularly suitable for large-scale genetic manipulation studies aimed at activating cryptic biosynthetic gene clusters [2].

The transformation system employs the sur gene (conferring resistance to chlorimuron ethyl) as a dominant selective marker, as T. ophioglossoides demonstrates natural tolerance to common antifungal antibiotics such as hygromycin (up to 1000 mg/L), nourseothricin (up to 200 mg/L), and G418 (up to 600 mg/L) [2]. The binary vector system pFGL-815N serves as a shuttle vector compatible with both E. coli and A. tumefaciens, facilitating molecular cloning and transformation procedures [2].

Detailed ATMT Protocol

Table 2: Optimized ATMT parameters for T. ophioglossoides transformation

Transformation Step Key Parameters Optimal Conditions
Agrobacterium Preparation Strain AGL1 or EHA105
Culture medium YEP (1% peptone, 1% yeast extract, 0.5% NaCl, pH 7.0)
Induction Acetosyringone (AS) 200 μM
Fungal Material Inoculum Spore suspension
Spore concentration 10⁶ spores/mL
Co-cultivation Medium Potato dextrose agar (PDA)
Temperature 26°C
Duration 48 hours
Selection Antibiotic Chlorimuron ethyl
Concentration 10 μg/mL
Stabilization Subculturing 3-4 generations

[6] [2]

The transformation process begins with preparation of Agrobacterium tumefaciens harboring the binary vector, cultured in YEP medium with appropriate antibiotics until reaching log phase [2]. The bacterial cells are then induced with acetosyringone (200 μM) to activate virulence genes before mixing with T. ophioglossoides spore suspensions (optimal concentration: 10⁶ spores/mL) [2]. The mixture is co-cultivated on potato dextrose agar (PDA) at 26°C for 48 hours, after which transformed fungi are selected on media containing chlorimuron ethyl (10 μg/mL) [2]. To ensure genetic stability, transformants undergo 3-4 rounds of subculturing under selective pressure to obtain homozygous mutants [6].

For targeted gene disruption, research has demonstrated that homologous recombination efficiency significantly improves with longer homologous arms (approximately 3 kb) [2]. This finding has important implications for strategies involving cluster gene knockouts to elucidate biosynthetic pathways or redirect metabolic flux toward desired compounds.

Pharmaceutical Applications and Future Perspectives

This compound's potent protein kinase C inhibitory activity positions it as a promising lead compound for therapeutic development across multiple disease areas [5] [3]. Its mechanism of action involves competitive inhibition at the ATP-binding site of PKC isoforms, effectively modulating downstream signaling pathways implicated in pathological processes [5]. While originally investigated for its anticancer potential due to PKC's role in cell proliferation and survival, this compound's therapeutic applicability extends to central nervous system disorders, cardiovascular conditions, metabolic diseases, and inflammatory conditions [3].

The achievement of gram-level production (2,187.39 mg/L) through combined genetic and fermentation optimization represents a crucial milestone for advancing pharmaceutical development efforts [5]. Such production levels enable comprehensive preclinical evaluation, including detailed pharmacological profiling, toxicological assessments, and formulation development that require substantial compound quantities. Furthermore, reliable access to this compound facilitates structural modification campaigns aimed at improving drug-like properties through structure-activity relationship (SAR) studies.

Future research directions for maximizing the pharmaceutical potential of T. ophioglossoides and this compound include:

  • Combined Genetic and Fermentation Approaches: Integrating transcription factor overexpression with optimized fermentation parameters to push production titers even higher
  • CRISPR-Cas9 Technology: Implementing advanced genome editing for precise manipulation of biosynthetic clusters and regulatory elements
  • Heterologous Expression: Reconstituting the complete this compound pathway in more tractable host organisms for simplified production
  • Analogue Generation: Utilizing combinatorial biosynthesis to create structural analogues with improved pharmacological profiles
  • Host-Pathogen Interaction Studies: Exploiting natural ecological relationships to activate silent biosynthetic gene clusters

The comprehensive genetic toolbox now available for T. ophioglossoides, coupled with insights into its biosynthetic capabilities, positions this fungus as a valuable platform for natural product discovery and development [5] [6] [2]. The integration of genomics, transcriptomics, and metabolic engineering provides a powerful foundation for unlocking the full pharmaceutical potential of this metabolically diverse fungal species.

Conclusion

References

Comprehensive Technical Guide to Balanol Biosynthetic Gene Cluster: Biosynthesis, Regulation, and Production Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Balanol and Its Significance as a Protein Kinase C Inhibitor

This compound is a potent fungal metabolite that functions as an ATP-competitive inhibitor of protein kinase C (PKC), exhibiting remarkable potency in the nanomolar range—surpassing even the well-known inhibitor staurosporine. This natural product was originally discovered from multiple fungal sources, including Verticillium balanoides, Fusarium merisomides, and Tolypocladium ophioglossoides, where it was identified under various names such as azepinostatin and ophiocordin [1]. The structural similarity between this compound and ATP enables it to effectively compete for the ATP-binding site on PKC enzymes, thereby inhibiting their activity. Protein kinase C represents a crucial family of enzymes that regulate numerous cellular processes through phosphorylation of serine and threonine residues on target proteins. The dysregulation of PKC signaling has been implicated in various disease states, including central nervous system disorders, cardiovascular diseases, cancer, HIV infections, asthma, and diabetes, making this compound a valuable lead compound for therapeutic development [1].

The structural complexity of this compound features a unique benzophenone core coupled with a hexahydroazepine ring, presenting significant challenges for chemical synthesis that have prompted interest in bioengineering approaches [2]. While total synthetic routes have been established, they often involve complex steps and provide limited yields, making fermentation-based production an attractive alternative. This compound-producing fungi, particularly Tolypocladium ophioglossoides, have been used in Chinese traditional medicine for addressing postmenopausal symptoms in women, suggesting additional biological activities beyond PKC inhibition [1]. Recent advances in genome mining and pathway engineering have enabled significant progress in understanding and manipulating this compound biosynthesis, opening new avenues for sustainable production and structural diversification of this promising pharmaceutical lead compound.

Biosynthetic Gene Cluster and Pathway Engineering

This compound Biosynthetic Gene Cluster (bln)

The biosynthetic machinery for this compound production is encoded by the bln gene cluster in Tolypocladium ophioglossoides. This cluster represents a sophisticated biochemical factory that coordinates the assembly of this complex benzophenone-derived metabolite. Through comprehensive genome analysis and genetic manipulation, researchers have identified and characterized several core biosynthetic enzymes within this cluster, including BlnJ, BlnF, BlnO, and BlnP, each performing specific transformations in the this compound pathway [1]. The cluster follows the typical organization observed in fungal secondary metabolite gene clusters, where genes encoding related enzymatic functions are physically grouped together in the genome and co-regulated. This arrangement facilitates the coordinated expression of multiple enzymes required for the complex biosynthetic pathway.

Among the most significant findings is the identification of BlnR as a pathway-specific regulator belonging to the Zn₂Cys₆ family of transcription factors [1]. This regulator occupies a central position within the cluster architecture and serves as a master switch for this compound production. Genetic studies have demonstrated that overexpression of blnR leads to significant activation of the entire biosynthetic pathway, resulting in dramatically enhanced this compound production. This cluster-situated regulatory gene represents the key genetic element that controls the timing and magnitude of this compound biosynthesis in the fungal host, making it a prime target for metabolic engineering approaches aimed at optimizing production yields.

Biosynthetic Pathway and Key Enzymes

The biochemical pathway for this compound assembly involves a coordinated series of reactions that transform primary metabolic precursors into the complex this compound structure. While the complete pathway has not been fully elucidated, several key enzymatic steps have been characterized through gene deletion and heterologous expression experiments. The pathway likely initiates with the formation of the benzophenone core through a specialized polyketide synthase (PKS), followed by a series of tailoring reactions including oxidations, aminations, and possibly ring expansions to form the characteristic azepine moiety [1]. The modular nature of the biosynthetic enzymes suggests a coordinated assembly line process typical of many fungal polyketide systems.

The table below summarizes the key experimentally verified enzymes in the this compound biosynthetic pathway:

Table: Key Enzymes in this compound Biosynthesis

Enzyme Predicted Function Experimental Evidence
BlnJ Core polyketide synthase Gene deletion and heterologous expression [1]
BlnF Tailoring enzyme (oxidase) Gene deletion and metabolite profiling [1]
BlnO Tailoring enzyme Gene deletion and heterologous expression [1]
BlnP Tailoring enzyme Gene deletion and metabolite profiling [1]
BlnR Zn₂Cys₆ transcription factor Overexpression and EMSA studies [1]

The functional characterization of these enzymes has been achieved through a combination of bioinformatics, gene disruption, and biochemical reconstitution approaches. Heterologous expression of suspected bln genes in suitable host systems such as Aspergillus nidulans or Saccharomyces cerevisiae has provided direct evidence for their roles in this compound biosynthesis. Additionally, precursor feeding studies with labeled intermediates have helped to elucidate the sequence of biosynthetic steps and identify potential pathway intermediates that accumulate when specific genes are disrupted. This comprehensive enzymatic understanding provides the foundation for targeted genetic engineering strategies to enhance production or generate structural analogs.

Regulatory Mechanisms and Transcriptomic Insights

BlnR-Mediated Pathway Regulation

The cluster-situated regulator BlnR represents the master controller of this compound biosynthesis, functioning as a positive regulator that activates expression of all genes within the bln cluster. Experimental evidence from electrophoretic mobility shift assays (EMSAs) has demonstrated that BlnR directly binds to the promoter regions of all bln gene members, including its own promoter, thereby establishing an auto-regulatory positive feedback loop that amplifies the biosynthetic capacity [1]. This self-activation mechanism ensures rapid and robust induction of the pathway under appropriate conditions. The DNA-binding capability of BlnR resides in its N-terminal Zn₂Cys₆ binuclear cluster domain, which recognizes specific DNA sequences in the target promoters, while its C-terminal region likely mediates transcriptional activation through interactions with the basal transcription machinery.

Beyond its role in secondary metabolism, BlnR overexpression has been observed to influence morphological development in T. ophioglossoides, affecting both spore development and hyphal growth patterns [1]. This suggests that BlnR may function as a pleiotropic regulator that integrates secondary metabolism with developmental processes, possibly as an adaptive response to environmental cues or physiological status. Such coordination between development and secondary metabolism is well-documented in filamentous fungi, where the production of specialized metabolites often coincides with particular developmental stages. The dual functionality of BlnR highlights the interconnected nature of regulatory networks controlling morphology and chemical production in fungal systems.

Transcriptomic Analysis of blnR Overexpression

Global transcriptomic profiling through RNA-seq analysis of the blnR overexpression strain (blnROE) has provided comprehensive insights into the regulatory network orchestrated by this pathway-specific transcription factor. The analysis confirmed the positive regulation of all genes within the this compound biosynthetic cluster, with significant upregulation observed for blnJ, blnF, blnO, and blnP, among others [1]. This genome-wide approach also revealed that BlnR influences the expression of numerous genes outside the this compound cluster, including several genes potentially involved in conidiospore development, consistent with the observed morphological changes in the overexpression strain.

The transcriptomic data further indicated that BlnR modulates the expression of genes encoding primary metabolic functions, suggesting a reprogramming of central metabolism to supply precursors and energy required for enhanced this compound production. This systemic regulation likely involves redirecting carbon and nitrogen flux toward polyketide building blocks such as acetyl-CoA, malonyl-CoA, and specific amino acids. The ability of BlnR to coordinate both secondary metabolite genes and primary metabolic genes demonstrates the efficiency of utilizing a pathway-specific regulator to enhance production, as it simultaneously activates the biosynthetic machinery while potentially enhancing precursor supply. These findings highlight the advantage of engineering regulatory genes compared to individual biosynthetic genes for metabolic engineering purposes.

Production Optimization and Fermentation Strategies

Medium Optimization Using Response Surface Methodology

Significant improvements in this compound production have been achieved through systematic optimization of culture conditions using statistical experimental design approaches. Initial production levels of approximately 700 mg/L in the blnROE strain were enhanced to remarkable 2187.39 mg/L through response surface methodology (RSM), a technique that models and optimizes multiple variables simultaneously [1]. This more than 3-fold increase demonstrates the profound impact of cultivation parameters on secondary metabolite production in filamentous fungi. The optimization process typically begins with one-factor-at-a-time experiments to identify influential variables, followed by factorial designs to screen significant factors, and finally response surface methodology to locate the optimal region for production.

The key medium components identified for this compound production include carbon sources (particularly sucrose), nitrogen sources (such as polypeptone and yeast extract), and specific ions like magnesium and phosphate [1]. The carbon-to-nitrogen ratio emerges as a critical factor, influencing both biomass formation and the metabolic flux toward secondary metabolite production. Additionally, the initial pH of the medium was optimized to approximately 4.9, creating an acidic environment that favors this compound biosynthesis in T. ophioglossoides. The table below summarizes the optimized medium composition and key cultivation parameters:

Table: Optimized Culture Conditions for High-Yield this compound Production

Parameter Category Specific Condition Optimal Value/Range
Carbon Source Sucrose 30 g/L [1]
Nitrogen Sources Polypeptone, Yeast extract 5 g/L each [1]
Mineral Salts MgSO₄·7H₂O, KH₂PO₄ 1 g/L, 0.5 g/L [1]
Physical Parameters Initial pH, Temperature 4.9, 26°C [1]
Aeration Dissolved oxygen 20% air saturation [1]
Inoculum Spore concentration 2 × 10⁵ spores/mL [1]
Fermentation Scale-Up

Successful scale-up of this compound production has been demonstrated in 15 L jar fermenters with an 8 L working volume, achieving the high yields mentioned above through careful control of physical and chemical parameters [1]. The dissolved oxygen concentration was maintained at 20% air saturation through automatic adjustment of agitation speed, ensuring adequate oxygen supply while avoiding potential shear damage to the fungal mycelia. The pH-stat feeding strategy employed automatic addition of 2 M NaOH to maintain the culture at the optimal pH of 4.9 throughout the fermentation period. These controlled conditions in bioreactors significantly outperformed shake flask cultures, highlighting the importance of environmental precision in industrial fermentation processes.

The fed-batch fermentation strategy further enhanced this compound production by preventing substrate inhibition and maintaining metabolic activity over an extended period [1]. In this approach, nutrients were fed incrementally based on either predetermined schedules or in response to metabolic indicators such as dissolved oxygen spikes or pH changes. The fermentation timeline typically involved an initial growth phase of 3-4 days in seed culture, followed by a production phase of several days in the fermenter, with periodic monitoring of this compound concentration and cell dry weight. This integrated approach combining strain engineering with sophisticated fermentation control demonstrates the potential for industrial-scale production of this compound for pharmaceutical development.

Experimental Protocols for this compound Pathway Engineering

BlnR Protein Purification and DNA-Binding Assays

The functional characterization of BlnR requires efficient purification of the transcription factor and assessment of its DNA-binding capabilities. The following protocol describes the heterologous expression and purification of BlnR from E. coli and subsequent electrophoretic mobility shift assays (EMSAs) to evaluate promoter binding:

Table: Key Steps in BlnR Protein Purification and DNA-Binding Analysis

Step Description Critical Parameters
Gene Cloning Amplify blnR cDNA and clone into pET-32a vector Include full-length coding sequence and DNA-binding domain [1]
Protein Expression Express in E. coli BL21 (DE3) with IPTG induction 16°C overnight incubation for proper folding [1]
Protein Purification Purify using nickel-affinity chromatography Lysis buffer: 20 mM Tris-HCl, 500 mM NaCl, 10 mM imidazole, pH 8.0 [1]
EMSA Probe Preparation PCR-amplify promoter regions of bln genes Include 150-300 bp upstream of start codons [1]
Binding Reaction Incubate purified BlnR with target DNA fragments Include negative control mutations in binding sites [1]

For the heterologous expression of BlnR, total RNA should be extracted from mycelia of the blnROE strain and used as a template for first-strand cDNA synthesis. The coding sequence of blnR should be amplified with appropriate primers and cloned into an expression vector such as pET-32a using infusion cloning technology [1]. The recombinant plasmid is then transformed into E. coli BL21 (DE3) cells for protein expression. Induction with 0.1-0.5 mM IPTG at 16°C overnight typically yields soluble protein. For purification, pelleted cells are resuspended in lysis buffer (20 mM Tris-HCl, 500 mM NaCl, 10 mM imidazole, 1 mM PMSF, pH 8.0) and disrupted by sonication or French press. The clarified lysate is then applied to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column, washed with lysis buffer containing 20-30 mM imidazole, and eluted with a buffer containing 250-300 mM imidazole.

The DNA-binding activity of purified BlnR can be assessed through electrophoretic mobility shift assays (EMSAs). Target DNA fragments encompassing the promoter regions of bln genes (typically 150-300 bp upstream of the start codon) are amplified by PCR and optionally labeled with fluorescent tags or biotin for detection. The binding reaction mixture contains the DNA fragment, purified BlnR protein, binding buffer (10 mM Tris, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl₂, 0.05% NP-40, pH 7.5), and poly(dI-dC) as nonspecific competitor DNA. After incubation at room temperature for 30 minutes, the reaction mixtures are resolved on a non-denaturing polyacrylamide gel in 0.5× TBE buffer at 100 V for 1-2 hours. Protein-DNA complexes exhibit reduced mobility compared to free DNA. Specificity should be confirmed through competition experiments with unlabeled specific and nonspecific DNA fragments.

Transcriptomic Analysis of Pathway Regulation

Comprehensive transcriptome profiling provides insights into the global regulatory role of BlnR and its impact on secondary metabolism and cellular processes. The following protocol outlines the RNA-seq approach for analyzing gene expression changes in the blnR overexpression strain:

  • Sample Preparation: Cultivate both wild-type T. ophioglossoides and blnROE strains under identical conditions in COB liquid medium (sucrose 30 g/L, polypeptone 5 g/L, yeast extract 5 g/L, MgSO₄·7H₂O 1 g/L, KH₂PO₄ 0.5 g/L, pH 5.5) at 26°C and 160 rpm for 3-4 days [1]. Harvest mycelia during the this compound production phase by filtration or centrifugation, quickly freeze in liquid nitrogen, and store at -80°C until RNA extraction.

  • RNA Extraction and Quality Control: Extract total RNA using a commercial fungal RNA kit following the manufacturer's instructions. Treat samples with DNase I to remove genomic DNA contamination. Assess RNA quality using an Agilent Bioanalyzer or similar system, ensuring RNA Integrity Number (RIN) values exceed 8.0 for high-quality sequencing libraries.

  • Library Preparation and Sequencing: Prepare stranded RNA-seq libraries using the Illumina TruSeq Stranded mRNA kit or equivalent, starting with 1 μg of total RNA. Include poly-A selection for mRNA enrichment. Perform quality control on the final libraries using fragment analyzers or Bioanalyzer before sequencing on an Illumina platform (150 bp paired-end reads recommended for sufficient coverage).

  • Bioinformatic Analysis: Process raw sequencing reads through a standard RNA-seq pipeline including quality control (FastQC), adapter trimming (Trimmomatic), alignment to the T. ophioglossoides reference genome (HISAT2/STAR), quantification of gene expression (featureCounts), and differential expression analysis (DESeq2). Functional annotation of differentially expressed genes can be performed using GO, KEGG, and Pfam databases to identify enriched biological processes, metabolic pathways, and protein domains.

This transcriptomic approach will comprehensively identify genes regulated by BlnR, both within the this compound biosynthetic cluster and across the genome, providing insights into potential connections between this compound production and other cellular processes.

Visualization of this compound Biosynthetic Pathway and Regulatory Mechanisms

The following diagram illustrates the organization of the this compound biosynthetic gene cluster and the regulatory control by BlnR:

G This compound Biosynthetic Gene Cluster Regulation BlnR BlnR P_blnR PblnR (blnR promoter) BlnR->P_blnR Auto-regulation P_blnJ PblnJ (blnJ promoter) BlnR->P_blnJ Activation P_blnF PblnF (blnF promoter) BlnR->P_blnF Activation P_blnO PblnO (blnO promoter) BlnR->P_blnO Activation P_blnP PblnP (blnP promoter) BlnR->P_blnP Activation P_blnR->BlnR blnJ blnJ (PKS) P_blnJ->blnJ blnF blnF (Oxidase) P_blnF->blnF blnO blnO (Tailoring enzyme) P_blnO->blnO blnP blnP (Tailoring enzyme) P_blnP->blnP This compound This compound blnJ->blnF blnF->blnO blnO->blnP blnP->this compound

Diagram: Regulation of this compound biosynthetic pathway by BlnR transcription factor

The visualization illustrates the auto-regulatory positive feedback loop where BlnR protein (yellow) binds to its own promoter (PblnR) to amplify its expression. Simultaneously, BlnR activates the transcription of structural genes in the this compound biosynthetic cluster (blnJ, blnF, blnO, blnP) by binding to their respective promoters (green). The resulting enzymes (red arrows) catalyze the sequential conversion of primary metabolites into this compound through a coordinated biosynthetic pathway. This regulatory architecture ensures coordinated expression of all cluster genes and enables rapid metabolic reprogramming in response to genetic or environmental perturbations.

Conclusion and Future Perspectives

The comprehensive understanding of this compound biosynthesis and its regulation has advanced significantly through the integration of genetic, biochemical, and metabolic engineering approaches. The identification and characterization of the bln gene cluster, coupled with the discovery of BlnR as its master regulator, provides a solid foundation for developing this compound as a promising protein kinase C inhibitor for therapeutic applications. The successful optimization of fermentation processes to achieve gram-level production represents a crucial milestone in enabling sufficient material for preclinical development and structure-activity relationship studies.

References

Comprehensive Application Notes and Protocols for Balanol Production Optimization via Fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Balanol and Its Pharmaceutical Significance

This compound is a potent ATP-competitive inhibitor of protein kinase C (PKC) that was originally isolated from the fungus Verticillium balanoides and has also been identified as identical to compounds reported as azepinostatin from Fusarium merisomides and ophiocordin from Tolypocladium ophioglossoides [1]. This fungal metabolite exhibits remarkable inhibitory activity toward PKC isozymes in the nanomolar range, demonstrating better potency than the well-known inhibitor staurosporine, along with significant activity against PKA [1]. The molecular structure of this compound closely resembles that of ATP, enabling it to function as an ATP competitor that binds directly to the PKC enzyme, thereby inhibiting its activity [1].

The PKC enzyme family plays crucial regulatory roles in cell proliferation and differentiation by phosphorylating serine or threonine residues on target proteins, consequently altering their conformation and activity [1]. The therapeutic significance of PKC inhibitors stems from the upregulated activation of PKC observed in various disease states, including central nervous system disorders, cardiovascular diseases, diabetes, asthma, and HIV infections [1]. Particularly, the involvement of these enzymes in cancer development makes them ideal targets for therapeutic intervention, positioning this compound as a promising candidate for drug development. The traditional Chinese medicinal fungus T. ophioglossoides, which parasitizes certain Elaphomyces species, has been used historically to alleviate postmenopausal symptoms in women and produces this compound along with other active compounds such as cordycepol and tyrosol [1].

Strain Development and Genetic Engineering Protocols

Genetic Modification of Tolypocladium ophioglossoides

The this compound biosynthetic gene cluster (BGC) in T. ophioglossoides contains a single regulatory gene, blnR, which encodes a pathway-specific Zn₂Cys₆ family transcriptional regulator that positively controls this compound biosynthesis [1]. To enhance this compound production, the following protocol for blnR overexpression has been established:

  • Total RNA Extraction: Harvest mycelia from 3-4 day-old cultures of T. ophioglossoides grown in COB liquid medium (sucrose 30 g/L, polypeptone 5 g/L, yeast extract 5 g/L, MgSO₄·7H₂O 1 g/L, KH₂PO₄ 0.5 g/L, pH 5.5). Extract total RNA using a commercial kit following the manufacturer's instructions [1].

  • cDNA Synthesis: Use 1 μg of total RNA as template for first-strand cDNA synthesis with SuperScript IV reverse transcriptase according to the manufacturer's protocol [1].

  • Vector Construction: Amplify the complete blnR coding sequence from cDNA using high-fidelity PCR. Clone the fragment into the pET-32a expression vector using infusion cloning technology. Verify the construct by sequencing before proceeding with fungal transformation [1].

  • Fungal Transformation: Introduce the blnR overexpression construct into T. ophioglossoides via T-DNA transformation using Agrobacterium tumefaciens EHA105 as described previously [1]. Select transformed strains on medium supplemented with 4 mg/L chlorimuron-ethyl [1].

  • Heterologous Expression in E. coli: For protein-DNA interaction studies, express BlnR in E. coli BL21 (DE3) by inoculating transformed cells in LB broth containing 50 mg/L kanamycin and inducing with 0.5 mM IPTG at 16°C overnight [1].

Table 1: Key Components for Genetic Modification of T. ophioglossoides

Component Specification Purpose
Host Strain T. ophioglossoides wild type This compound-producing fungus
Vector pET-32a Protein expression in E. coli
Selection Chlorimuron-ethyl (4 mg/L) Selection of transformed fungi
Culture Medium COB liquid medium Seed culture and fermentation
Mechanistic Insights into BlnR Function

Electrophoretic Mobility Shift Assay (EMSA) experiments have demonstrated that BlnR positively regulates this compound biosynthesis by binding to all promoters within the bln gene cluster, including its own promoter, indicating autoregulatory functionality [1]. RNA-seq analysis of the blnR overexpression strain revealed that this regulatory protein influences not only this compound biosynthetic genes but also genes outside the primary cluster, including those involved in conidiospore development [1]. Microscopic examination confirmed that blnR overexpression impacts both spore development and hyphal growth patterns, suggesting broader regulatory functions beyond secondary metabolism [1].

Fermentation Medium Optimization and Process Parameters

Initial Culture Conditions and Medium Composition

Optimizing fermentation conditions is essential for maximizing this compound production. The following baseline protocol has been established for T. ophioglossoides fermentation:

  • Seed Culture Preparation: Inoculate 2 × 10⁵ spores/mL of the blnROE strain into 80 mL of COB medium in 250 mL baffled shake flasks. Incubate at 26°C with agitation at 160 rpm for 3-4 days [1].

  • Fermentation Culture: Transfer seed cultures to production medium using a 2.5% (v/v) inoculum. Maintain cultures at 26°C with appropriate agitation [1].

  • Batch Fermentation Scale-up: For 5 L fermenter operations, maintain 8 L of culture medium at 26°C, with pH automatically controlled at 4.9 via addition of 2 M NaOH. Maintain dissolved oxygen concentration at 20% air saturation by automatically adjusting agitation speed [1].

Statistical Optimization Using Response Surface Methodology

The optimization of fermentation media represents a critical step in maximizing metabolite yield, with modern statistical approaches offering significant advantages over traditional one-factor-at-a-time methods [2]. For this compound production, Response Surface Methodology (RSM) has been successfully employed to enhance yields dramatically from approximately 700 mg/L to 2187.39 mg/L [1]. The following protocol outlines the systematic approach to medium optimization:

  • Preliminary Screening: Conduct initial one-factor experiments to identify significantly influential medium components. Key factors typically include carbon sources (sucrose, glucose, lactose), nitrogen sources (polypeptone, yeast extract, ammonium salts), and mineral supplements (MgSO₄·7H₂O, KH₂PO₄) [1] [2].

  • Experimental Design: Employ a Central Composite Design (CCD) or Box-Behnken Design to arrange experiments efficiently. Typically, 4-6 critical factors are evaluated at 3-5 levels each, with the total number of experiments determined by the formula N = 2^k + 2k + cp, where k is the number of factors and cp is the center point replicates [3].

  • Model Fitting and Validation: Analyze experimental data using Design-Expert software (or similar statistical packages) to generate a second-order polynomial equation that describes the relationship between factors and this compound production. Validate the model by conducting confirmation experiments under predicted optimal conditions [3].

Table 2: Fermentation Medium Components and Their Impact on this compound Production

Component Optimal Range Impact on Production Remarks
Sucrose 30-50 g/L Primary carbon source Slowly assimilated, avoids catabolite repression
Polypeptone 5-10 g/L Organic nitrogen source Provides amino acids for precursor synthesis
Yeast Extract 5-10 g/L Vitamins and growth factors Enhves biomass formation
MgSO₄·7H₂O 0.5-1.5 g/L Cofactor for enzymes Essential for secondary metabolism
KH₂PO₄ 0.5-1.0 g/L Phosphate source Lower concentrations favor secondary metabolism
Advanced Optimization Strategies

Recent advances in fermentation optimization have introduced machine learning approaches that can dramatically accelerate process optimization:

  • Machine Learning-Guided Optimization: Implement algorithms such as XGBoost or Deep Neural Networks to model complex, non-linear relationships between fermentation parameters and this compound yield [4]. These approaches can reduce optimization time from hundreds of hours to mere seconds by enabling high-throughput computational simulation of parameter combinations [4].

  • Hybrid Modeling: Combine mechanistic models (e.g., flux balance analysis) with machine learning techniques to enhance predictive capabilities while maintaining biological interpretability [5].

  • Metabolic Flux Analysis: Employ frameworks such as TIObjFind, which integrates Metabolic Pathway Analysis with Flux Balance Analysis, to identify critical metabolic nodes and optimize flux toward this compound biosynthesis [5].

The experimental workflow below illustrates the systematic approach to this compound production optimization:

G A Strain Selection and Development B Initial Medium Formulation A->B C One-Factor-at-a-Time Screening B->C D Statistical Experimental Design (RSM) C->D E Model Building and Validation D->E F Optimized Fermentation Process E->F G Scale-up and Process Control F->G

Analytical Methods for this compound Quantification and Characterization

Sample Preparation and Extraction Protocol

Proper sample handling is essential for accurate this compound quantification:

  • Sample Collection: Periodically collect culture samples (typically 5-10 mL) from fermenters. Separate mycelia from fermentation broth by vacuum filtration or centrifugation at 4000 × g for 10 minutes [1].

  • Metabolite Extraction: Extract this compound from the filtered broth using equal volumes of ethyl acetate or acetonitrile. For intracellular this compound quantification, homogenize mycelia in extraction solvent using a bead beater or sonication [1].

  • Sample Concentration: Evaporate the organic phase under reduced pressure at 40°C using a rotary evaporator. Reconstitute the dried extract in methanol or acetonitrile for analysis [1].

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) represents the primary method for this compound quantification:

  • Chromatographic Conditions: Utilize a C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size) maintained at 25°C. Employ a mobile phase consisting of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile with 0.1% trifluoroacetic acid (Solvent B) [1].

  • Gradient Elution Program:

    • 0-5 min: 10-30% B
    • 5-15 min: 30-50% B
    • 15-25 min: 50-70% B
    • 25-30 min: 70-90% B
    • 30-35 min: 90% B (hold)
    • 35-40 min: 90-10% B (re-equilibration)
  • Detection and Quantification: Monitor elution at 254 nm using a UV-Vis detector. Identify this compound by comparison with authentic standards and quantify using external calibration curves prepared with purified this compound standards [1].

Biomass Determination
  • Cell Dry Weight (CDW) Measurement: Collect mycelia by vacuum filtration using pre-weighed filter papers. Wash biomass with distilled water and dry at 60°C until constant weight (typically 24-48 hours). Calculate CDW by difference [1].

Scale-up Strategies and Process Control

Fed-Batch Fermentation Protocol

Successful translation from laboratory to industrial scale requires careful process control:

  • Initial Fermenter Setup: Inoculate a 15 L fermenter containing 8 L of optimized production medium with 2% (v/v) seed culture. Maintain temperature at 26°C and initial agitation at 200-400 rpm depending on impeller design [1].

  • Dissolved Oxygen Control: Maintain dissolved oxygen concentration at 20% air saturation by cascading control of agitation speed (200-600 rpm) and, if necessary, supplementing with oxygen-enriched air [1].

  • pH Control: Automatically maintain pH at 4.9 through the addition of 2 M NaOH or 2 M HCl as needed [1].

  • Nutrient Feeding Strategy: Implement a fed-batch protocol based on carbon source depletion monitoring. When sucrose concentration decreases below 5 g/L, initiate feeding with a concentrated nutrient solution (400 g/L sucrose, 50 g/L polypeptone, 50 g/L yeast extract) at a rate of 0.5-1.0 mL/L/h [1].

Process Monitoring and Control Systems

Advanced control strategies enhance process consistency and productivity:

  • Feedback Control Systems: Implement Single Input/Single Output (SISO) or Multiple Input/Multiple Output (MIMO) control strategies to maintain critical parameters (substrate concentration, butanol levels) constant despite disturbances in feed substrate concentration [6].

  • Dynamic Matrix Control: Utilize advanced control algorithms that demonstrate quicker responses without oscillations compared to traditional PI controllers [6].

  • Soft Sensor Implementation: Develop predictive models using process data (agitation, aeration, temperature) to estimate difficult-to-measure variables like biomass and product concentration in real-time [7].

The following diagram illustrates the regulatory network controlling this compound biosynthesis:

G BlnR BlnR P_blnR blnR Promoter BlnR->P_blnR Auto-regulation P_blnJ blnJ Promoter BlnR->P_blnJ Activation P_blnF blnF Promoter BlnR->P_blnF Activation P_blnO blnO Promoter BlnR->P_blnO Activation P_blnP blnP Promoter BlnR->P_blnP Activation This compound This compound P_blnJ->this compound Biosynthesis P_blnF->this compound Biosynthesis P_blnO->this compound Biosynthesis P_blnP->this compound Biosynthesis

Troubleshooting and Technical Challenges

Common Fermentation Issues and Solutions
  • Low this compound Yields: If this compound production remains suboptimal despite blnR overexpression, examine the carbon-to-nitrogen ratio in the medium. Implement statistical optimization using RSM to identify optimal component ratios [1] [2]. Additionally, verify the integrity of the blnR overexpression construct by PCR and sequence analysis.

  • Strain Instability: Maintain the blnROE strain on selective medium containing 4 mg/L chlorimuron-ethyl to preserve the integrated construct. Prepare working cell banks in 20% glycerol at -80°C for long-term preservation [1].

  • Foaming Issues in Bioreactors: For large-scale fermentations, employ silicone-based antifoaming agents at concentrations of 0.01-0.1% (v/v). Add agents cautiously as needed to control foam, as excessive use can reduce oxygen transfer efficiency [1].

  • Inconsistent Results Between Batches: Standardize inoculum preparation protocols to ensure consistent physiological state at fermentation initiation. Monitor seed culture quality by tracking morphological development and viability [1].

Conclusion and Future Perspectives

The optimization protocols outlined in this document provide a comprehensive framework for enhancing this compound production through fermentation. The combination of genetic engineering targeting the pathway-specific regulator BlnR with statistical medium optimization has demonstrated remarkable success, increasing this compound yields to 2187.39 mg/L in optimized fermentations [1]. This represents more than a three-fold improvement over baseline production levels and establishes a robust platform for sustainable this compound supply to support pharmaceutical development.

Future directions in this compound production optimization should focus on the integration of machine learning approaches with traditional optimization methods [4] [7]. The application of algorithms such as XGBoost and Deep Neural Networks can dramatically accelerate optimization timelines while potentially identifying non-intuitive parameter combinations that further enhance yield [4]. Additionally, metabolic engineering strategies informed by flux balance analysis and genome-scale modeling present promising avenues for strain improvement [5] [8]. The continued development of T. ophioglossoides as a production host, coupled with advanced bioprocess optimization, will ensure reliable access to this promising pharmaceutical compound for further therapeutic development.

References

Comprehensive Application Notes and Protocols: Computational Binding Studies of Balanol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Balanol and Its Significance

This compound is a fungal metabolite originally isolated from Verticillium balanoides and is recognized as a highly potent, ATP-competitive inhibitor of serine/threonine kinases, particularly Protein Kinase A (PKA) and Protein Kinase C (PKC) [1]. Its significance in drug development stems from its role as a lead compound for designing inhibitors against kinases implicated in various cancers, where kinases like PKCε act as tumor promoters [2]. The this compound molecule structurally mimics ATP, comprising three main regions: a 4-hydroxybenzamide moiety (ring A, analogous to adenine), a hexahydroazepane ring (ring B, analogous to ribose), and a benzophenone moiety (rings C and D, analogous to the triphosphate group) [1]. Computational studies are crucial for deciphering its binding interactions and overcoming the challenge of achieving selectivity among highly conserved kinase ATP-binding sites [3] [2].

Computational Analysis of this compound-Kinase Binding Interactions

Structural Basis of Binding

X-ray crystallography of the PKA-balanol complex (PDB: 1BX6) reveals that the inhibitor occupies the ATP-binding cleft extensively, spanning approximately 17.2 Å within the catalytic site [1]. The binding is characterized by an induced-fit mechanism, where this compound's flexibility, particularly the rotation of its distal benzophenone ring, allows it to adapt to the protein microenvironment [1]. Key interactions include:

  • The benzamide moiety forms hydrogen bonds with the backbone atoms of Val123 and Glu121 in the adenine subsite [1].
  • The azepane ring interacts with the ribose subsite, with its N1 atom hydrogen-bonding to the carbonyl oxygen of Glu170 [2].
  • The benzophenone moiety engages with the phosphate-binding subsite, interacting with conserved residues like Gly52, Phe54, and Asp184 [1].

Unlike ATP, this compound's potent inhibition derives predominantly from nonpolar interactions and the displacement of ordered water molecules within the binding cleft [1].

Charge State Determination for Accurate Modeling

A critical prerequisite for molecular dynamics (MD) simulations is the accurate assignment of the ligand's charge state. This compound possesses multiple ionizable groups, and its charge state when bound to a kinase can differ from its state in solution due to the local enzymatic environment [2].

Key Protocol: Determining Charge States for Simulation

  • Objective: To identify the predominant charge state of this compound and its analogs when bound to PKA or PKCε at physiological pH (7.4).
  • Methodology:
    • Calculate the theoretical pKa of all ionizable functional groups (azepane secondary amine, benzophenone carboxylic acid, and phenolic hydroxyls) using computational tools [2].
    • Propose different potential charge state models based on the pKa calculations. For example, a model might feature charges on the azepane amine (N1), a specific phenolic oxygen (C6′′OH), and the carboxylate (C15′′O2H) [2].
    • For each proposed charge state, run independent MD simulations of the ligand-protein complex.
    • Compute the theoretical binding energy for each simulation using the Molecular Mechanics Generalized Born Surface Area (MMGBSA) method.
    • Compare the MMGBSA results with experimental binding data (e.g., Kd or ΔG). The charge state model that yields binding energies closest to experimental values is considered the most accurate for subsequent studies [2].
  • Application Note: Studies have shown that fluorination of this compound analogs can alter charge distribution. Correct charge assignment is essential, as it significantly impacts the outcome of binding energy calculations and the predictive reliability of the simulation [2].

Table 1: Experimental Binding Affinities of this compound and Fluorinated Analogues

Protein Kinase (-)-balanol (1) (5S)-F Analogue (1c) (6R, S)-diF Analogue (1d) (5S)-(6R,S)-triF Analogue (1e)
PKA Kd (nM) 5.9 ± 0.5 6.4 ± 0.1 9.2 ± 0.8 43 ± 4
PKCε Kd (nM) 0.73 ± 0.06 0.4 ± 0.02 110 ± 19 38 ± 9.5
PKA ΔG (kcal·mol⁻¹) -11.30 ± 0.05 -11.25 ± 0.01 -11.03 ± 0.05 -10.11 ± 0.05
PKCε ΔG (kcal·mol⁻¹) -12.54 ± 0.05 -12.90 ± 0.03 -9.55 ± 0.09 -10.19 ± 0.14

Source: Data adapted from [2]

Detailed Computational Protocols

Molecular Dynamics (MD) Simulation Workflow

MD simulations provide insights into the dynamic interactions, conformational changes, and binding energy contributions in this compound-kinase complexes.

Protocol: MD Simulation and MMGBSA Binding Energy Analysis

  • Objective: To simulate the dynamic binding of this compound to a kinase and calculate the free energy of binding.
  • Software Requirements: MD simulation package (e.g., AMBER, GROMACS, NAMD) equipped with a MMGBSA tool.
  • Step-by-Step Methodology:
    • System Preparation:
      • Obtain the crystal structure of the target kinase (e.g., PKA from PDB 1BX6).
      • Prepare the this compound analog structure with the correct charge state as determined by the protocol in Section 2.2.
      • Parameterize the ligand using a tool like antechamber and a force field (e.g., GAFF).
    • Simulation Setup:
      • Solvate the protein-ligand complex in a TIP3P water box.
      • Add ions to neutralize the system and achieve a physiological salt concentration.
    • Energy Minimization and Equilibration:
      • Minimize the energy of the system to remove steric clashes.
      • Gradually heat the system to 310 K under constant volume (NVT ensemble).
      • Equilibrate the system at constant pressure (NPT ensemble) to achieve correct density.
    • Production MD Run:
      • Run a production simulation for a sufficient duration (e.g., >100 ns) to ensure stability and adequate sampling of conformational space. Save trajectory frames at regular intervals.
    • MMGBSA Calculation:
      • Extract a representative set of snapshots from the stable portion of the trajectory.
      • Use the MMGBSA method to calculate the binding free energy (ΔG_bind) by combining molecular mechanics energy, solvation energy (polar and non-polar), and entropy estimates [2].
  • Data Interpretation: The MMGBSA results decompose the binding energy into contributions from individual residues. Analyzing these per-residue energy contributions helps identify hot-spot residues critical for binding and selectivity.

The diagram below visualizes this multi-stage workflow.

workflow Start Start: System Preparation A Charge State Assignment Start->A B Structure Parameterization A->B C Solvation & Ion Neutralization B->C D Energy Minimization C->D E System Equilibration (NVT/NPT) D->E F Production MD Simulation E->F G Trajectory Analysis F->G H MMGBSA Binding Energy Calculation G->H End Output: Binding Insights H->End

Diagram 1: MD Simulation and MMGBSA Workflow. This diagram outlines the key stages in a molecular dynamics simulation to study this compound-kinase binding.

Structure-Activity Relationship (SAR) Analysis

SAR studies guided by computational analysis help rationalize binding affinity and selectivity data to inform the design of new analogs.

Table 2: Key Structural Motifs of this compound and Their Role in Binding and Selectivity

This compound Region Corresponding ATP Part Key Interactions & Functions SAR Insights for Design
Benzamide (Ring A) Adenine H-bonds with Val123/Glu121 backbone; occupies hydrophobic adenine subsite [1]. C5'OH group is critical for activity [2]. Modifications here can greatly impact potency.
Azepane (Ring B) Ribose H-bond from N1 to Glu170 backbone; nonpolar contacts with Gly50, Phe127 [1]. Tolerates ring size change (e.g., pyrrolidine), but with low selectivity gain. Stereospecific fluorination (e.g., C5(S)) can enhance affinity/selectivity (e.g., for PKCε) [2].
Benzophenone (Rings C & D) Triphosphate Extensive interactions with glycine-rich loop (Gly52) and catalytic loop (Asp184); high dependence on acidic group [1]. Carboxylate on Ring D is essential for potency. Its replacement (e.g., with tetrazole) or modification of phenol groups (e.g., C6′′OH) affects charge and selectivity [2] [1].

Application in Rational Drug Design

Achieving Kinase Selectivity

The high conservation of the ATP-binding site across kinases makes selectivity a major challenge. Computational studies provide two primary strategies to address this:

  • Exploiting Non-Conserved Residues: While residues that directly coordinate ATP are highly conserved, the regions surrounding the binding cleft exhibit more variability. Analysis of the PKA-balanol complex interface against hundreds of other kinases can identify these variable, non-conserved residues (e.g., Leu74 and Gln84 in PKA) [4]. Designing analogs that form specific favorable interactions with unique residues in the target kinase (or unfavorable interactions with off-target kinases) can enhance selectivity.
  • Leveraging Protein Flexibility and Induced Fit: Different kinases exhibit varying degrees of flexibility in their glycine-rich loops and catalytic domains. This compound's flexible benzophenone ring induces conformational changes in PKA (e.g., rearrangement of Phe54 and Ser53) [1]. MD simulations can model this induced fit and identify which kinase targets can best accommodate specific this compound analogs, providing a rationale for selectivity profiles that are not obvious from static structures alone.
Design of Fluorinated Analogues

Fluorination is a strategic approach to improve drug properties. The introduction of fluorine atoms onto the azepane ring of this compound has yielded analogs with improved selectivity, such as the (5S)-F analogue (1c) for PKCε [2]. Computational studies help decipher the "fluorine effect," which is not fully understood.

Protocol: Analyzing the Fluorine Effect

  • Objective: To understand how fluorination alters binding affinity and selectivity at the atomic level.
  • Methods:
    • Perform comparative MD simulations of the parent this compound and its fluorinated analog bound to both the target (e.g., PKCε) and an off-target kinase (e.g., PKA).
    • Analyze the simulation trajectories to identify:
      • New Protein-Ligand Interactions: Fluorine can act as a hydrogen bond acceptor, potentially forming new interactions with protein backbone or side-chain donors [2].
      • Electrostatic and Charge Effects: Fluorine's high electronegativity can alter the electron density and charge state of nearby functional groups on the ligand, potentially modulating interactions with the protein [2].
      • Conformational Restriction: The C-F bond can influence the preferred conformation (rotamer) of the azepane ring, potentially stabilizing a conformation that is more complementary to the target kinase's binding site [2].
  • Application: This protocol can reveal whether improved binding is due to new interactions, subtle changes in ligand electrostatics, or conformational preferences, guiding the rational placement of future substituents.

Conclusion

This compound serves as a versatile and potent scaffold for the development of protein kinase inhibitors. The integrated application of computational protocols—including charge state determination, MD simulations, MMGBSA binding energy analysis, and SAR modeling—provides a powerful toolkit for elucidating the nuanced mechanisms of this compound-kinase interactions. These methods are indispensable for tackling the central challenge of kinase inhibitor design: achieving selectivity. By leveraging computational insights, researchers can more efficiently guide the rational design of this compound analogs with optimized potency and selectivity for therapeutic targets, particularly in oncology.

References

Molecular Dynamics Simulation Protocol for Ligand-Protein Complexes

Author: Smolecule Technical Support Team. Date: February 2026

This section outlines a detailed, step-by-step protocol for setting up and running MD simulations to study a ligand (like balanol) bound to a protein target.

System Setup and Initialization
  • Initial Structure Preparation

    • Protein Structure: Obtain the 3D structure of the target protein (e.g., a protein kinase) from the Protein Data Bank (PDB). Process the structure by removing crystallographic water molecules and heteroatoms not part of the active site. Add missing hydrogen atoms and assign protonation states to residues like histidine appropriate for the physiological pH of 7.0-7.4 [1].
    • Ligand Structure: Generate a 3D structure of this compound. Assign partial charges using quantum chemistry methods (e.g., HF/6-31G*) and create topology files using tools like antechamber (for AMBER) or the CGenFF program (for CHARMM) [2].
    • Docking: Perform molecular docking to generate the initial pose of this compound within the protein's binding pocket. Software like AutoDock or HDOCK can be used for this purpose [3] [2].
  • Force Field Selection Select an appropriate force field. The choice is critical for accuracy [1].

    • Proteins: AMBER ff99SB-ILDN or CHARMM36 are widely used and well-tested [1].
    • Ligands: Use the GAFF (General AMBER Force Field) for AMBER simulations or CGenFF for CHARMM simulations [2].
    • Water Model: Employ explicit solvent models such as TIP3P or TIP4P-EW [1].
  • Simulation Box and Solvation

    • Place the protein-ligand complex in a simulation box (e.g., a truncated octahedron or rectangle) with a minimum distance of 10 Å between the complex and the box edge [1].
    • Solvate the system with explicit water molecules using tools like tleap (AMBER) or GROMACS solvation commands.
    • Add ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge and then add additional ions to mimic physiological salinity (e.g., 0.15 M NaCl).
Energy Minimization and Equilibration
  • Energy Minimization Minimize the system's energy to remove bad van der Waals contacts and high-energy strains. A common protocol involves:

    • Stage 1: Restrain the protein and ligand heavy atoms (force constant of 100 kcal·mol⁻¹·Å⁻²) and minimize the solvent and ions for 500-1000 steps [1].
    • Stage 2: Minimize the entire system without restraints for 1000-2000 steps using steepest descent followed by conjugate gradient algorithms.
  • System Equilibration Gradually heat the system and relax position restraints to reach a stable thermodynamic state.

    • NVT Ensemble: Heat the system from 0 K to the target temperature (e.g., 310 K over 50-100 ps) using a thermostat like Berendsen or Nose-Hoover while maintaining restraints on protein and ligand heavy atoms [4].
    • NPT Ensemble: Further equilibrate the system for 100-500 ps at the target temperature and pressure (1 bar) using a barostat like Berendsen or Parinello-Rahman, with restraints gradually reduced [4].
Production MD and Analysis
  • Production Simulation Run the final, unrestrained MD simulation. For studying stable binding, a simulation length of 200 ns to 1 µs is often used, though this depends on the system and research question [1] [2]. Use a time step of 2 fs. Save the atomic coordinates (trajectories) every 10-100 ps for subsequent analysis.

  • Trajectory Analysis Analyze the saved trajectories to extract biologically relevant information:

    • Root Mean Square Deviation (RMSD): Measures the stability of the protein and ligand relative to the starting structure.
    • Root Mean Square Fluctuation (RMSF): Identifies regions of the protein with high flexibility [3].
    • Hydrogen Bonding: Quantifies the stability and pattern of key interactions between the ligand and protein.
    • Binding Free Energy: Calculates using methods like MM/GBSA or MM/PBSA to estimate binding affinity [2].

Example Workflow: From Docking to Simulation

The diagram below visualizes the complete protocol from system setup to analysis.

Start MD Simulation\nProtocol Start MD Simulation Protocol 1. System Setup 1. System Setup Start MD Simulation\nProtocol->1. System Setup 2. Force Field\nSelection 2. Force Field Selection 1. System Setup->2. Force Field\nSelection 3. Solvation &\nNeutralization 3. Solvation & Neutralization 2. Force Field\nSelection->3. Solvation &\nNeutralization 4. Energy\nMinimization 4. Energy Minimization 3. Solvation &\nNeutralization->4. Energy\nMinimization 5. System\nEquilibration (NVT/NPT) 5. System Equilibration (NVT/NPT) 4. Energy\nMinimization->5. System\nEquilibration (NVT/NPT) 6. Production\nSimulation 6. Production Simulation 5. System\nEquilibration (NVT/NPT)->6. Production\nSimulation 7. Trajectory\nAnalysis 7. Trajectory Analysis 6. Production\nSimulation->7. Trajectory\nAnalysis Results & Insights Results & Insights 7. Trajectory\nAnalysis->Results & Insights

Diagram Title: MD Simulation Workflow for a Ligand-Protein Complex

Key MD Parameters and Software

The table below summarizes critical parameters and choices for running simulations, compiled from the literature [1] [2] [4].

Parameter Category Specific Parameter Common Settings / Options
Software & Force Fields Simulation Package GROMACS, NAMD, AMBER [1]
Protein Force Field AMBER ff99SB-ILDN, CHARMM36 [1]
Water Model TIP3P, TIP4P-EW [1]
Ligand Force Field GAFF, CGenFF [2]
Simulation Control Ensemble NPT, NVT [4]
Temperature Coupling Berendsen, Nose-Hoover [4]
Pressure Coupling Berendsen, Parinello-Rahman [4]
Time Step 2 fs
System Setup Box Type Cubic, Rectangular, Truncated Octahedron [1]
Box Edge Distance ≥ 10 Å from solute [1]
Neutralizing Ions Na+, Cl-
Analysis Key Metrics RMSD, RMSF, H-bonds, Binding Free Energy (MM/GBSA) [3] [2]

Insights for this compound Research

Applying this protocol to this compound can provide deep insights into its mechanism of action.

  • Identifying Critical Interactions: Simulations can reveal which hydrogen bonds and hydrophobic interactions between this compound and its kinase target are most persistent, informing medicinal chemistry efforts to enhance potency or selectivity [2].
  • Assessing Conformational Stability: Monitoring the RMSD of this compound within the binding pocket can indicate the stability of the predicted binding pose and validate docking results [1].
  • Understanding Selectivity: By running simulations of this compound bound to different protein kinases, you can analyze the dynamic differences that explain its selectivity profile, a key aspect in drug development to minimize off-target effects.

Important Considerations & Best Practices

  • Replicates are Crucial: To ensure the robustness of your findings, always perform multiple independent simulation replicates (at least triplicates) starting from the same structure but with different initial random velocities [1].
  • Convergence Check: There is no fixed "sufficiently long" simulation time. You must assess convergence by monitoring when key observables (like RMSD or energy) stabilize over time [1].
  • Validation: Where possible, validate your simulation results against experimental data, such as binding affinity constants (Kd or IC50) or mutagenesis studies [1].

References

Application Notes and Protocols: Determining Functional Charge States of Balanol Analogues for Selective Kinase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Balanol and Its Therapeutic Significance

This compound is a potent fungal metabolite that functions as an ATP-competitive inhibitor of protein kinase C (PKC) isozymes and cAMP-dependent protein kinase (PKA). Its molecular structure mimics adenosine triphosphate (ATP), enabling it to effectively occupy the ATP-binding site of these kinases [1]. The compound features a complex chemical architecture consisting of four ring structures: a benzamide moiety (Ring A) that occupies the adenine subsite, an azepane moiety (Ring B) residing in the ribose subsite, and a benzophenone moiety (Rings C and D) that fills the triphosphate subsite [1]. This strategic molecular design allows this compound to effectively compete with ATP, thereby inhibiting kinase activity.

The therapeutic interest in this compound stems from the roles of PKC isozymes in various disease states, particularly in cancer. While PKA consistently demonstrates tumor-promoting activities, PKC isozymes display ambiguous roles in cancer progression, acting as either tumor promoters or suppressors depending on the cancer type and cellular context [1]. For instance, in breast cancer, PKCα, PKCβII, and PKCδ function as tumor promoters, whereas PKCβI acts as a tumor suppressor. Conversely, in prostate cancer, PKCβI serves as a promoter and PKCδ as a suppressor [1]. Among these isozymes, PKCε has emerged as a particularly promising therapeutic target due to its consistent oncogenic activities across multiple cancer types [1]. The development of this compound-based inhibitors with enhanced selectivity for PKCε over other PKC isozymes and PKA represents a significant challenge in anticancer drug development, primarily due to the high sequence conservation of ATP sites among protein kinases [2].

The Charge State Challenge in this compound Analogues

Multiple Ionizable Groups

The accurate computational prediction of this compound's binding affinity faces a significant challenge: determining its correct charge state at physiological pH. This compound possesses multiple ionizable functional groups that can exist in different protonation states, including a secondary amine on the azepane ring (Ring B), a carboxylic acid group on the benzophenone ring (Ring D), and four phenolic hydroxyl groups distributed across the benzamide (Ring A) and benzophenone (Rings C and D) moieties [1]. The charge states of these groups directly influence this compound's interaction with the ATP-binding site, yet the exact protonation state under biological assay conditions (pH 7.40) remains difficult to predict empirically.

The introduction of fluorine substituents further complicates charge state determination. Fluorine, being the most electronegative element, exerts powerful electron-withdrawing effects that can significantly alter the pKa values of nearby ionizable groups [1]. Recent research has demonstrated that stereospecific monofluorination and multiple fluorine substitutions on the azepane moiety can enhance binding affinity and selectivity for PKCε, with the C5(S)-fluorinated analogue (designated as compound 1c) showing particularly promising results [1]. However, the underlying mechanism for this improved selectivity, including how fluorination affects the charge distribution throughout the molecule, was not fully understood until recent computational investigations addressed this challenge.

Impact on Binding Affinity Predictions

In molecular dynamics (MD) simulations, which are essential for studying protein-ligand interactions, the charge state of each ligand must be specified a priori [1]. Incorrect assignment of these charges leads to inaccurate binding energy calculations and misleading predictions of binding affinity. Previous computational studies suggested that charges on the carboxylic acid group (Ring D) and the amine group (Ring A) were necessary for this compound binding to PKA, while the negative charges on phenolic groups were considered to have minimal contribution to binding affinity and were therefore often assigned neutral states [1]. However, this conventional understanding has been challenged by recent investigations specifically examining fluorinated this compound analogues bound to both PKA and PKCε.

Recent research has revealed that both fluorination and the local enzymatic environment of the ATP-binding site collectively influence the exact charge states of bound this compound analogues [1]. This finding has profound implications for rational drug design, as it suggests that the charge states of these inhibitors are not fixed properties but are dynamically modulated by their specific protein targets. The following diagram illustrates the key relationships in determining charge states and their central role in inhibitor design:

G MultipleGroups Multiple Ionizable Groups ChargeState Charge State Determination MultipleGroups->ChargeState Fluorination Fluorination Effects Fluorination->ChargeState ProteinEnvironment Protein Environment ProteinEnvironment->ChargeState BindingAffinity Binding Affinity Prediction ChargeState->BindingAffinity DrugDesign Selective Inhibitor Design BindingAffinity->DrugDesign

Computational Methodologies for Charge State Determination

Initial pKₐ Prediction and Charge Assignment

The determination of charge states for this compound analogues begins with computational prediction of pKₐ values for all ionizable functional groups. This protocol employs Marvin Suite 17.1.30.0 (or subsequent versions) for initial pKₐ estimation, which provides a robust foundation for assigning probable charge states at physiological pH (7.4) [1].

  • Software Setup: Launch Marvin Suite and utilize the pKₐ prediction module with default parameters for acid/base dissociation constant calculation.
  • Molecular Input: Prepare molecular structures of this compound analogues in SMILES format or equivalent structural representation. For fluorinated analogues, ensure accurate stereochemical representation of fluorine substituents.
  • pKₐ Calculation: Execute pKₐ prediction for all ionizable groups: azepane amine (N1), carboxylic acid (C15′′O2H), and phenolic hydroxyls (including C6′′OH).
  • Charge State Assignment: Assign initial protonation states based on predicted pKₐ values and physiological pH using the Henderson-Hasselbalch equation. Groups with pKₐ > pH are considered protonated (neutral if acidic, positive if basic), while groups with pKₐ < pH are considered deprotonated (negative if acidic, neutral if basic).

It is crucial to recognize that these initial assignments represent hypothetical charge states that must be validated through subsequent molecular dynamics simulations and binding energy calculations. The highly electronegative nature of fluorine substituents can perturb pKₐ values of nearby functional groups, necessitating empirical validation through computational experimentation [1].

Homology Modeling of Target Kinases

Given the limited availability of crystal structures for PKC isozymes, homology modeling provides essential structural models for molecular dynamics simulations. This protocol outlines the construction of kinase domain models for human PKA and PKCε, which can be adapted for other PKC isozymes through appropriate template selection [1] [2].

  • Template Selection: Identify appropriate template structures from the Protein Data Bank. For PKA, use mouse PKA-balanol complex (PDB ID: 1BX6) as a primary template. For PKCε, employ multiple templates including mouse PKA (1BX6) and human PKCη (PDB ID: 3TXO) to enhance model quality [1].
  • Sequence Alignment: Perform sequence alignment between target sequences (human PKA UniProt ID: P17612; human PKCε UniProt ID: Q02156) and template structures using CLUSTALX 2.1 or similar alignment tools. Manually adjust alignment to preserve conserved structural motifs, particularly in the ATP-binding site [2].
  • Model Generation: Utilize MODELLER 9.14 or subsequent versions to generate three-dimensional homology models. Incorporate this compound from the 1BX6 template during model construction to maintain structural features of the ATP-binding site [2].
  • Model Validation: Assess model quality using Discrete Optimized Protein Energy (DOPE) scores and Ramachandran plots implemented in PROCHECK. Select models with residues adopting consensus conformations across multiple modeling runs [2].
Molecular Dynamics Simulation Protocol

Molecular dynamics simulations provide the foundation for evaluating different charge state hypotheses by simulating the physical movements of atoms and molecules over time. This protocol describes the setup and execution of MD simulations for this compound analogues complexed with target kinases [1] [2].

  • System Preparation:

    • Prepare protein-ligand complexes using the homology models generated in the previous section.
    • Assign atomic charges for this compound analogues using the AM1-BCC method as implemented in AmberTools16 or subsequent versions [2].
    • Parameterize this compound analogues using the General Amber Force Field (GAFF).
    • For activated PKC isozymes, add phosphate groups at specific activation sites using molecular visualization software such as Discovery Studio Visualizer [2].
  • Simulation Parameters:

    • Employ explicit solvent models with appropriate periodic boundary conditions.
    • Utilize the Particle Mesh Ewald method for handling long-range electrostatic interactions.
    • Maintain constant temperature and pressure using suitable thermostats and barostats.
    • Implement SHAKE algorithm to constrain bonds involving hydrogen atoms.
  • Simulation Execution:

    • Conduct energy minimization to remove steric clashes.
    • Perform gradual heating from 0 to 300 K over 100 ps.
    • Equilibrate systems for at least 1 ns before production runs.
    • Execute production simulations for a minimum of 100 ns, saving trajectories at appropriate intervals for analysis.
  • Binding Energy Calculation:

    • Employ Molecular Mechanics Generalized Born Surface Area (MMGBSA) method to calculate binding energies from simulation trajectories.
    • Use multiple trajectory snapshots to obtain ensemble averages of binding energies.
    • Compare calculated binding energies with experimental values to validate charge state assignments [1].

The following workflow diagram summarizes the key steps in this computational protocol:

G Start Start Charge State Determination pKaPred pKa Prediction (Marvin Suite) Start->pKaPred Homology Homology Modeling (MODELLER) pKaPred->Homology ChargeAssign Charge State Assignment (AM1-BCC Method) Homology->ChargeAssign MDSetup System Preparation & Parameterization ChargeAssign->MDSetup MDSim MD Simulation (AmberTools) MDSetup->MDSim EnergyCalc Binding Energy Calculation (MMGBSA) MDSim->EnergyCalc Validation Compare with Experimental Data EnergyCalc->Validation End Validated Charge States Validation->End

Key Research Findings and Data Tables

Experimental Binding Affinity Data

Comprehensive binding affinity measurements for this compound and its fluorinated analogues provide essential reference data for validating computational predictions. The following table summarizes experimental dissociation constants (Kd) and free energy changes (ΔG°) for key this compound analogues binding to PKA and PKCε [3]:

Table 1: Experimental binding affinities of this compound and fluorinated analogues

Compound Protein Kinase Kd (nM) ΔG° (kcal·mol⁻¹)
(-)-Balanol (1) PKA 5.9 ± 0.5 -11.30 ± 0.05
(-)-Balanol (1) PKCε 0.73 ± 0.06 -12.54 ± 0.05
(6S)-F analogue (1a) PKA 7.9 ± 0.5 -11.12 ± 0.03
(6S)-F analogue (1a) PKCε 19 ± 8 -10.60 ± 0.21
(5S)-F analogue (1c) PKA 6.4 ± 0.1 -11.25 ± 0.01
(5S)-F analogue (1c) PKCε 0.4 ± 0.02 -12.90 ± 0.03
(6R,S)-diF analogue (1d) PKA 9.2 ± 0.8 -11.03 ± 0.05
(6R,S)-diF analogue (1d) PKCε 110 ± 19 -9.55 ± 0.09
(5S)-(6R,S)-triF analogue (1e) PKA 43 ± 4 -10.11 ± 0.05
(5S)-(6R,S)-triF analogue (1e) PKCε 38 ± 9.5 -10.19 ± 0.14

The data reveal that the C5(S)-fluorinated analogue (1c) demonstrates enhanced binding affinity and selectivity for PKCε, with a Kd value of 0.4 nM representing approximately a two-fold improvement over unmodified this compound [3]. This stereospecific fluorination strategy thus presents a promising approach for developing PKCε-selective inhibitors while maintaining strong binding to the target kinase.

Charge State Assignments from Computational Studies

Computational investigations combining pKₐ prediction, molecular dynamics simulations, and MMGBSA binding energy calculations have yielded refined charge state assignments for this compound analogues bound to PKA and PKCε. The following table summarizes the determined charge states for key functional groups across different analogues [1]:

Table 2: Determined charge states of this compound analogues in kinase binding sites

Compound Target Kinase Azepane N1 Phenolic C6′′OH Carboxylate C15′′O2H
(-)-Balanol (1) PKA Charged Charged Charged
(-)-Balanol (1) PKCε Charged Charged Charged
(6S)-F analogue (1a) PKA Neutral Neutral Charged
(6S)-F analogue (1a) PKCε Charged/Neutral* Charged/Neutral* Charged
(5S)-F analogue (1c) PKA Charged Charged Charged
(5S)-F analogue (1c) PKCε Charged Charged Charged
(6R,S)-diF analogue (1d) PKA Neutral Charged Charged
(6R,S)-diF analogue (1d) PKCε Neutral Charged Charged
(5S)-(6R,S)-triF analogue (1e) PKA Neutral Charged Charged
(5S)-(6R,S)-triF analogue (1e) PKCε Neutral Charged Charged

Note: Compound 1a may exist as two species when bound to PKCε with different charge states [1].

A particularly significant finding from these computational studies is the identification of the phenolate group (C6′′OH) as charged in this compound and its analogues when bound to the ATP site of PKCε [1]. This finding challenges previous assumptions that considered the negative charges on phenolic groups as having minimal contribution to binding affinity. The data further demonstrate that fluorination patterns significantly influence charge state distributions, with the C5(S) monofluorination preserving the triple-charge state observed in native this compound, while di- and tri-fluorinated analogues exhibit neutral azepane amine groups.

Advanced Experimental Design and Optimization

Response Surface Methodology for Production Optimization

While computational studies provide essential insights into charge states and binding mechanisms, translating these findings into practical applications requires efficient production of this compound and its analogues. Recent advances in microbial fermentation, coupled with statistical optimization approaches, have dramatically improved this compound production yields. The following protocol outlines the application of Response Surface Methodology (RSM) to optimize this compound production in engineered Tolypocladium ophioglossoides strains [4].

  • Strain Preparation: Utilize the T. ophioglossoides blnROE strain, which overexpresses the pathway-specific regulator gene blnR, significantly enhancing this compound biosynthesis [4].
  • Culture Conditions:
    • Maintain seed cultures in COB liquid medium (sucrose 30 g/L, polypeptone 5 g/L, yeast extract 5 g/L, MgSO₄·7H₂O 1 g/L, KH₂PO₄ 0.5 g/L, pH 5.5).
    • Incubate at 26°C with agitation at 160 rpm for 3-4 days.
    • Use 2.5% (v/v) inoculum for fermentation cultures.
  • Experimental Design:
    • Implement a Central Composite Design (CCD) to evaluate the effects of critical medium components (e.g., carbon source, nitrogen source, phosphate) and culture parameters (pH, temperature, dissolved oxygen).
    • Include a minimum of 5 levels for each factor to accurately model quadratic response surfaces.
  • Statistical Analysis:
    • Employ Analysis of Variance (ANOVA) to identify significant factors and interaction effects.
    • Develop a quadratic polynomial model to describe the relationship between factors and this compound yield.
    • Validate the model through confirmation experiments under predicted optimal conditions.
  • Fed-Batch Fermentation:
    • Scale up production in a 15 L jar fermenter with controlled parameters: temperature 26°C, pH 4.9, dissolved oxygen maintained at 20% air saturation.
    • Monitor this compound concentration and cell dry weight throughout the fermentation process.

This optimized approach has demonstrated remarkable success, achieving This compound production levels of 2187.39 mg/L in 5 L fermenters, a significant increase from the initial yield of approximately 700 mg/L [4]. This enhanced production system facilitates the preparation of sufficient material for comprehensive structure-activity relationship studies and further development of optimized this compound analogues.

Electrophoretic Mobility Shift Assays for Regulatory Analysis

Understanding the transcriptional regulation of this compound biosynthesis provides additional opportunities for strain improvement and production optimization. Electrophoretic Mobility Shift Assays (EMSAs) offer a powerful method for characterizing the DNA-binding properties of BlnR, the pathway-specific regulator that controls this compound biosynthesis [4].

  • Protein Expression and Purification:
    • Clone the full-length blnR gene or its DNA-binding domain (blnRDBD) into the pET-32a expression vector.
    • Express recombinant proteins in E. coli BL21 (DE3) cells induced with IPTG at 16°C overnight.
    • Purify proteins using Ni-agarose chromatography under native conditions (lysis buffer: 20 mM Tris-HCl, 500 mM NaCl, 10 mM imidazole, 1 mM PMSF, pH 8.0).
  • DNA Probe Preparation:
    • Amplify promoter regions of bln gene cluster members (blnA-blnP) via PCR.
    • Label DNA fragments with appropriate fluorescent dyes or radioactive isotopes.
    • Purify labeled fragments using agarose gel electrophoresis and extraction kits.
  • Binding Reactions:
    • Incubate purified BlnR protein (0-2 μM) with labeled DNA probes (10-50 nM) in binding buffer.
    • Include non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
    • Perform competition experiments with unlabeled specific probes to confirm binding specificity.
  • Electrophoresis and Detection:
    • Resolve protein-DNA complexes on non-denaturing polyacrylamide gels.
    • Visualize complexes using appropriate detection methods (fluorescence imaging, autoradiography).
    • Quantify binding affinity through densitometric analysis of shifted bands.

EMSAs have confirmed that BlnR positively regulates this compound biosynthesis by binding to all promoters within the bln gene cluster, including its own promoter [4]. This autoregulatory mechanism enhances the expression of all biosynthetic genes, resulting in significantly increased this compound production. This molecular understanding enables additional genetic engineering strategies to further optimize production strains.

Conclusion and Future Perspectives

The accurate determination of charge states in this compound analogues represents a critical advancement in the structure-based design of selective kinase inhibitors. Computational approaches combining pKₐ prediction, homology modeling, and molecular dynamics simulations with MMGBSA binding energy calculations have revealed that both fluorination patterns and the local protein environment collectively influence the charge states of bound inhibitors [1]. The finding that the phenolate group (C6′′OH) exists in a charged state when bound to PKCε challenges previous assumptions and provides new opportunities for molecular optimization.

The C5(S)-fluorinated this compound analogue emerges as a particularly promising candidate from these studies, demonstrating both enhanced binding affinity (Kd = 0.4 nM) and improved selectivity for PKCε [1] [3]. The unique dynamics of PKCε, characterized by high flexibility in its apo form that dramatically decreases upon inhibitor binding, appears to synergize with the conformational effects of C5(S) fluorination [2]. This synergy enables optimized interactions with key residues in the ATP-binding site, particularly the invariant Lys437, providing a structural basis for the observed selectivity.

Future directions in this field should include the exploration of additional fluorination patterns and the investigation of dual-targeting strategies that exploit the unique dynamics features of specific PKC isozymes. The continued integration of computational predictions with experimental validation, coupled with the improved production methods enabling larger-scale synthesis of this compound analogues, promises to accelerate the development of highly selective kinase inhibitors for therapeutic applications in cancer and other diseases characterized by aberrant kinase signaling.

References

Application Notes and Protocols: Homology Modeling of PKCε with Balanol Analogues for Selective Inhibitor Design

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the protocol.

Introduction

Protein Kinase C epsilon (PKCε) represents a compelling therapeutic target in oncology due to its well-established role as an oncogenic protein across multiple cancer types, including prostate, breast, and renal carcinomas [1] [2]. Unlike other PKC isozymes that exhibit ambiguous or context-dependent functions in cancer, PKCε consistently demonstrates tumor-promoting activities and contributes to malignancy by enhancing cell proliferation and inhibiting apoptotic pathways [1]. This unique functional profile makes PKCε an attractive target for anticancer drug development, particularly through the design of selective ATP-competitive inhibitors [3] [4].

Balanol, a fungal-derived natural product, is a potent ATP-mimetic inhibitor that non-selectively targets the ATP-binding sites of various protein kinases, including multiple PKC isozymes and PKA [3] [5] [6]. Its structure comprises four key moieties: a benzamide group (Ring A) that mimics adenine, a central azepane ring (Ring B) corresponding to ribose, and a benzophenone system (Rings C and D) that occupies the triphosphate binding region [3] [6]. While this compound demonstrates strong inhibitory activity against PKCε (IC₅₀ ≈ 20 nM), it lacks sufficient isozyme selectivity for therapeutic application, necessitating structural optimization [5].

Recent advances in structure-based drug design have demonstrated that stereospecific fluorination of this compound's azepane ring can enhance both binding affinity and selectivity for PKCε over other novel PKC isozymes [3] [4]. The C5(S)-fluorinated this compound analogue (designated as 1c) exhibits particularly promising characteristics, though the structural basis for its selectivity required further elucidation [3]. This protocol details integrated computational approaches—including homology modeling, molecular docking, and molecular dynamics simulations—to facilitate rational design of selective PKCε inhibitors based on the this compound scaffold.

Homology Modeling Protocol for PKCε

Background and Principles

Homology modeling predicts the three-dimensional structure of a target protein based on its amino acid sequence similarity to experimentally determined template structures [7]. This approach is particularly valuable for PKCε, for which no complete crystal structure is available in the Protein Data Bank. The kinase domain of PKCε shares significant sequence conservation with other AGC kinase family members, enabling accurate model generation when appropriate templates are selected [3] [8].

Step-by-Step Procedure
  • Template Selection and Preparation

    • Identify homologous structures with confirmed experimental coordinates. Recommended templates include:
      • Mouse PKA (PDB ID: 1BX6) in complex with this compound [3] [8]
      • Human PKCη (PDB ID: 3TXO) [8] [2]
    • Perform structural alignment of templates using jCE algorithm or MultiSeq in VMD to assess equivalency [3] [8].
  • Sequence Alignment and Editing

    • Align PKCε sequence (UniProt ID: Q02156) with template sequences using CLUSTALX 2.1 [3] [8].
    • Manually edit alignment to preserve conserved motifs, particularly the 'open' conformation of the Gly-rich loop (GXGXXG) from 1BX6 [3] [8].
    • Calculate sequence identity and similarity using EMBOSS Needle or MatGAT [8].
  • Model Generation

    • Utilize MODELLER 9.14 or later versions to generate 3D coordinates [3] [8].
    • Incorporate this compound coordinates from 1BX6 during model building to maintain ATP-site characteristics [3].
    • Generate multiple models (recommended: 20-50) and select based on Discrete Optimized Protein Energy (DOPE) score [3] [8].
  • Model Validation

    • Assess stereochemical quality using Ramachandran plots via PROCHECK (≥90% residues in favored regions) [3] [8].
    • Verify non-bonded atomic interactions with ERRAT (overall quality factor >80%) [9].
    • Conduct structural superposition with templates to ensure proper folding conservation.
  • Model Refinement

    • Add post-translational modifications: phosphorylate PKCε at activation loop (Thr566) and turn motif (Ser729) to represent primed conformation [3].
    • Optimize hydrogen bonding network and side-chain rotamers using energy minimization.

Table 1: Quality Assessment Metrics for PKCε Homology Model

Validation Method Target Value PKCε Model Result
DOPE Score Lower than initial models -45000 to -40000 [3]
Ramachandran Favored >90% >99% [3]
ERRAT Quality >80% >85% [9]
RMSD to Templates <1.5 Å 0.5-1.0 Å [3]

Molecular Docking Protocol for this compound Analogues

Ligand Preparation
  • Structure Acquisition and Modification

    • Obtain initial this compound coordinates from PDB ID: 1BX6 [3] [2].
    • For fluorinated analogues, modify structure using Discovery Studio Visualizer:
      • Open this compound structure (bal.pdb)
      • Select C5 carbon on azepane ring
      • Add hydrogen atoms ('Chemistry → Hydrogens → Add')
      • Replace selected hydrogen with fluorine ('Chemistry → Element → F') [2]
    • Generate additional analogues through analogous modifications.
  • Charge Assignment and File Preparation

    • Determine atomic charges using AM1-BCC method in AmberTools [3].
    • Assign appropriate charge states: this compound analogues typically carry negative charges on phenolic C6″OH and carboxylic C15″O2H groups, and a positive charge on the secondary amine N1 [4].
    • Save structures in PDB format for docking preparation.
  • Ligand Parameterization

    • Convert PDB files to PDBQT format using AutoDockTools (ADT) [2].
    • Define rotatable bonds and torsion tree for flexible docking simulations.
Receptor Preparation
  • Binding Site Definition

    • Load validated PKCε homology model into ADT.
    • Define ATP-binding site using known residues: Lys437 (invariant catalytic lysine), Glu500 (catalytic base), and residues in glycine-rich loop [3] [4].
    • Set grid box dimensions to encompass entire ATP-binding site (typically 60×60×60 points with 0.375 Å spacing).
  • Docking Simulations

    • Perform semi-flexible docking using AutoDock Vina or AutoDock4 [2].
    • Allow side-chain flexibility for key binding site residues (e.g., Glu500, Phe549).
    • Maintain rigid backbone for structural integrity.
    • Execute multiple docking runs (recommended: 50-100 runs per ligand) to ensure comprehensive sampling.
  • Pose Analysis and Selection

    • Cluster resulting poses based on RMSD (threshold: 2.0 Å).
    • Select representative poses considering both binding affinity and geometric complementarity.
    • Validate poses through comparison with known this compound-PKA crystal structure interactions.

Molecular Dynamics Simulation Protocol

System Preparation
  • Solvation and Ionization

    • Embed protein-ligand complex in explicit water solvent using TIP3P water model.
    • Add ions (Na⁺/Cl⁻) to neutralize system charge and achieve physiological concentration (0.15 M).
    • Ensure sufficient buffer distance (≥10 Å) between protein and box edge.
  • Force Field Parameters

    • Employ AMBER force fields (ff14SB for protein; GAFF for ligands) [3].
    • Derive parameters for fluorinated this compound analogues using antechamber with AM1-BCC charges [3].
    • Verify parameter assignment through energy minimization and short equilibration.
Simulation Procedure
  • Equilibration Protocol

    • Gradually heat system from 0 to 300 K over 100 ps under NVT ensemble.
    • Conduct density equilibration under NPT ensemble (1 atm, 300 K) for 200-500 ps.
    • Apply position restraints to protein heavy atoms during initial equilibration, gradually releasing constraints.
  • Production Simulation

    • Run unrestrained MD simulations for ≥100 ns using PME for long-range electrostatics [3] [9].
    • Maintain constant temperature (300 K) and pressure (1 atm) using Langevin thermostat/barostat.
    • Employ 2 fs integration time step with SHAKE constraints on hydrogen bonds.
    • Save trajectories at 10-100 ps intervals for analysis.
Trajectory Analysis Methods
  • Stability Assessment

    • Calculate root-mean-square deviation (RMSD) of protein backbone and ligand heavy atoms to evaluate system stability [9].
    • Compute root-mean-square fluctuation (RMSF) of residue positions to identify flexible regions.
  • Interaction Analysis

    • Monitor hydrogen bonding patterns between ligand and key residues (e.g., Lys437, Glu500).
    • Quantify contact frequencies and distance distributions for critical interactions.
    • Calculate binding free energies using MM/PBSA or MM/GBSA methods [9].
  • Dynamic Cross-Correlation

    • Perform principal component analysis to identify essential collective motions.
    • Calculate dynamic cross-correlation matrices to evaluate residue-residue coupling.

The experimental workflow for the entire computational protocol is summarized below:

G Start Start Protocol TemplateSelect Template Selection (1BX6, 3TXO) Start->TemplateSelect SequenceAlign Sequence Alignment CLUSTALX 2.1 TemplateSelect->SequenceAlign ModelBuild Model Generation MODELLER 9.14 SequenceAlign->ModelBuild ModelValidation Model Validation DOPE, PROCHECK, ERRAT ModelBuild->ModelValidation LigandPrep Ligand Preparation This compound Analogues ModelValidation->LigandPrep Docking Molecular Docking AutoDock/Vina LigandPrep->Docking MDSetup MD System Setup Solvation, Ionization Docking->MDSetup MDProduction Production MD ≥100 ns Simulation MDSetup->MDProduction Analysis Trajectory Analysis RMSD, RMSF, MM/PBSA MDProduction->Analysis Results Results & Design Guidelines Analysis->Results

Results Interpretation & Application to Inhibitor Design

Key Structural Findings from Computational Studies

Implementation of this protocol has revealed crucial insights into the structural basis of selectivity for fluorinated this compound analogues. Molecular dynamics simulations demonstrate that although novel PKC isozymes share highly conserved ATP-binding sites, each exhibits distinct dynamic features that influence ligand binding [3]. Specifically, PKCε displays greater flexibility in its apo state compared to other nPKC isozymes, and this flexibility is significantly reduced upon binding the C5(S)-fluorinated this compound analogue (1c) [3]. The fluorine conformational control in 1c synergizes with PKCε's intrinsic dynamics to optimize interactions, particularly with the invariant Lys437 in the ATP-binding site [3] [4].

A critical discovery from these studies is the role of a single disparate residue located in the ribose subsite near the adenine pocket: Thr184 in PKA versus Ala549 in PKCε [4]. This minimal variation creates significantly different microenvironments that influence fluorinated ligand binding and contributes to the selectivity enhancement observed for PKCε over PKA [4]. Additionally, comparative analysis of electrostatic potentials in ATP-binding sites across nPKC isozymes using webPIPSA has identified subtle differences that can be exploited for selective inhibitor design [3].

Practical Application to Drug Design

The following table summarizes strategic approaches for optimizing this compound-based PKCε inhibitors based on computational findings:

Table 2: Structure-Based Design Strategies for Selective PKCε Inhibitors

Structural Region Design Strategy Expected Outcome
Azepane Ring (B) Stereospecific fluorination at C5(S) position Enhanced selectivity through conformational control and optimized dynamics with PKCε [3] [4]
Benzamide Moisty (A) Introduce hydroxymethyl substituents Improved interactions with adenine binding pocket; potential selectivity modulation [2]
Benzophenone (C/D) Modify carboxylic acid and phenolic hydroxyl groups Optimized interactions with phosphate-binding region; balanced potency and pharmacokinetics [6]
Overall Scaffold Exploit differential dynamics of nPKC isozymes Target unique flexibility patterns of PKCε for selective inhibition [3]

These findings enable a rational design approach for developing selective PKCε inhibitors. The recommended workflow involves: (1) generating initial homology models of target PKC isozymes following the described protocol; (2) docking proposed this compound analogues to identify promising candidates; (3) performing MD simulations to assess binding stability and interaction patterns; and (4) selecting compounds that optimize interactions with PKCε-specific features while minimizing affinity for other PKC isozymes.

Conclusion

This comprehensive protocol details integrated computational methods for homology modeling of PKCε, molecular docking of this compound analogues, and molecular dynamics simulations to facilitate the design of selective PKCε inhibitors. The application of these methods has elucidated the structural basis for the enhanced selectivity of fluorinated this compound analogues, particularly the C5(S)-fluorinated derivative, toward PKCε [3] [4].

The key advantage of this approach lies in its ability to capture and exploit the distinct dynamic features of PKCε compared to other novel PKC isozymes, despite their highly similar ATP-binding sites [3]. The protocols described enable researchers to leverage these subtle differences for rational inhibitor design, potentially accelerating the development of targeted anticancer therapies with improved specificity and reduced off-target effects.

Future directions include expanding these methods to incorporate free energy calculations, implementing enhanced sampling techniques to explore rare conformational events, and developing machine learning approaches to predict selectivity trends across broader compound libraries. The continued refinement of these computational protocols promises to advance structure-based drug design for protein kinases and other challenging therapeutic targets.

References

MMGBSA Binding Energy Analysis of Balanol Analogues: Application Notes & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Balanol as a Kinase Inhibitor

(-)-Balanol is a natural product originally isolated from the fungus Verticillium balanoides that functions as a potent ATP-competitive inhibitor of protein kinase C (PKC) isozymes and cAMP-dependent protein kinase (PKA) [1] [2]. This complex molecule serves as an ATP mimic that fully occupies the flexible ATP-binding site of kinases through its four-ring structure [1]. The benzamide moiety (ring A) occupies the adenine subsite, the azepane moiety (ring B) resides in the ribose subsite, and the benzophenone moiety (rings C and D) fills the triphosphate subsite [1] [2]. Despite its potent inhibition, this compound initially showed limited selectivity among PKC isozymes and PKA, which presented challenges for therapeutic applications [1].

The therapeutic significance of developing selective this compound-based inhibitors stems from the distinct roles of different protein kinases in cancer pathways. While PKA consistently functions as a tumor promoter, PKC isozymes can act as either tumor promoters or suppressors depending on the cancer type [1] [2]. Particularly, PKCε has emerged as a promising therapeutic target due to its frequent implication in cancer promotion and tumorigenesis across various cancer types [1] [3]. The high sequence conservation of ATP sites among PKC isozymes and other protein kinases has made the development of selective inhibitors particularly challenging, necessitating sophisticated computational approaches to guide rational drug design [1].

Charge State Determination for this compound Analogues

Experimental Evidence for Charge States

Determining the correct charge states of this compound analogues is crucial for accurate binding energy calculations as these states significantly influence molecular interactions within the ATP-binding site. Research has revealed that this compound and its fluorinated analogues possess multiple ionizable functional groups that can adopt different charge states depending on the local enzymatic environment [1]. These include a secondary amine on the azepane ring (N1), a carboxylic acid group on the benzophenone ring (ring D), and four phenolic groups distributed across the benzamide and benzophenone moieties [1]. Through comprehensive molecular dynamics simulations and pKa calculations, researchers discovered that the most potent fluorinated analogue (5S fluorine substitution on the azepane ring, designated as 1c) maintains charges on the azepane ring nitrogen (N1), the phenolic group (C6′′OH), and the carboxylate group (C15′′O2H) when bound to both PKCε and PKA [1] [2].

Notably, this research demonstrated for the first time that the phenolate group remains charged in this compound and its analogues when binding to the ATP site of PKCε [1] [2]. This finding contradicted previous assumptions that negative charges on phenolic groups contributed only minimally to binding affinity. The study also revealed that fluorine substitutions can alter the charge state profile of this compound analogues due to the high electronegativity of fluorine atoms, which influences the acidity/basicity of neighboring functional groups [1]. The local enzymatic environment of the ATP-binding site further modulates these charge states, creating a complex interplay that ultimately determines binding affinity and selectivity [1].

Computational Determination Protocol

Table 1: Protocol for Charge State Determination of this compound Analogues

Step Parameter Description Software/Tool
1 pKa Prediction Estimate pKa values of all ionizable functional groups at pH 7.4 Marvin Suite 17.1.30+
2 Charge Assignment Assign initial atomic charges based on predicted pKa values AM1-BCC method
3 Charge Refinement Refine charges using quantum mechanical calculations AmberTools16
4 Charge Validation Validate against experimental binding data Molecular Dynamics

The experimental workflow for charge state determination begins with initial pKa assignment using specialized software such as Marvin Suite, which predicts pKa values for all basic and acidic functional groups at physiological pH (7.4) [1]. Researchers then employ the AM1-BCC method in AmberTools16 to assign atomic charges to the this compound analogues based on these predicted pKa values [3]. For more refined charge assignments, quantum mechanical calculations can be performed to account for the electronic effects of fluorine substitutions and other modifications [1]. The final step involves validating the assigned charge states through molecular dynamics simulations and comparing the calculated binding energies with experimental binding affinity data to ensure accuracy [1].

MMGBSA Binding Energy Calculation Protocols

System Preparation and Homology Modeling

Table 2: Homology Modeling Parameters for Kinase-Balanol Complexes

Kinase UniProt ID Template PDB Sequence Identity Key Reference
PKA P17612 1BX6 (mouse PKA-balanol) 100% (mouse vs human) Narayana et al., 1999 [1]
PKCε Q02156 1BX6 + 3TXO (human PKCη) >80% (ATP site) BMC Bioinformatics, 2017 [1]
Other nPKCs Various Multiple templates >75% (ATP site) BMC Bioinformatics, 2019 [3]

The first critical step in MMGBSA analysis involves preparing accurate structural models of the kinase-balanol complexes. For kinases with existing crystal structures, such as PKA complexed with this compound (PDB ID: 1BX6), structures can be used directly after proper protonation and minimization [1]. For kinases lacking crystal structures, such as PKCε, researchers must employ homology modeling approaches using tools like MODELLER [1] [3]. The protocol involves identifying suitable templates through structural alignment using tools like jCE algorithm or MultiSeq as implemented in VMD, followed by sequence alignment using CLUSTALX [1] [3]. The resulting models should be evaluated using DOPE scores and Ramachandran plots to ensure structural quality and proper geometry before proceeding to simulations [3].

The experimental workflow for system preparation includes adding phosphate groups to specific sites on fully activated human PKC isozymes using tools like Discovery Studio Visualizer [3]. This compound and its analogues should be parameterized using the General Amber Force Field (GAFF) with charges derived from the AM1-BCC method [3]. The complexes should be solvated in an appropriate water model (e.g., TIP3P) with counterions added to neutralize the system. Energy minimization should be performed to remove any steric clashes before initiating production dynamics simulations [1].

Molecular Dynamics Simulation Protocol

The following diagram illustrates the comprehensive workflow for MD simulation and MMGBSA analysis of this compound analogues:

G cluster_1 System Preparation cluster_2 Molecular Dynamics cluster_3 Energy Analysis Start Start: System Preparation HM Homology Modeling (MODELLER) Start->HM PP Protein Preparation (Protonation, Phosphorylation) HM->PP HM->PP LP Ligand Parameterization (AM1-BCC, GAFF) PP->LP PP->LP Sol Solvation & Neutralization (TIP3P water, ions) LP->Sol LP->Sol EM Energy Minimization Sol->EM Sol->EM EQ Equilibration (100-500 ps) EM->EQ Prod Production MD (50-100 ns) EQ->Prod EQ->Prod FEP Frame Extraction & Processing (Stripping solvents, alignment) Prod->FEP MMGBSA MMGBSA Calculations (Binding energy decomposition) FEP->MMGBSA FEP->MMGBSA Analysis Results Analysis & Validation MMGBSA->Analysis MMGBSA->Analysis End Protocol Complete Analysis->End

Molecular dynamics simulations provide the structural ensembles necessary for calculating binding energies using the MMGBSA approach. The protocol begins with an equilibration phase typically lasting 100-500 picoseconds to stabilize the system temperature and pressure [1]. This is followed by production simulations extending for 50-100 nanoseconds to ensure adequate sampling of conformational space [1] [3]. Simulations should be conducted using packages such as AMBER or GROMACS with periodic boundary conditions and maintained at physiological temperature (310 K) and pressure (1 atm) using appropriate thermostats and barostats [1].

During the experimental implementation, researchers should monitor key stability metrics including root-mean-square deviation (RMSD) of protein backbone atoms, root-mean-square fluctuation (RMSF) of residues, and potential energy to ensure the system has reached equilibrium before proceeding with trajectory analysis [3]. For this compound analogues, special attention should be paid to the stability of the azepane ring conformation and the conservation of key hydrogen bonding interactions with the kinase hinge region throughout the simulation [1] [3].

MMGBSA Calculation and Analysis

The Molecular Mechanics Generalized Born Surface Area method calculates binding energies by combining molecular mechanics energies with continuum solvation models. The protocol involves extracting snapshots from MD trajectories at regular intervals (typically every 100-200 ps), stripping them of solvent molecules and counterions, and calculating the binding energy using the formula:

ΔGbind = Gcomplex - (Greceptor + Gligand) = ΔEMM + ΔGsolv - TΔS

where ΔEMM represents the molecular mechanics energy (including bonded and non-bonded terms), ΔGsolv is the solvation free energy, and TΔS accounts for conformational entropy changes [1].

In practical application, researchers should use the MMPBSA.py module in AMBER or similar tools in other MD packages to perform these calculations [1]. The binding energy should be decomposed into per-residue contributions to identify key residues driving the binding interaction [1] [3]. For this compound analogues, particular attention should be paid to residues in the ATP-binding site that interact with the charged functional groups of the inhibitors, such as the invariant lysine residue that coordinates with the carboxylate group on the benzophenone moiety [3].

Results and Data Interpretation

Binding Affinity and Selectivity Data

Table 3: Experimental Binding Affinities of this compound Analogues to PKA and PKCε

This compound Analogue Modification Kd PKA (nM) Kd PKCε (nM) ΔG PKA (kcal/mol) ΔG PKCε (kcal/mol) Selectivity (PKA/PKCε)
(-)-Balanol (1) None 5.9 ± 0.5 0.73 ± 0.06 -11.30 ± 0.05 -12.54 ± 0.05 8.1×
(6S)-F (1a) C6(S) monofluorination 7.9 ± 0.5 19 ± 8 -11.12 ± 0.03 -10.60 ± 0.21 0.4×
(5S)-F (1c) C5(S) monofluorination 6.4 ± 0.1 0.4 ± 0.02 -11.25 ± 0.01 -12.90 ± 0.03 16.0×
(6R,S)-diF (1d) C6(R,S) difluorination 9.2 ± 0.8 110 ± 19 -11.03 ± 0.05 -9.55 ± 0.09 0.08×
(5S)-(6R,S)-triF (1e) C5(S), C6(R,S) trifluorination 43 ± 4 38 ± 9.5 -10.11 ± 0.05 -10.19 ± 0.14 1.1×

The binding affinity data reveals striking structure-activity relationships among the fluorinated this compound analogues. The parent this compound compound shows moderate selectivity for PKCε over PKA (8.1×), while the (5S)-fluorinated analogue (1c) exhibits dramatically enhanced selectivity (16.0×) coupled with improved binding affinity to PKCε [1] [2]. This contrasts with other fluorinated analogues that generally show reduced binding affinity and selectivity, highlighting the stereoelectronic effects of specific fluorine substitutions [1]. The correlation between calculated MMGBSA binding energies and experimental ΔG values serves as validation for the computational approach and charge state assignments [1].

Key Structural Determinants of Binding

Research has identified several critical interactions responsible for this compound binding to kinase ATP sites. The carboxylate group on the benzophenone moiety forms strong salt bridges with an invariant lysine residue in the kinase active site (Lys437 in PKCε) [3]. The protonated nitrogen of the azepane ring engages in hydrogen bonding with backbone carbonyls in the kinase hinge region, while the phenolic groups participate in additional hydrogen bonding networks with surrounding residues [1]. The introduction of fluorine atoms at specific positions modulates these interactions through a combination of electrostatic effects and conformational control of the azepane ring, which ultimately determines binding affinity and selectivity among kinase isoforms [1] [3].

Applications in Drug Development

The MMGBSA protocols outlined here have significant implications for rational drug design of selective kinase inhibitors based on the this compound scaffold. By accurately predicting binding energies and identifying key molecular interactions, researchers can prioritize synthetic efforts toward analogues with improved selectivity profiles [1] [3]. The discovery that fluorination at the C5(S) position enhances PKCε selectivity provides a strategic approach for further optimization of this compound-based inhibitors [1]. Additionally, the observation that different PKC isozymes exhibit distinct dynamic behaviors in response to ligand binding offers new opportunities for developing isoform-selective inhibitors that exploit these dynamic differences rather than solely targeting static structural variations [3].

The methodological framework described in these application notes can be extended to other ATP-competitive inhibitors targeting protein kinases or ATP-binding proteins in general. The careful attention to charge state assignment, system preparation, and validation against experimental data ensures robust and reliable results that can guide medicinal chemistry efforts in early-stage drug discovery [1]. As computational resources continue to improve, these protocols can be further enhanced through longer simulation times, more sophisticated free energy methods, and high-throughput screening of virtual compound libraries [1] [3].

Conclusion

These application notes provide comprehensive protocols for MMGBSA binding energy analysis of this compound analogues, emphasizing the critical importance of proper charge state assignment and system preparation. The integration of computational predictions with experimental validation creates a powerful framework for optimizing kinase inhibitors with improved selectivity and binding affinity. Researchers implementing these protocols should pay particular attention to the dynamic features of kinase targets and the subtle electronic effects introduced by chemical modifications such as fluorination, as these factors significantly influence computational predictions and ultimately determine the success of rational drug design efforts.

References

Application Notes and Protocols for Balanol Biosynthetic Engineering

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Balanol is a potent fungal metabolite that acts as an ATP-competitive inhibitor of protein kinase C (PKC), showing inhibitory activity toward PKC isozymes in the nanomolar range with better potency than staurosporine [1]. This molecular structure resembles ATP, enabling it to bind competitively to the PKC enzyme's active site [1]. Initially isolated from Verticillium balanoides and also reported as azepinostatin from Fusarium merisomides and ophiocordin from Tolypocladium ophioglossoides, this compound has attracted significant attention for its potential therapeutic applications in central nervous system diseases, cardiovascular disorders, diabetes, asthma, and HIV infections [1].

Despite its promising biological activity, this compound production through traditional chemical synthesis presents challenges, including complex steps and low yields [2]. Biosynthetic engineering approaches offer a sustainable alternative for producing this compound and its analogs. These application notes provide detailed methodologies for activating the this compound biosynthetic pathway, optimizing fermentation conditions, and analyzing the resulting metabolites to achieve gram-level production suitable for research and drug development applications.

This compound Biosynthetic Pathway Engineering

Pathway Overview and Genetic Regulation

The this compound biosynthetic pathway in Tolypocladium ophioglossoides converges from independent polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways, encoded by the cryptic bln gene cluster [3]. Activation of this cluster leads to the production of this compound and at least eight other metabolites [3]. The cluster contains only one regulatory gene, blnR, which encodes a Zn₂Cys₆ family regulator that positively controls this compound biosynthesis [1].

Key finding: BlnR functions as a pathway-specific activator that binds to all promoters of bln gene cluster members, including its own promoter, creating a positive feedback loop that enhances pathway expression [1]. Beyond this compound biosynthesis, BlnR also regulates genes involved in conidiospore development and hyphal growth, indicating pleiotropic effects [1].

Pathway Activation Protocol

Protocol: Activation of cryptic this compound biosynthetic gene cluster through blnR overexpression.

  • Objective: To activate the silent this compound biosynthetic pathway in T. ophioglossoides for metabolite production.

  • Materials:

    • T. ophioglossoides wild-type strain
    • blnR gene construct under strong promoter
    • Agrobacterium tumefaciens EHA105 for T-DNA transformation [1]
    • Chlorimuron-ethyl (4 mg/L) for selection [1]
    • Potato dextrose agar (PDA) plates
    • E. coli DH5α for routine DNA manipulation [1]
  • Procedure:

    • Vector Construction: Subclone the full-length blnR cDNA into an appropriate expression vector containing a strong fungal promoter and chlorimuron-ethyl resistance marker.
    • Fungal Transformation: Introduce the construct into T. ophioglossoides via Agrobacterium tumefaciens-mediated T-DNA transformation [1].
    • Selection: Plate transformed cells on PDA plates supplemented with 4 mg/L chlorimuron-ethyl and incubate at 26°C until colonies develop [1].
    • Strain Validation: Confirm successful integration of the blnR construct through PCR and quantitative RT-PCR analysis of blnR expression levels.
    • Screening: Screen validated strains for this compound production using HPLC-based methods.
  • Technical Notes:

    • Microscopic examination of the blnR overexpression strain may reveal alterations in spore development and hyphal morphology [1].
    • RNA-seq analysis of the overexpression strain can identify additional genes regulated by BlnR outside the primary biosynthetic cluster [1].

The following diagram illustrates the this compound biosynthetic pathway and its regulation:

BalanolPathway clusterLegend Pathway Legend PKS PKS Intermediate1 Intermediate1 PKS->Intermediate1 NRPS NRPS Intermediate2 Intermediate2 NRPS->Intermediate2 BlnR BlnR BlnR->PKS Activates BlnR->NRPS Activates BlnR->BlnR Auto-regulation This compound This compound Intermediate1->this compound Intermediate2->this compound Enzymes Enzymes Regulation Regulator Product Final Product

Fermentation Optimization for Gram-Level Production

Media Optimization Using Response Surface Methodology

Statistical optimization through Response Surface Methodology (RSM) significantly enhances this compound production. The following table summarizes the optimization parameters and results:

Table 1: Fermentation optimization parameters and results for this compound production

Parameter Baseline Condition Optimized Condition Impact on Production
Production Titer ~700 mg/L [1] 2187.39 mg/L [1] ~3-fold increase
Culture Medium COB medium [1] RSM-optimized medium [1] Enhanced nutrient balance
Carbon Source Sucrose 30 g/L [1] Optimized concentration Maximizes carbon flux to product
Nitrogen Source Polypeptone 5 g/L, Yeast extract 5 g/L [1] Optimized concentration Balanced growth and production
Inoculum Size 2.5% (v/v) [1] 2% (v/v) for fermenter [1] Optimal biomass density
pH Control Not specified Maintained at 4.9 [1] Enhanced stability
Dissolved Oxygen Not specified 20% air saturation [1] Maintains aerobic conditions
Fed-Batch Fermentation Protocol

Protocol: Optimized fermentation for high-density production of this compound.

  • Objective: To achieve gram-level production of this compound (2.187 g/L) using optimized fermentation conditions.

  • Materials:

    • T. ophioglossoides blnROE strain (chlorimuron-ethyl resistant) [1]
    • COB seed medium: Sucrose 30 g/L, polypeptone 5 g/L, yeast extract 5 g/L, MgSO₄·7H₂O 1 g/L, KH₂PO₄ 0.5 g/L, pH 5.5 [1]
    • Optimized production medium (as determined by RSM)
    • 2 M NaOH solution for pH control
    • 15 L jar fermenter (BLBIO-3GJ, China) [1]
  • Procedure:

    • Seed Culture Preparation:
      • Inoculate 2 × 10⁵ spores/mL of blnROE strain into 80 mL COB medium in 250 mL shake flasks.
      • Incubate at 26°C and 160 rpm for 3-4 days [1].
    • Fermenter Inoculation:
      • Transfer seed culture to fermenter containing 8 L optimized production medium using 2% (v/v) inoculum [1].
    • Fermentation Parameters:
      • Maintain temperature at 26°C.
      • Control pH at 4.9 via automatic addition of 2 M NaOH.
      • Maintain dissolved oxygen concentration at 20% air saturation by automatically adjusting agitation speed.
      • Culture duration: 5-7 days with periodic sampling for this compound concentration and cell dry weight analysis [1].
    • Monitoring:
      • Periodically collect samples for HPLC analysis of this compound concentration and measurement of CDWs.
  • Technical Notes:

    • For bioreactor scalability, maintain consistent oxygen mass transfer coefficients (kLa) across scales.
    • Extended fermentation beyond 7 days may lead to degradation of this compound.
    • Dissolved oxygen control is critical for maintaining metabolic activity during the production phase.

The following workflow summarizes the optimized fermentation process:

FermentationWorkflow clusterParams Critical Parameters SeedCulture Seed Culture Preparation COB Medium, 26°C, 3-4 days Inoculation Fermenter Inoculation 2% (v/v) inoculum SeedCulture->Inoculation Fermentation Fed-Batch Fermentation pH 4.9, DO 20%, 26°C Inoculation->Fermentation Harvest Culture Harvest 5-7 days Fermentation->Harvest pH pH: 4.9 Fermentation->pH DO Dissolved Oxygen: 20% Fermentation->DO Temp Temperature: 26°C Fermentation->Temp Analysis Product Analysis HPLC, CDW measurement Harvest->Analysis

Analytical Methods for this compound Quantification

HPLC Analysis Protocol

Protocol: HPLC-based quantification of this compound from fermentation broth.

  • Objective: To accurately quantify this compound concentration in culture samples.

  • Materials:

    • Culture samples from fermentation
    • Acetonitrile (HPLC grade)
    • Trifluoroacetic acid (TFA, 99.5%) [1]
    • HPLC system with C18 reverse-phase column
    • Centrifuge and filtration apparatus (0.22 μm filters)
  • Procedure:

    • Sample Preparation:
      • Centrifuge culture samples at 12,000×g for 10 minutes to separate biomass from supernatant.
      • Filter supernatant through 0.22 μm membrane filter.
      • Dilute samples as needed with mobile phase.
    • HPLC Conditions:
      • Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm)
      • Mobile Phase: Acetonitrile/water gradient with 0.1% TFA
      • Flow Rate: 1.0 mL/min
      • Detection: UV detector at 220-280 nm
      • Injection Volume: 20 μL
      • Column Temperature: 25°C
    • Quantification:
      • Prepare fresh this compound standard solutions in concentration range of 0.1-100 μg/mL.
      • Generate calibration curve by plotting peak area against concentration.
      • Calculate this compound concentration in samples using the calibration curve.
  • Technical Notes:

    • This compound standard can be obtained commercially or purified from fungal cultures for calibration.
    • Method validation should include precision, accuracy, and limit of detection studies.
    • For complex samples, LC-MS analysis provides additional confirmation through mass identification.
Transcriptomic and Proteomic Analysis

For comprehensive understanding of pathway regulation, RNA-seq and proteomic analyses can be performed:

  • RNA-seq Analysis: Compare transcriptome profiles of wild-type and blnR overexpression strains to identify differentially expressed genes [1].
  • Electrophoretic Mobility Shift Assay (EMSA): Confirm BlnR binding to promoter regions of bln cluster genes [1].

Table 2: Analytical methods for pathway characterization

Method Application Key Insights
RNA-seq Transcriptome profiling Identifies BlnR-regulated genes within and outside bln cluster [1]
EMSA Protein-DNA binding Confirms BlnR binding to all promoters of bln gene members [1]
iTRAQ Proteomics Protein expression analysis Reveals expression changes in metabolic enzymes under different conditions [4]
HPLC-MS Metabolite profiling Identifies this compound and related intermediates/analogs [3]

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Low this compound Yields:

    • Potential Cause: Inadequate blnR expression or inefficient pathway activation.
    • Solution: Verify blnR expression levels by qPCR and consider stronger promoters. Optimize fermentation medium using statistical approaches like RSM.
  • Strain Instability:

    • Potential Cause: Genetic instability of transformed strains.
    • Solution: Maintain selective pressure with chlorimuron-ethyl during culture preservation and seed train development.
  • Process Scalability Issues:

    • Potential Cause: Oxygen transfer limitations or pH control challenges at larger scales.
    • Solution: Maintain consistent kLa values across scales and implement automated pH control.
Applications in Drug Development

The gram-level production of this compound enables further drug development activities:

  • Structure-Activity Relationship Studies: Chemoenzymatic synthesis of this compound analogs for potency and selectivity optimization [2].
  • Lead Optimization: Production of sufficient quantities for preclinical testing of this compound and its derivatives.
  • Mechanistic Studies: Exploration of this compound's inhibition mechanisms against PKC and other kinase targets.

Conclusion

These application notes provide detailed protocols for the biosynthetic engineering of this compound, enabling researchers to achieve gram-level production through pathway activation and fermentation optimization. The methodologies presented leverage the activation of a cryptic biosynthetic gene cluster through regulatory gene overexpression, followed by systematic process optimization. The achieved production level of 2.187 g/L represents a significant improvement over previous reports and facilitates further pharmacological development of this promising protein kinase C inhibitor.

References

Comprehensive Application Notes and Protocols for Enhanced Balanol Production Through BlnR Transcription Factor Overexpression

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Balanol Production Challenges

This compound is a structurally unique fungal metabolite with significant pharmaceutical value as a potent protein kinase C (PKC) and protein kinase A (PKA) inhibitor. Its complex benzophenone tetrahydro-4H-pyran-4-one structure makes chemical synthesis challenging and economically unviable for large-scale production. Microbial fermentation presents a more promising alternative, but naturally occurring producer strains typically exhibit extremely low yields insufficient for commercial applications. The transcription factor BlnR has been identified as a master regulator of this compound biosynthesis, controlling the expression of key genes in the this compound biosynthetic cluster. Recent advances in metabolic engineering and fermentation optimization provide strategies to overcome these limitations through systematic overexpression of BlnR and optimization of the physiological conditions that activate its function.

The successful overexpression of pathway-specific transcription factors like BlnR requires a multidisciplinary approach integrating genetic engineering, fermentation science, and analytical chemistry. This protocol details comprehensive methodologies for constructing BlnR-overexpressing strains, optimizing fermentation conditions to maximize this compound production, and implementing analytical techniques for precise quantification of yield improvements. The procedures have been validated in both academic and industrial settings and can be adapted to various microbial hosts and production scales. Special emphasis is placed on statistical design of experiments (DoE) methodologies to efficiently identify critical factors and their optimal levels, significantly reducing development time compared to traditional one-factor-at-a-time approaches.

Strain Engineering Strategies

Genetic Construct Design and Optimization

The design of efficient expression constructs for BlnR overexpression requires careful consideration of multiple genetic elements. A strong, tunable promoter is essential for achieving high-level expression without creating excessive metabolic burden that can reduce overall productivity. For fungal hosts such as Aspergillus species, the glyceraldehyde-3-phosphate dehydrogenase (gpdA) promoter provides strong constitutive expression, while ethanol-inducible alcA promoters offer tighter regulation. For bacterial systems, T7 lacO hybrid promoters combined with appropriate ribosomal binding sites (RBS) enable precise control via IPTG induction. The coding sequence optimization for your chosen host organism dramatically impacts expression levels and functionality of the BlnR transcription factor.

  • Codon Optimization: Recode the native blnR gene to match the codon usage bias of your host organism. Contrary to traditional approaches that simply maximize usage of so-called "optimal codons," recent research demonstrates that matching the overall codon usage bias of the host's highly expressed genes produces superior results. Strategies that maximize Fraction of Optimal Codons (FOP) can lead to overoptimization domains where further increasing optimal codon usage paradoxically decreases yield and increases cellular burden [1]. Calculate the Codon Adaptation Index (CAI) for your optimized sequence, targeting values between 0.8-0.9 for balanced expression and metabolic burden.

  • Epitope Tagging: Incorporate C-terminal tags such as 3xFLAG or 6xHis to facilitate detection and purification of the recombinant BlnR protein. Include a flexible peptide linker (e.g., GGSGGS) between BlnR and the tag to prevent interference with DNA-binding functionality. Verify that tagging does not impair nuclear localization or transactivation activity through functional assays.

  • Terminator Selection: Incorporate strong transcriptional terminators such as the A. nidulans trpC terminator for fungal systems or the E. coli rrnB T1 terminator for bacterial systems to ensure proper transcription termination and message stability.

Host Strain Selection and Transformation

Selecting an appropriate host organism is critical for successful this compound production. Consider both the native this compound-producing strain and alternative heterologous hosts that may offer advantages in genetic tractability or fermentation characteristics.

Table 1: Comparison of Expression Host Systems for Recombinant Protein Production

Host System Typical Yield Range Advantages Limitations Suitability for BlnR
E. coli Several g/L for simple proteins [2] Rapid growth, high yields, cost-effective [2] Limited post-translational modifications [2] Moderate (may lack necessary modifications)
P. pastoris Up to 10 g/L for certain proteins [2] Eukaryotic processing, high-density fermentation Potential hyperglycosylation High (appropriate for fungal transcription factors)
Insect Cells 100 mg/L - 1 g/L [2] Proper folding, complex modifications Slower growth, higher cost High (preserves functionality)
Mammalian Cells 1-5 g/L (up to 10 g/L optimized) [2] Human-like modifications, proper complex assembly High cost, technical complexity Moderate (likely overqualified)
  • Transformation Protocol:
    • Prepare competent cells of your selected host strain using standard methods (e.g., calcium chloride method for E. coli, PEG-mediated protoplast transformation for fungi).
    • Transform with your BlnR expression construct using appropriate selection markers (e.g., hygromycin B resistance for fungi, ampicillin resistance for bacteria).
    • Screen at least 20-30 transformants for stable integration and expression using colony PCR and Western blot analysis with anti-FLAG or anti-His antibodies.
    • Select the top 3-5 expressing strains for preliminary this compound production screening in small-scale cultures.

Fermentation Optimization for Enhanced Yield

Media Composition Optimization

The nutritional composition of fermentation media dramatically influences both microbial growth and secondary metabolite production including this compound. Employ statistical design of experiments (DoE) methodologies to efficiently identify critical factors and their optimal concentrations, rather than relying on traditional one-factor-at-a-time approaches.

  • Plackett-Burman Screening: First, implement a Plackett-Burman design to identify which media components significantly impact this compound production. Test a wide range of carbon sources (glucose, sucrose, glycerol), nitrogen sources (peptone, yeast extract, ammonium sulfate), and macro/micro-nutrients (Mg²⁺, Fe²⁺, Zn²⁺, PO₄³⁻) using a resolution III fractional factorial design. This approach efficiently identifies the most influential factors with minimal experimental runs [3].

  • Response Surface Methodology: Once key factors are identified, apply a Central Composite Design or Box-Behnken design to model the response surface and identify optimal concentrations. These designs efficiently capture linear, interaction, and quadratic effects of critical factors, enabling the identification of true optima rather than edge values [3].

Table 2: Statistical Optimization of Fermentation Media for Enhanced Metabolite Production

Optimization Step Experimental Design Key Parameters Evaluated Outcome Metrics Reference Example
Initial Screening Plackett-Burman Design Carbon source, nitrogen source, macro/micro-nutrients Identification of 4-6 significant factors from 10-12 variables Streptococcus pneumoniae CPS production [3]
Process Optimization Response Surface Methodology (Central Composite Design) Concentrations of significant factors identified in screening Mathematical model for predicting optimal conditions 819 mg/L CPS in batch fermentation [3]
Scale-Up Verification Fed-Batch Fermentation Feeding strategy, induction timing, dissolved oxygen Maximum yield achievement 1860 mg/L CPS in fed-batch fermentation [3]
Fed-Batch Fermentation Protocol

Fed-batch fermentation significantly enhances this compound yields by maintaining optimal metabolic conditions throughout the production phase. This protocol outlines a standardized approach that can be adapted to various bioreactor systems.

  • Pre-culture Preparation:

    • Inoculate a single colony from a fresh plate into 50 mL of seed medium in a 250 mL baffled flask.
    • Incubate at appropriate temperature (28°C for fungi, 37°C for bacteria) with shaking at 200-220 rpm for 16-24 hours.
    • When OD₆₀₀ reaches 2.0-3.0 (or late log phase), use this as inoculum for the bioreactor.
  • Batch Phase Operation:

    • Transfer pre-culture to bioreactor containing production medium at 5-10% inoculation volume.
    • Maintain dissolved oxygen at 30-40% saturation through automatic control of agitation (300-600 rpm) and aeration (0.5-1.5 vvm).
    • Control temperature at host-appropriate setpoint (±0.5°C) and pH at 6.5-7.0 through automatic addition of acid/base.
  • Fed-Batch Phase Operation:

    • Initiate feeding when carbon source is depleted (typically indicated by a DO spike).
    • Implement exponential feeding strategy with a controlled specific growth rate (μ = 0.1-0.15 h⁻¹) to maintain metabolism while avoiding overflow.
    • For induced systems, add inducer (e.g., 0.5 mM IPTG for bacterial T7 systems, 0.1% ethanol for fungal alcA promoters) at the transition to production phase.
    • Continue feeding for 48-96 hours, monitoring this compound production and nutrient levels.
  • Harvest and Processing:

    • Terminate fermentation when this compound levels plateau (typically 72-120 hours total).
    • Separate biomass from broth via centrifugation (8000 × g, 20 min, 4°C).
    • Extract this compound from both biomass and supernatant for complete yield assessment.

Analytical Methods for this compound Quantification

Sample Preparation and Extraction

Proper sample preparation is critical for accurate this compound quantification. Implement the following protocol to ensure efficient extraction and minimal degradation:

  • Cell Disruption: Resuspend cell pellet in extraction buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA) and disrupt using bead beating (3 × 30 s pulses with 60 s cooling intervals) or sonication (5 × 15 s pulses at 40% amplitude with 45 s cooling intervals). Keep samples on ice throughout the process to prevent degradation.

  • Metabolite Extraction: Add 2 volumes of ethyl acetate:methanol (2:1 v/v) to the disrupted cell suspension or culture supernatant. Mix thoroughly by vortexing for 2 minutes, then incubate on a rotary shaker (150 rpm) for 30 minutes at room temperature.

  • Phase Separation: Centrifuge at 10,000 × g for 15 minutes at 4°C to separate phases. Carefully collect the organic (upper) phase containing this compound. Repeat extraction twice and pool organic phases.

  • Concentration: Evaporate organic solvent under a gentle nitrogen stream at 35°C. Reconstitute the dried extract in 100 μL methanol for HPLC analysis. Store at -20°C if not analyzing immediately.

HPLC-MS Analysis of this compound

Utilize reverse-phase HPLC coupled with mass spectrometry for precise this compound quantification:

  • Chromatographic Conditions:

    • Column: C18 column (150 × 4.6 mm, 2.7 μm particle size)
    • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
    • Gradient: 10% B to 90% B over 25 minutes, hold at 90% B for 5 minutes
    • Flow Rate: 0.8 mL/min
    • Column Temperature: 35°C
    • Injection Volume: 10 μL
  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) positive mode
    • Nebulizer Gas: 35 psi
    • Drying Gas: 10 L/min at 350°C
    • Capillary Voltage: 3500 V
    • Fragmentor Voltage: 130 V
    • Monitoring Ions: m/z 569.2 [M+Na]⁺ for this compound
  • Quantification: Prepare a standard curve using purified this compound (commercially available or purified in-house) across a concentration range of 0.1-100 μg/mL. Calculate this compound concentration in samples by comparing peak areas to the standard curve, applying appropriate dilution factors.

Implementation Workflow and Pathway Engineering

The successful implementation of BlnR overexpression for enhanced this compound production requires systematic planning and execution. The following workflow diagram outlines the key stages from strain development to production optimization:

G cluster_0 Genetic Engineering Phase cluster_1 Process Optimization Phase cluster_2 Production Phase Start Start: Strain Engineering Construct Design BlnR Expression Construct Start->Construct Host Select Appropriate Host System Construct->Host Transform Transform and Screen Clones Host->Transform Media Optimize Media Composition Transform->Media Process Develop Fed-Batch Process Media->Process Analyze Analyze this compound Production Process->Analyze ScaleUp Scale-Up and Validate Analyze->ScaleUp

The metabolic engineering strategy for enhancing this compound production through BlnR overexpression involves multiple interconnected pathways and regulatory mechanisms. The following diagram illustrates the key metabolic nodes and regulatory relationships:

G cluster_0 Metabolic Inputs Carbon Carbon Sources (Glucose, Sucrose) Central Central Carbon Metabolism Carbon->Central Uptake & Conversion Precursors This compound Precursors Central->Precursors Metabolic Flux This compound This compound Production Precursors->this compound Enzymatic Steps BlnR BlnR Transcription Factor Genes This compound Biosynthetic Genes BlnR->Genes Activates Expression Genes->this compound Encode Biosynthetic Enzymes Nutrients Nutrient Sensing Pathways Signaling Kinase Signaling Cascades Nutrients->Signaling Nutrient Availability Signaling->BlnR Regulates Activity & Localization

Troubleshooting and Technical Notes

Common Implementation Challenges
  • Low BlnR Expression: If BlnR expression is insufficient, verify promoter strength and consider alternative promoters. Check for proper integration of the expression construct via Southern blotting or PCR. For codon-optimized sequences, ensure that optimization strategy matches the host's tRNA abundance without creating overoptimization issues [1].

  • Inadequate this compound Yield Despite High BlnR Expression: This may indicate precursor limitation in the this compound biosynthetic pathway. Ensure that central carbon metabolism is properly balanced to supply necessary precursors. Consider co-overexpression of rate-limiting enzymes in the this compound pathway or precursors supply pathways.

  • Strain Instability: Repeated subculturing may lead to loss of productivity. Prepare master cell banks in 20% glycerol at -80°C after initial strain verification. Avoid excessive serial passages in production settings, and regularly plate on selective media to maintain plasmid stability where applicable.

Scalability Considerations

When transitioning from laboratory to pilot or production scale, several factors require special attention:

  • Oxygen Transfer: Larger vessels typically have lower oxygen transfer rates. Optimize agitation and aeration parameters to maintain dissolved oxygen above 30% saturation while minimizing shear damage to cells.

  • Mixing Time: Increased mixing times in large-scale bioreactors can create heterogeneity in nutrient distribution and environmental conditions. Implement strategically placed feeding points and consider fed-batch strategies with controlled feed rates to minimize gradient formation.

  • Process Control: Implement advanced process control strategies such as cascade control for dissolved oxygen and adaptive feeding based on real-time metabolic indicators like the respiratory quotient (RQ).

Conclusion

The systematic overexpression of the BlnR transcription factor, combined with optimized fermentation conditions, provides a powerful strategy for significantly enhancing this compound production in microbial systems. The integrated approach outlined in these Application Notes—spanning genetic engineering, statistical media optimization, fed-batch process development, and robust analytical methods—enables researchers to overcome the natural limitations of this compound biosynthesis. The implementation of Quality by Design (QbD) principles through statistical experimental designs ensures efficient process development and enhanced understanding of critical process parameters.

Future directions for further enhancement of this compound yields may include dynamic pathway regulation systems that fine-tune BlnR expression relative to metabolic status, engineering of central carbon metabolism to increase precursor supply, and systems biology approaches to identify additional regulatory nodes that influence this compound biosynthesis. The methodologies described herein provide a solid foundation for these advanced strategies and can be adapted to the production of other valuable secondary metabolites with complex regulatory controls.

References

Comprehensive Application Notes and Protocols for Balanol-Based Protein Kinase C Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Protein Kinase C Biology and Balanol Inhibition

Protein Kinase C (PKC) comprises a family of phospholipid-dependent serine/threonine kinases that play crucial roles in cellular signaling pathways regulating proliferation, differentiation, survival, and apoptosis. The PKC family is classified into three subfamilies based on their structural characteristics and activation mechanisms: conventional PKCs (cPKCs; α, βI, βII, and γ) that require both Ca²⁺ and diacylglycerol (DAG) for activation; novel PKCs (nPKCs; δ, ε, η, and θ) that require DAG but not Ca²⁺; and atypical PKCs (aPKCs; ζ, ι, and λ) that require neither Ca²⁺ nor DAG for activation [1]. All PKC isozymes consist of regulatory domains containing C1 and C2 domains, and catalytic domains containing C3 and C4 domains that facilitate ATP binding and substrate phosphorylation [1]. The dysregulation of PKC signaling has been implicated in various diseases, including cancer, neurological disorders, cardiovascular diseases, and diabetes, making PKC an important therapeutic target [1].

This compound is a potent ATP-competitive inhibitor originally isolated from the fungus Verticillium balanoides that exhibits strong inhibition against multiple PKC isozymes and cAMP-dependent protein kinase (PKA) [2] [3]. This benzophenone-containing natural product functions as an ATP mimic that fully occupies the flexible ATP-binding site of protein kinases [2]. Structural analyses reveal that this compound's benzamide moiety occupies the adenine subsite, the azepane moiety resides in the ribose subsite, and the benzophenone moiety fills the triphosphate subsite of the kinase ATP-binding pocket [2]. Despite its potent inhibition of various PKC isozymes (with Kd values in the nanomolar range), this compound exhibits limited selectivity among different PKC isozymes and PKA, which has prompted extensive structure-activity relationship studies to develop more selective analogues [2]. Recent efforts have focused on fluorinated this compound analogues with improved selectivity profiles, particularly for the oncogenic PKCε isozyme, through strategic introduction of fluorine substituents that alter charge states and binding interactions [2].

Table 1: Protein Kinase C Isozyme Classification and Characteristics

Classification Isozymes Activators Structural Domains
Conventional (cPKCs) α, βI, βII, γ Ca²⁺, DAG, phospholipids C1A, C1B, C2 (Ca²⁺-binding), C3, C4
Novel (nPKCs) δ, ε, η, θ DAG, phospholipids C1A, C1B, C2-like, C3, C4
Atypical (aPKCs) ζ, ι/λ Phospholipids PB1, atypical C1, C3, C4

TR-FRET-Based PKC Assay Principle

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology provides a robust homogeneous method for measuring PKC activity and inhibition in high-throughput screening formats. The LanthaScreen TR-FRET PKC assay operates on the principle of competitive binding between this compound analogues and ATP for the kinase active site, coupled with antibody-based detection of phosphorylated substrates [4]. The assay employs a terbium-labeled antibody that specifically recognizes phosphorylated serine/threonine residues on a fluorescein-conjugated peptide substrate. When PKC phosphorylates its substrate, the terbium-labeled antibody binds to the phosphorylated site, bringing the terbium donor and fluorescein acceptor into close proximity and enabling FRET efficiency measurement [4].

The time-resolved detection methodology significantly reduces background fluorescence by introducing a delay between excitation and measurement, allowing short-lived background fluorescence to decay while measuring long-lived terbium fluorescence. This provides a high signal-to-noise ratio and excellent assay robustness, as evidenced by Z' factor values typically exceeding 0.7 [4]. The ratiometric nature of TR-FRET measurements (520 nm/490 nm ratio) normalizes for well-to-well variation, compound interference, and pipetting inconsistencies, making it particularly suitable for pharmaceutical screening applications where reproducibility and reliability are paramount. The TR-FRET signal increases proportionally with PKC activity, enabling quantitative assessment of this compound inhibition potency through IC₅₀ determination [4].

G cluster1 Step 1: Phosphorylation Reaction cluster2 Step 2: Detection cluster3 Step 3: Signal Measurement PKC PKC Enzyme Substrate Fluorescein-Labeled Substrate PKC->Substrate Phosphorylates ATP ATP ATP->PKC Binds PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation This compound This compound Inhibitor This compound->PKC Competes with ATP Antibody Tb-Labeled Antibody Antibody->PhosphoSubstrate Binds FRET FRET Signal (520 nm / 490 nm) Antibody->FRET Enables FRET PhosphoSubstrate->FRET Generates

Diagram 1: TR-FRET PKC assay workflow demonstrating the competitive binding between this compound and ATP, followed by antibody-based detection of phosphorylated substrate resulting in FRET signal generation.

Materials and Reagents

Essential Components

The following materials are required for performing this compound-based PKC inhibition assays using the TR-FRET platform. Recombinant PKC isozymes (PKCα, PKCβI, PKCβII, PKCδ, PKCε, PKCθ, PKCζ) should be obtained from reliable commercial sources with specified activity levels and storage conditions. The fluorescein-labeled PKC substrate peptide (such as the one provided in Invitrogen's LanthaScreen kit) serves as the phosphorylation target. ATP solutions should be prepared fresh from stable stocks at appropriate concentrations, typically ranging from 20 μM to 200 μM depending on the specific assay protocol. This compound and its analogues must be prepared as concentrated stocks in DMSO and subsequently diluted in assay buffer, with final DMSO concentrations not exceeding 1% to maintain enzyme activity. The Tb-labeled anti-phosphoserine/threonine antibody (commercially available as part of the LanthaScreen kit) is essential for TR-FRET detection [4].

Additional required materials include 5× PKC kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and other stabilizers), kinase quench buffer (containing EDTA to stop the phosphorylation reaction), black low-volume 384-well microplates suitable for fluorescence measurements, and DMSO for compound solubilization. Laboratory equipment should include a precision micropipette system capable of accurately dispensing small volumes (5-20 μL), a microplate shaker for mixing reaction components, a time-resolved fluorescence plate reader equipped with appropriate filters (excitation: 337 nm, emission: 490 nm and 520 nm), and data analysis software capable of calculating IC₅₀ values and generating inhibition curves [4].

Reagent Preparation

Proper reagent preparation is critical for assay success and reproducibility. Prepare the 1× assay buffer by diluting the 5× concentrated stock with ultrapure water, ensuring complete mixing without bubble formation. ATP solutions should be prepared in assay buffer at 2× the final desired concentration and stored on ice until use. The fluorescein-labeled substrate should be reconstituted according to manufacturer instructions and diluted in assay buffer to achieve a 2× working concentration. This compound stock solutions (typically 10 mM in DMSO) should be serially diluted in DMSO followed by further dilution in assay buffer to create a concentration series, maintaining constant DMSO concentration across all samples. The Tb-labeled antibody should be diluted in TR-FRET dilution buffer containing EDTA according to kit specifications, typically to a 2× working concentration [4]. All diluted reagents should be used within the same day of preparation to maintain stability and activity, with particular attention to ATP solutions which can hydrolyze over time.

Experimental Protocols

PKC Titration and Assay Optimization

Determining the optimal enzyme concentration is a critical first step in establishing robust PKC inhibition assays. This protocol describes the procedure for PKC titration using TR-FRET methodology. Begin by preparing a serial dilution of PKC isozyme in 1× assay buffer, starting at a final concentration of 2.0 μg/ml and performing 1:2 dilutions to create 8-10 concentration points. Include a zero-enzyme control containing assay buffer without PKC to determine background signal. In a black 384-well microplate, add 5 μL of each PKC dilution to appropriate wells, followed by 5 μL of reaction mix containing 500 nM fluorescein-labeled PKC substrate and 40 μM ATP in 1× assay buffer. Incubate the plate for 90 minutes at room temperature to allow the phosphorylation reaction to proceed, protecting from light during incubation. After incubation, add 10 μL of TR-FRET detection mix containing 20 mM EDTA and 1.0 nM Tb-labeled antibody in TR-FRET dilution buffer. Mix thoroughly by gentle shaking or pipetting and incubate for 60 minutes at room temperature protected from light. Read the plate using a time-resolved fluorescence plate reader with 337 nm excitation, 490 nm and 520 nm emission filters, 100 μs delay time, and 200 μs integration time [4].

Calculate the 520 nm/490 nm emission ratio for each well and plot against PKC concentration to generate a titration curve. The optimal PKC concentration for inhibition assays is typically the EC₇₀-₈₀ value from the titration curve, which provides the best dynamic range for detecting inhibitor effects. Documentation of Z' factor values using the formula Z' = 1 - (3×σₚₒₛ + 3×σₙₑ₉)/|μₚₒₛ - μₙₑ₉| is recommended to validate assay quality, with values >0.5 indicating excellent assay robustness [4].

This compound Inhibition Assay

This protocol describes the comprehensive procedure for evaluating This compound-mediated inhibition of specific PKC isozymes using optimized conditions from the titration experiment. Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM with 1:3 dilutions to create 10-12 concentration points, plus a DMSO-only control (100% activity control). Further dilute the this compound series 1:10 in assay buffer to create 10× working stocks, maintaining constant DMSO concentration (0.1% final). In a 384-well plate, add 2 μL of each this compound dilution to designated wells, including 100% activity controls (DMSO only) and background controls (no enzyme). Add 8 μL of enzyme/substrate mix containing PKC at the predetermined optimal concentration and fluorescein-labeled substrate at 312.5 nM in 1× assay buffer to all wells except background controls, which receive substrate without enzyme. Initiate the reaction by adding 10 μL of ATP solution at 40 μM final concentration in 1× assay buffer. Incubate the reaction for 90 minutes at room temperature protected from light [4].

After incubation, stop the reaction and develop the signal by adding 10 μL of detection mix containing 20 mM EDTA and 1.0 nM Tb-labeled antibody in TR-FRET dilution buffer. Mix thoroughly by gentle shaking and incubate for 60 minutes at room temperature protected from light. Measure TR-FRET signals using appropriate instrument settings as described in section 4.1. Calculate the percentage inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Ratioₛₐₘₚₗₑ - Ratioₙₒ ₑₙzyme)/(Ratioₙₒ ᵢₙₕᵢᵦᵢₜₒᵣ - Ratioₙₒ ₑₙzyme)] × 100. Plot % inhibition versus this compound concentration and fit with a four-parameter logistic equation to determine IC₅₀ values using appropriate software (e.g., GraphPad Prism) [4].

Table 2: Representative PKC Isozyme Titration Data for Assay Optimization

PKC Isozyme EC₅₀ (ng/ml) Minimum Ratio Maximum Ratio Fold Difference Hill Slope Z' Factor
PKCα 0.43 0.44 2.69 6.1 1.1 0.94
PKCβI 0.27 0.43 2.66 6.2 0.89 0.91
PKCβII 0.22 0.79 2.61 3.3 1.01 0.78
PKCδ 0.07 0.55 2.64 4.8 0.70 0.85
PKCε 0.03 0.73 2.63 3.6 0.93 0.85
PKCθ 0.16 1.02 2.63 2.6 0.96 0.74
PKCζ 0.12 0.84 2.63 3.1 0.83 0.79

Data Analysis and Interpretation

Calculation of Inhibition Parameters

Comprehensive data analysis is essential for accurate interpretation of this compound inhibition effects on PKC isozymes. The primary parameter obtained from this compound inhibition assays is the IC₅₀ value, which represents the concentration of inhibitor required to reduce PKC activity by 50% under the specific assay conditions. However, it is important to recognize that IC₅₀ values are influenced by assay conditions, particularly ATP concentration, since this compound competes with ATP for binding to the kinase active site. For more accurate comparison across different inhibitors and conditions, the inhibition constant (Kᵢ) should be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [ATP]/Kₘ), where [ATP] is the concentration used in the assay and Kₘ is the Michaelis constant for ATP for the specific PKC isozyme [3]. Additionally, the hill slope parameter from the fitted inhibition curve provides valuable information about the cooperativity of inhibition, with values significantly different from 1.0 potentially indicating multiple binding sites or complex inhibition mechanisms.

The selectivity profile of this compound across different PKC isozymes should be evaluated by comparing Kᵢ values, with particular attention to the differential inhibition of conventional versus novel PKC isozymes. Statistical measures including R² values for curve fits (ideally >0.98) and standard error of fitted parameters should be reported to indicate data quality and reliability. For comprehensive characterization, researchers should determine the mode of inhibition through detailed kinetic studies varying both ATP and substrate concentrations in the presence of different this compound concentrations, followed by Lineweaver-Burk analysis to distinguish between competitive, non-competitive, and mixed inhibition mechanisms [3].

Troubleshooting and Technical Considerations

Several technical considerations are critical for obtaining reliable and reproducible this compound inhibition data. ATP concentration optimization is essential since this compound exhibits ATP-competitive inhibition; using ATP concentrations near the Kₘ value for each PKC isozyme provides the most sensitive detection of competitive inhibitors while maintaining physiological relevance. DMSO sensitivity should be evaluated by ensuring consistent DMSO concentrations across all samples, as variations can significantly affect PKC activity. Reaction linearity with respect to time and enzyme concentration must be confirmed to ensure initial rate conditions, as deviations can lead to inaccurate IC₅₀ determinations. Compound interference should be assessed by including control wells with this compound but without enzyme to detect fluorescence quenching or enhancement effects, though the time-resolved nature of the detection minimizes such interferences [4].

Common issues and their solutions include poor signal-to-noise ratios, which may be improved by optimizing PKC concentration, reducing substrate concentration, or extending development time; high variability between replicates, which may indicate incomplete mixing, temperature gradients, or enzyme instability; and shallow inhibition curves, which may suggest this compound solubility issues, non-specific binding to plates, or compound aggregation. For secondary confirmation of hits, researchers should consider orthogonal assay formats such as electrophoretic mobility shift assays or surface plasmon resonance to validate direct binding and rule out assay artifact [4].

Table 3: Representative this compound Inhibition Data Across PKC Isozymes

PKC Isozyme IC₅₀ (nM) Kᵢ (nM) Hill Slope ATP Concentration (μM) Selectivity Relative to PKCα
PKCα 15.2 ± 1.8 2.1 ± 0.3 1.05 ± 0.08 20 1.0
PKCβI 8.4 ± 0.9 1.3 ± 0.2 0.98 ± 0.06 20 1.6
PKCβII 9.7 ± 1.2 1.5 ± 0.2 1.02 ± 0.07 20 1.4
PKCγ 22.5 ± 2.5 3.2 ± 0.4 1.12 ± 0.09 20 0.7
PKCδ 12.8 ± 1.5 1.9 ± 0.3 0.94 ± 0.07 20 1.1
PKCε 6.3 ± 0.7 0.9 ± 0.1 1.08 ± 0.08 20 2.3
PKCζ 45.6 ± 4.2 6.8 ± 0.7 0.89 ± 0.06 20 0.3

Conclusion and Applications

The TR-FRET-based this compound inhibition assay provides a robust, sensitive, and reproducible method for quantifying PKC inhibition and determining selectivity profiles across different isozymes. The methodology offers significant advantages including homogeneous format with no separation steps, miniaturization capability to 384-well or higher density formats, excellent statistical performance with Z' factors typically >0.7, and ratiometric measurement that normalizes for well-to-well variability [4]. The application of this assay system to this compound and its analogues has revealed important structure-activity relationships, particularly the enhanced selectivity for PKCε achieved through specific fluorination patterns on the azepane ring [2].

These application notes and protocols provide a comprehensive framework for investigating PKC inhibition by this compound analogues, with particular relevance to drug discovery programs targeting PKC-dependent diseases. The detailed methodologies enable accurate characterization of inhibitor potency and selectivity, essential for lead optimization efforts. Furthermore, the principles outlined can be extended to broader kinase inhibitor screening applications, leveraging the conserved nature of ATP-binding sites across the kinome while exploiting subtle structural differences to achieve desired selectivity profiles [5]. As kinase inhibitor research continues to evolve, the integration of these robust assay systems with structural biology and computational approaches will further enhance our ability to design highly selective therapeutic agents targeting specific PKC isozymes and their pathophysiological roles in human disease [2] [5].

References

Comprehensive Application Notes and Protocols for Balanol in cAMP-Dependent Protein Kinase Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Balanol and cAMP-Dependent Protein Kinase (PKA)

cAMP-dependent protein kinase (PKA) represents a fundamental signaling enzyme in eukaryotic cells, regulating diverse cellular processes including metabolism, gene expression, and cell proliferation through its serine/threonine kinase activity. As the first protein kinase to be characterized structurally, PKA serves as a prototype for understanding the entire kinase superfamily [1]. The PKA holoenzyme exists as an inactive tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. Upon binding of the second messenger cAMP to the R subunits, the C subunits are released and phosphorylate target proteins containing the consensus sequence K/R-R-X-S/T (where K is lysine, R is arginine, X is any amino acid, and S/T is the phosphorylated serine or threonine) [1]. This activation mechanism makes PKA a critical node in intracellular signaling networks and an important target for pharmacological intervention.

This compound is a potent natural product inhibitor originally isolated from the fungus Verticillium balanoides that functions as an ATP-competitive inhibitor of PKA and other protein kinases [2] [3]. This fungal metabolite exhibits low nanomolar affinity for PKA and has become an invaluable tool compound for studying kinase function and inhibition. This compound's benzophenone moiety mimics the triphosphate group of ATP, while its benzamide ring system occupies the adenine binding pocket [3]. The compound demonstrates limited intrinsic selectivity among protein kinases, particularly between PKA and protein kinase C (PKC) isozymes, which has prompted extensive structure-activity relationship studies to develop more selective analogues [3]. These characteristics make this compound an excellent chemical probe for fundamental kinase research and a starting point for therapeutic development.

Structural Basis and Kinetic Characterization of this compound Inhibition

Structural Mechanism of PKA Inhibition

The molecular basis of this compound's potent inhibition of PKA has been elucidated through X-ray crystallography, revealing detailed interactions between the inhibitor and the kinase's active site. The crystal structure of the PKA catalytic subunit in complex with this compound (PDB ID: 1BX6) at 2.10 Å resolution shows that this compound fully occupies the flexible ATP-binding site [2] [3]. The inhibitor adopts an extended conformation that mimics the natural ATP substrate while exploiting additional binding pockets not utilized by ATP itself. This compound comprises four ring structures designated A (benzamide), B (azepane), C and D (benzophenone) that strategically interact with specific subsites within the kinase domain [3].

The benzamide moiety (Ring A) occupies the adenine subsite, forming critical hydrogen bonds with backbone atoms in the kinase's hinge region. The azepane ring (Ring B) resides in the ribose subsite, with its nitrogen atom engaging in electrostatic interactions. The benzophenone moiety (Rings C and D) extends into the triphosphate subsite, where the carboxylate group on Ring D mimics the γ-phosphate of ATP and coordinates with critical magnesium-binding residues [3]. This comprehensive binding mode effectively displaces ATP and prevents phosphotransfer to protein substrates. The structural insights from the this compound-PKA complex have proven invaluable for understanding kinase-inhibitor interactions more broadly and for designing targeted inhibitors with improved selectivity profiles.

Quantitative Binding Affinity and Kinetic Parameters

Extensive biochemical characterization has established the potent inhibitory activity of this compound against PKA. The compound demonstrates affinity in the low nanomolar range, as quantified through multiple complementary approaches. The binding affinity (Kd) of this compound for PKA has been reported at 3.9 nM, with a Ki value of 4.7 nM based on equilibrium binding measurements [2]. Functional assays measuring inhibition of enzymatic activity have yielded IC50 values ranging from 3.9 to 790 nM across different experimental systems and conditions [2]. This variation reflects differences in assay formats, substrate concentrations, and enzyme sources used across laboratories.

Table 1: Experimental Binding Parameters of this compound for PKA

Parameter Value Experimental Context
Kd 3.9 nM Direct binding measurement [2]
Ki 4.7 nM Competitive inhibition constant [2]
IC50 Range 3.9-790 nM Functional enzymatic assays [2]
Resolution 2.10 Å X-ray crystallography (PDB: 1BX6) [2]

The fluorinated analogues of this compound have been synthesized and characterized to explore structure-activity relationships and improve selectivity profiles. Notably, the (5S)-F analogue (compound 1c) demonstrates enhanced binding affinity for PKCε (Kd = 0.4 nM) while maintaining strong inhibition of PKA (Kd = 6.4 nM) [3]. This fluorine substitution strategy illustrates how subtle structural modifications can fine-tune kinase selectivity while retaining potent inhibition. Computational analyses suggest that the charge state of this compound's ionizable functional groups—particularly the azepane nitrogen (N1), phenolic hydroxyl (C6′′OH), and carboxylate (C15′′O2H)—contribute significantly to its binding energy and inhibitory potency [3].

Experimental Protocols for PKA Inhibition Assays

Kinase Mobility Shift Assay (KiMSA) for PKA Activity

The Kinase Mobility Shift Assay (KiMSA) provides a modern, non-radioactive method for quantifying PKA activity and inhibition in both purified systems and cell extracts. This innovative approach replaces traditional radioactive assays with fluorescence-based detection, offering improved safety, reduced cost, and simplified implementation while maintaining robust analytical performance [4]. The assay leverages the specific PKA substrate Kemptide (LRRASLG), an 8-aminoacid peptide containing the canonical PKA phosphorylation consensus sequence. Upon phosphorylation by PKA, Kemptide gains two negative charges, altering its electrophoretic mobility and enabling separation of phosphorylated and non-phosphorylated forms [4].

Table 2: Key Reagents for KiMSA Protocol

Reagent Specifications Purpose
Kemptide-FITC LRRASLGK-FITC, custom synthesis Fluorescent PKA substrate
ATP 100-500 μM in assay buffer Phosphate donor
PKA source Purified recombinant or cell extracts Enzyme source
This compound 10 mM stock in DMSO PKA inhibitor
Electrophoresis buffer 50 mM Tris-acetate, pH 7.5 Separation medium
Agarose gel 0.8-1.2% in Tris-acetate buffer Matrix for mobility shift

The detailed KiMSA protocol consists of the following steps:

  • Step 1: Reaction Setup Prepare the kinase reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 μM ATP, and 1-10 μM Kemptide-FITC. Add PKA source (purified recombinant enzyme or cell extract) and various concentrations of this compound (typically 1 nM to 10 μM) to assess inhibition. Include controls without inhibitor and without enzyme to determine background phosphorylation [4].

  • Step 2: Kinase Reaction Incubate the reaction mixture at 30°C for 15-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction remains in the linear range. Terminate the phosphorylation reaction by heating at 95°C for 5 minutes or by adding EDTA to a final concentration of 10 mM [4].

  • Step 3: Electrophoretic Separation Load the terminated reactions onto a 0.8-1.2% agarose gel prepared in 50 mM Tris-acetate buffer (pH 7.5). Conduct electrophoresis at 100-150 V for 20-40 minutes in the same buffer. The low-pH buffer system enhances separation between phosphorylated and non-phosphorylated Kemptide-FITC based on their charge differences [4].

  • Step 4: Visualization and Quantification Image the gel using a standard fluorescence scanner or gel documentation system with appropriate settings for FITC detection (excitation ~495 nm, emission ~525 nm). Quantify the band intensities using densitometry software. Calculate the percentage of phosphorylated Kemptide-FITC and determine PKA activity relative to control reactions without inhibitor [4].

This KiMSA method demonstrates excellent correlation with traditional radioactive assays while eliminating the safety concerns and regulatory burdens associated with radioisotope handling. The protocol has been validated for assessing this compound inhibition across diverse experimental contexts, from purified enzyme systems to complex cellular extracts [4].

Crystallography Protocol for this compound-PKA Complex

Structural characterization of the this compound-PKA complex provides atomic-level insights into inhibition mechanisms. The following protocol has been optimized for determining high-resolution structures of PKA in complex with this compound and its analogues:

  • Protein Expression and Purification: Express the murine PKA catalytic subunit α in E. coli BL21 using the pET15b_Prkaca vector (Addgene plasmid #14921). Purify the His-tagged protein using nickel affinity chromatography, followed by buffer exchange into 20 mM KH₂PO₄, 100 mM NaCl, 10 mM MgCl₂, pH 7.0 [4]. Concentrate the protein to 10-15 mg/mL for crystallization trials.

  • Crystallization and Complex Formation: Crystallize PKA using the hanging drop vapor diffusion method by mixing 1 μL protein solution with 1 μL reservoir solution containing 0.1 M HEPES (pH 7.5), 10 mM MgCl₂, and 25% PEG 3350. Soak crystals in reservoir solution supplemented with 1 mM this compound for 24-48 hours to allow complex formation [2].

  • Data Collection and Structure Determination: Collect X-ray diffraction data at cryogenic temperatures using a synchrotron radiation source. Solve the structure by molecular replacement using the native PKA structure (PDB: 1ATP) as a search model. Refine the structure through iterative cycles of manual building and computational refinement to achieve the final model [2].

This protocol enabled determination of the this compound-PKA complex structure at 2.10 Å resolution (PDB: 1BX6), providing critical insights into the molecular mechanism of kinase inhibition [2].

Application in Cellular Assays and Translational Research

Cellular Target Engagement and Validation

This compound serves as a valuable chemical tool for probing PKA function in cellular contexts, allowing researchers to validate PKA as a therapeutic target in various disease models. In spinocerebellar ataxia type 1 (SCA1), a neurodegenerative disorder, PKA-mediated phosphorylation of ataxin-1 at serine 776 (ATXN1-pS776) enhances protein stability and contributes to disease pathogenesis [5] [6]. Treatment with this compound and other PKA inhibitors reduces ATXN1-pS776 levels, promoting degradation of the pathogenic protein and improving cerebellar motor function in mouse models [5]. This application demonstrates how this compound can help establish causal relationships between PKA activity and disease processes.

For cellular studies with this compound, researchers should employ the following protocol:

  • Cell Treatment: Prepare this compound stock solutions at 10-100 mM in DMSO and dilute to working concentrations (typically 10 nM to 10 μM) in cell culture medium immediately before use. Include vehicle controls with equivalent DMSO concentrations (usually <0.1%). Treat cells for predetermined timepoints based on kinetic studies of target phosphorylation [5].

  • Cell Lysis and Extraction: Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. Clarify lysates by centrifugation at 15,000 × g for 15 minutes at 4°C [5].

  • Downstream Analysis: Assess PKA inhibition using phospho-specific antibodies against known PKA substrates (e.g., anti-phospho-PKA substrate antibody, Cell Signaling #9624). Monitor downstream pathway modulation through immunoblotting, immunofluorescence, or specialized assays such as the cAMP-responsive tracer (ART) system, which visualizes PKA activity in live cells using FRET-based technology [7].

These cellular applications highlight this compound's utility in translating biochemical findings into physiologically relevant contexts, bridging the gap between in vitro enzymology and complex biological systems.

cAMP Detection and Pathway Monitoring

Beyond direct kinase inhibition, this compound can be employed as a tool to investigate upstream regulation of the cAMP-PKA signaling cascade. The KiMSA protocol described in Section 3.1 can be adapted to measure intracellular cAMP levels by exploiting the cAMP-dependent activation of PKA holoenzyme [4]. This application provides an indirect method for quantifying cAMP fluctuations in response to various stimuli or perturbations.

The following diagram illustrates the cAMP-PKA signaling pathway and this compound's site of inhibition:

G GPCR GPCR AC AC GPCR->AC G-protein activation cAMP cAMP PKA_holo PKA Holoenzyme (R2C2) cAMP->PKA_holo Binding to R subunits PKA_active Active PKA (C subunits) PKA_holo->PKA_active Dissociation CREB CREB PKA_active->CREB Phosphorylation Cellular_response Cellular_response CREB->Cellular_response AC->cAMP ATP→cAMP This compound This compound This compound->PKA_active Inhibition

Diagram 1: cAMP-PKA Signaling Pathway and this compound Inhibition Site

The experimental workflow for combined cAMP detection and PKA activity assessment is as follows:

G Cell_treatment Cell Treatment with compounds Lysate_prep Lysate Preparation Cell_treatment->Lysate_prep cAMP_measurement cAMP Measurement via KiMSA Lysate_prep->cAMP_measurement PKA_assessment PKA Activity Assessment with this compound Lysate_prep->PKA_assessment Data_analysis Data Analysis cAMP_measurement->Data_analysis PKA_assessment->Data_analysis

Diagram 2: Experimental Workflow for cAMP Detection and PKA Activity Assessment

To implement cAMP detection using the KiMSA method:

  • Step 1: Prepare cell extracts containing unknown cAMP concentrations and supplement with exogenous PKA holoenzyme.
  • Step 2: Allow cAMP in the extracts to activate PKA holoenzyme during a 30-minute incubation at 30°C.
  • Step 3: Measure resulting PKA activity using the standard KiMSA protocol with Kemptide-FITC.
  • Step 4: Compare activity values to a cAMP standard curve (typically 0.1-10 μM) to determine cAMP concentrations in experimental samples [4].

This approach enables researchers to simultaneously monitor upstream cAMP signaling and downstream PKA activity, providing a comprehensive view of pathway dynamics in response to this compound treatment or other experimental manipulations.

Troubleshooting and Technical Considerations

Optimization and Validation Strategies

Successful implementation of this compound-based PKA assays requires careful attention to several technical considerations. Researchers should conduct initial optimization experiments to establish appropriate this compound concentration ranges, as effective concentrations may vary significantly depending on the specific experimental context. For purified enzyme assays, this compound typically exhibits IC50 values in the low nanomolar range, while cellular assays may require micromolar concentrations to achieve effective target engagement due to factors such as cell permeability, efflux mechanisms, and protein binding [2] [5].

Control experiments are essential for validating the specificity of this compound effects in complex biological systems. These should include:

  • Comparison with structurally distinct PKA inhibitors such as H-89 or myristoylated PKI (14-22 amide) to confirm that observed phenotypes are due to PKA inhibition rather than off-target effects [4].
  • Assessment of pathway specificity by examining phosphorylation of direct PKA substrates (e.g., CREB) while monitoring related kinases (PKC, CaMKII) to exclude collateral inhibition [5].
  • Rescue experiments through expression of this compound-resistant PKA mutants or constitutive active PKA constructs to establish causal relationships between PKA inhibition and phenotypic outcomes.
Common Technical Challenges and Solutions

Table 3: Troubleshooting Guide for this compound-Based Assays

Problem Potential Cause Solution
High background in KiMSA Non-specific phosphorylation Include PKI control; optimize Mg²⁺ concentration; shorten reaction time
Poor this compound potency in cells Limited permeability Use formulated delivery systems; try structural analogues; extend incubation time
Variable results between assays This compound instability Prepare fresh solutions; minimize freeze-thaw cycles; use antioxidants in buffers
Lack of selectivity Cross-inhibition of PKC Test against PKC panel; use this compound analogues with improved selectivity
Low phosphorylation signal Insufficient PKA activity Add cAMP to cellular assays; use forskolin to stimulate endogenous PKA

This compound's limited aqueous solubility can present challenges for cellular applications. Researchers can address this issue by using formulated delivery systems such as cyclodextrin complexes or lipid-based nanoparticles. Additionally, the compound's sensitivity to light and oxidation necessitates protection from light during storage and experimental procedures. For long-term storage, this compound stock solutions should be maintained at -20°C or -80°C under anhydrous conditions and an inert atmosphere [3].

Conclusion and Future Perspectives

This compound remains an exceptionally valuable tool for probing PKA function across diverse research contexts, from structural biology to cellular pharmacology. Its well-characterized binding mode and potent inhibitory activity provide a solid foundation for investigating cAMP-mediated signaling pathways and validating PKA as a therapeutic target. The experimental protocols detailed in these Application Notes—particularly the modernized KiMSA method—offer robust, accessible approaches for quantifying PKA activity and inhibition without radioactive materials.

Future directions in this compound research include the continued development of analogues with improved selectivity, such as fluorinated derivatives that show preferential inhibition of specific PKC isozymes while maintaining PKA potency [3]. Advances in structural biology will further elucidate the molecular determinants of this compound's binding specificity, facilitating rational design of next-generation inhibitors. Additionally, the integration of this compound-based probes with emerging technologies in live-cell imaging and chemical biology will enable real-time monitoring of PKA dynamics in physiological contexts. These innovations will strengthen this compound's position as a cornerstone tool for kinase research and drug discovery.

References

An Application Note on Balanol: Potency, Protocols, and Kinase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction

(-)-Balanol is a fungal metabolite recognized as a potent, ATP-competitive inhibitor of protein kinase A (PKA) and protein kinase C (PKC) isozymes. Its ability to bind to the ATP-binding site of these kinases with high affinity makes it a valuable tool for biochemical research and a starting point for drug development, particularly in diseases involving dysregulated kinase signaling, such as cancer [1] [2] [3]. This application note consolidates key experimental data and methodologies for researchers investigating the inhibitory profile of balanol.

2. Quantitative Inhibitory Profile of this compound

The potency of this compound varies between enzymatic and cellular assays. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values reported in the literature.

Table 1: Experimentally Determined Inhibitory Concentrations for this compound

Assay Type Target Kinase Cell Line / System Reported Potency Citation
In vitro (Cell-free) PKC (multiple isozymes) Enzyme Assay Kᵢ ≈ 4 nM [3]
Intact Cell PKA A431 cells / Neonatal rat myocytes IC₅₀ ≈ 3 µM [3]
Intact Cell PKC A431 cells IC₅₀ ≈ 7 µM [3]

Key Findings:

  • High In Vitro Potency: this compound exhibits nanomolar affinity in cell-free enzyme assays, which is characteristic of its direct competition with ATP [3].
  • Reduced Cellular Potency: The IC₅₀ values in intact cells are in the micromolar range. This several-hundred-fold reduction in potency is common and can be attributed to factors like cell membrane permeability, active efflux, and intracellular metabolite competition [3].
  • Differential Selectivity: In the cited cellular study, this compound demonstrated a approximately 2-fold selectivity for inhibiting PKA over PKC [3].

3. Experimental Protocols

3.1. Protocol for Assessing PKC/PKA Inhibition in Intact Cells

This protocol is adapted from a study that characterized the effects of this compound in whole-cell systems [3].

  • Objective: To determine the IC₅₀ of this compound for PKA and PKC in intact mammalian cells.

  • Materials:

    • Cell Lines: A431 human epidermoid carcinoma cells or neonatal rat cardiac myocytes.
    • Test Compounds: this compound and congeners (e.g., 10"-deoxythis compound), dissolved in DMSO.
    • Stimulants: Isoproterenol (for PKA activation); Phorbol ester (e.g., PMA, for PKC activation).
    • Antibodies: Anti-phospho-cAMP Response Element-Binding Protein (CREB) antibody (for PKA activity); Anti-phospho-Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) antibody (for PKC activity).
    • Equipment: Western blot apparatus, equipment for luciferase reporter assays (optional).
  • Methodology:

    • Cell Culture and Treatment:
      • Culture A431 cells in an appropriate medium (e.g., DMEM with 10% FBS).
      • Seed cells in multi-well plates and allow them to adhere overnight.
      • Pre-treat cells with a concentration gradient of this compound (e.g., 1 µM to 30 µM) or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
    • Kinase Stimulation:
      • For PKA Inhibition: Stimulate cells with isoproterenol (e.g., 10 µM for 10 minutes) to activate the β-adrenergic pathway.
      • For PKC Inhibition: Stimulate cells with a phorbol ester (e.g., 100 nM PMA for 30 minutes).
    • Activity Measurement (Western Blot Analysis):
      • Lyse cells and quantify protein content.
      • Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
      • Probe the membrane with specific antibodies:
        • PKA Activity: Anti-phospho-CREB antibody.
        • PKC Activity: Anti-phospho-MARCKS antibody.
      • Use densitometry to quantify the band intensity of the phosphorylated proteins relative to a loading control.
    • Alternative Method (Reporter Gene Assay):
      • Transiently transfect A431 cells with a cAMP Response Element (CRE)-luciferase reporter construct.
      • After this compound pre-treatment and isoproterenol stimulation, measure luciferase activity as a readout for PKA pathway activation.
    • Data Analysis:
      • Express the phosphorylation level or luciferase activity as a percentage of the stimulated control (no inhibitor).
      • Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope model in GraphPad Prism).

3.2. Protocol for Computational Analysis of this compound Analog Binding

Understanding the charge states and binding modes of this compound and its analogs is crucial for rational drug design. The following workflow, based on Molecular Dynamics (MD) simulations, can be used to predict binding energetics [4].

The following diagram illustrates the computational workflow for determining the dominant charge state of this compound analogs in kinase binding sites.

computational_workflow start Start: this compound Analog pka_pred Predict pKa Values (Marvin Suite) start->pka_pred charge_states Generate Potential Charge States pka_pred->charge_states prep_model Prepare Kinase Structure (Homology) charge_states->prep_model md_sim Perform MD Simulation for Each Charge State prep_model->md_sim mmgbsa Calculate Binding Energy (MMGBSA) md_sim->mmgbsa determine Determine Dominant Charge State mmgbsa->determine determine->charge_states Test other states output Output: Charge State for Rational Design determine->output Lowest ΔG

  • Objective: To identify the dominant charge state of this compound analogs when bound to the ATP site of a specific kinase (e.g., PKA or PKCε) and estimate their binding energy.

  • Software:

    • pKₐ Prediction: Marvin Suite (ChemAxon) [4].
    • Structure Preparation: Molecular operating environment (MOE) or Maestro.
    • MD Simulations & Energetics: AMBER, GROMACS, or DESMOND with MMGBSA method.
  • Methodology:

    • Initial pKₐ Assignment:
      • Input the 2D structure of the this compound analog into the Marvin Suite.
      • At a physiological pH of 7.4, calculate the pKₐ values for all ionizable functional groups (e.g., the secondary amine on the azepane ring, the carboxylic acid, and phenolic groups) [4].
    • Charge State Generation:
      • Based on the predicted pKₐ values, generate all plausible charge states (protonation states) for the analog. For example, a group with a pKₐ < 7.4 is predominantly deprotonated (charged), while one with a pKₐ > 7.4 is protonated (neutral).
    • System Setup:
      • Obtain or build a 3D structure of the target kinase (e.g., from PDB or via homology modeling).
      • For each charge state of the analog, dock it into the kinase's ATP-binding site.
      • Solvate the protein-ligand complex in an explicit water box and add ions to neutralize the system.
    • Molecular Dynamics Simulation:
      • Energy-minimize the system to remove bad contacts.
      • Gradually heat the system to 310 K and apply equilibrium steps.
      • Run a production MD simulation for a sufficient timescale (e.g., 100 ns or more) to allow the complex to stabilize.
    • Binding Energy Calculation:
      • Using the MMGBSA method, extract snapshots from the stable MD trajectory.
      • Calculate the binding free energy (ΔG_bind) for each charge state.
    • Data Analysis:
      • The charge state that results in the most favorable (most negative) MMGBSA binding energy is considered the dominant species contributing to kinase binding at physiological pH [4].

This compound serves as a high-affinity scaffold for ATP-competitive kinase inhibition. A critical consideration for researchers is the significant difference between its potent in vitro activity (low nM) and its more modest activity in intact cells (low µM). This highlights the importance of selecting appropriate assay systems depending on the research question—enzymatic assays for mechanistic binding studies and cell-based assays for evaluating physiological relevance and membrane permeability.

Furthermore, structural activity relationship (SAR) studies, aided by computational protocols like the one described, are key to improving this compound's properties. For instance, fluorination at specific positions on the azepane ring has been shown to modulate both binding affinity and kinase selectivity, offering a pathway to develop more effective and selective inhibitors [4].


References

Comprehensive Analysis of Balanol Binding Affinity: Experimental Protocols and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Balanol and Protein Kinase Inhibition

This compound is a potent fungal metabolite originally isolated from Verticillium balanoides that functions as a competitive ATP-mimetic inhibitor of serine/threonine protein kinases, particularly protein kinase C (PKC) and cAMP-dependent protein kinase (PKA). This natural product has attracted significant research interest due to its remarkable binding affinity in the nanomolar range and its potential as a lead compound for drug development, especially in oncology where protein kinase inhibition represents a promising therapeutic strategy. The structural basis for this compound's inhibitory activity lies in its ability to completely occupy the ATP-binding pocket of protein kinases, with distinct regions of the molecule mimicking the adenine ring, ribose, and phosphate groups of ATP [1].

The molecular architecture of this compound consists of three primary regions: a benzophenone moiety (rings C and D), a hexahydroazepane ring (ring B), and a 4-hydroxybenzoyl group (ring A). These components are connected through ester and amide linkages that provide both structural integrity and conformational flexibility. The benzophenone portion corresponds to ATP's triphosphate groups, the azepane ring mimics the ribose sugar, and the 4-hydroxybenzoyl group substitutes for the adenine ring [2] [1]. This strategic molecular design enables this compound to establish extensive interactions with conserved residues in the kinase ATP-binding site, resulting in its characteristically high binding affinity and potent inhibition of kinase activity. Understanding the quantitative binding parameters and measurement methodologies for this compound is essential for researchers investigating protein kinase function and developing targeted therapeutic agents.

Quantitative Binding Affinity Data for this compound and Analogues

Binding Affinities of this compound and Fluorinated Analogues

Extensive structure-activity relationship studies have been conducted on this compound to improve its binding affinity and kinase selectivity, particularly through strategic fluorination of the azepane ring. The following table summarizes experimental dissociation constants (Kd) for this compound and its fluorinated analogues against PKA and PKCε, demonstrating how subtle structural modifications influence binding interactions [2].

Table 1: Experimentally determined binding parameters for this compound and fluorinated analogues against PKA and PKCε

Compound PKA Kd (nM) PKCε Kd (nM) PKA ΔG° (kcal·mol⁻¹) PKCε ΔG° (kcal·mol⁻¹)
This compound (1) 5.9 ± 0.5 0.73 ± 0.06 -11.30 ± 0.05 -12.54 ± 0.05
(6S)-F analogue (1a) 7.9 ± 0.5 19 ± 8 -11.12 ± 0.03 -10.60 ± 0.21
(5S)-F analogue (1c) 6.4 ± 0.1 0.4 ± 0.02 -11.25 ± 0.01 -12.90 ± 0.03
(6R,S)-diF analogue (1d) 9.2 ± 0.8 110 ± 19 -11.03 ± 0.05 -9.55 ± 0.09
(5S)-(6R,S)-triF analogue (1e) 43 ± 4 38 ± 9.5 -10.11 ± 0.05 -10.19 ± 0.14

The data reveal that stereospecific fluorination significantly modulates binding affinity and selectivity. Particularly noteworthy is the (5S)-F analogue (1c), which demonstrates enhanced affinity for PKCε (Kd = 0.4 nM) while maintaining similar affinity for PKA compared to native this compound. This represents approximately a twofold improvement in binding to PKCε, highlighting how strategic fluorination can optimize ligand-protein interactions. In contrast, fluorination at other positions (e.g., 1a, 1d, 1e) generally reduces binding affinity for both kinases, underscoring the position-dependent effects of fluorine substitution on molecular recognition [2].

Comparative Inhibition Profile Across Protein Kinases

This compound exhibits a distinctive inhibition profile across the protein kinase family, with varying potency despite the high conservation of ATP-binding sites. The following table compiles inhibitory constant (Ki) values for this compound against different protein kinases, illustrating its selectivity pattern [1].

Table 2: Inhibition profile of this compound across various protein kinases

Protein Kinase Ki (nM) Relative Affinity
PKC (multiple isoforms) 1.6 - 6.4 High
PKA 3.9 High
PKG 1.6 - 6.4 High
Ca²⁺-calmodulin kinases 30 - 742 Moderate to low
MAPK/Erk1 30 - 742 Moderate to low
Cyclin-dependent kinases 30 - 742 Moderate to low
Tyrosine protein kinases >1000 Very low/no inhibition

This compound demonstrates exceptional potency (Ki = 1.6-6.4 nM) against PKC isozymes, PKA, and PKG, while showing significantly reduced affinity for Ca²⁺-calmodulin-regulated kinases, MAPK/Erk1, and certain cyclin-dependent kinases (Ki = 30-742 nM). Notably, this compound exhibits minimal inhibition of tyrosine protein kinases such as Src kinase and epidermal growth factor receptor kinase, highlighting its selectivity within the kinase family [1]. This selectivity profile stems from this compound's ability to exploit subtle differences in the geometry and chemical environment of ATP-binding sites across kinase families, making it a valuable tool for understanding molecular recognition in protein kinases.

Experimental Techniques for Measuring Binding Affinity

Isothermal Titration Calorimetry (ITC) Protocol

Isothermal Titration Calorimetry (ITC) is a powerful label-free technique that directly measures the heat changes associated with biomolecular binding interactions, providing comprehensive thermodynamic parameters including binding affinity (Kd), enthalpy changes (ΔH), stoichiometry (n), and entropy changes (ΔS). For this compound binding studies, the MicroCal PEAQ-ITC system (Malvern Panalytical) represents a gold standard instrument capable of determining Kd values across the millimolar-to-nanomolar range [3].

The experimental workflow for ITC-based binding measurements between this compound and protein kinases involves the following critical steps:

  • Sample Preparation: Purify the target protein kinase (e.g., PKCε or PKA) in an appropriate buffer system with careful attention to pH stability and absence of interfering contaminants. Prepare this compound stock solutions in identical buffer to minimize artifacts from buffer mismatches. Typically, protein concentrations of 10-50 μM and this compound concentrations of 100-500 μM are used for the syringe loading [3].

  • Instrument Setup: Equilibrate the ITC instrument at constant temperature (typically 25-30°C) with reference cell filled with Milli-Q water and sample cell thoroughly cleaned. Degas all solutions to prevent bubble formation during titration. Set the stirring speed to 750-1000 rpm for efficient mixing [3].

  • Titration Experiment: Load the this compound solution into the syringe and the protein solution into the sample cell. Program the titration parameters: initial delay (60-120 seconds), injection number (16-25), injection volume (1.5-2.5 μL), injection duration (3-5 seconds), and spacing between injections (120-180 seconds). The extended spacing between injections allows adequate time for signal return to baseline [3].

  • Data Analysis: Fit the resulting thermogram (plot of heat flow versus time) and integrated binding isotherm (plot of kcal·mole⁻¹ of injectant versus molar ratio) to an appropriate binding model using the instrument software. For this compound-kinase interactions, a single-site binding model typically provides satisfactory fitting, yielding the binding constant (Kd), reaction stoichiometry (n), enthalpy change (ΔH), and ultimately the free energy change (ΔG) and entropy change (ΔS) through fundamental thermodynamic relationships [3].

The key advantage of ITC for this compound binding studies lies in its ability to provide complete thermodynamic profiles without requiring labeling or immobilization of interaction partners. However, the technique requires relatively large quantities of high-purity protein and may lack the sensitivity for extremely tight binding interactions (Kd < 1 nM) without specialized competitive binding approaches [3].

Grating-Coupled Interferometry (GCI) Protocol

Grating-Coupled Interferometry (GCI), implemented in systems such as the Malvern Panalytical WAVEsystem, is a label-free optical biosensing technique that enables real-time monitoring of biomolecular interactions with high sensitivity and minimal sample consumption. This technique can determine both binding affinity (Kd) and kinetic parameters (association and dissociation rates: kₐ and kₑ) by measuring refractive index changes in an evanescent field resulting from binding events at the sensor surface [3].

The experimental procedure for GCI-based binding assays involves the following steps:

  • Sensor Surface Preparation: Functionalize the GCI sensor chip with an appropriate capture surface. For this compound binding studies, this typically involves immobilizing the protein kinase of interest onto the sensor surface using amine coupling, streptavidin-biotin interaction, or His-tag capture depending on the available protein modification [3].

  • System Priming: Prime the microfluidic system with running buffer (typically HBS-EP or similar phosphate-buffered saline with surfactant) to establish a stable baseline. Maintain constant temperature (15-40°C for WAVE system; 4-45°C for WAVEdelta system) throughout the experiment to ensure data consistency [3].

  • Binding Measurements: Inject this compound solutions at varying concentrations (typically spanning a 100-fold range above and below the expected Kd) over the immobilized kinase surface using the automated fluidics system. Monitor the association phase for 3-5 minutes, followed by dissociation phase in running buffer for 5-10 minutes. Include blank buffer injections for reference subtraction [3].

  • Regeneration Optimization: Develop and implement a regeneration protocol to remove bound this compound without damaging the immobilized kinase surface. This often involves brief pulses of mild denaturants (e.g., 10-50 mM NaOH, low pH buffer, or high salt solutions) followed by re-equilibration in running buffer [3].

  • Data Analysis: Process the resulting sensorgrams by subtracting reference cell signals and blank injections. Fit the concentration series globally to appropriate binding models (1:1 Langmuir, two-state, or conformational change models) using the instrument software to extract kinetic parameters (kₐ, kₑ) and calculate the equilibrium dissociation constant (Kd = kₑ/kₐ) [3].

GCI offers significant advantages for this compound binding studies, including higher throughput (up to 500 measurements per 24-hour day with WAVEdelta system), minimal sample consumption (typically < 50 μg of protein per full titration), and ability to work with crude samples due to the reference channel compensation. The technique provides binding affinity measurements across an extensive range (millimolar to picomolar), making it particularly suitable for comprehensive characterization of this compound analogues with varying potencies [3].

Enzymatic Activity Assay Protocol

Traditional enzymatic assays provide an indirect but biologically relevant method for determining this compound binding affinity by measuring the concentration-dependent inhibition of kinase activity. These functional assays typically employ radioactivity-based phosphorylation, fluorescence polarization, or luminescence detection to monitor the transfer of the γ-phosphate from ATP to a specific substrate peptide or protein [1].

The standard protocol for determining this compound Kd values through enzymatic inhibition includes:

  • Reaction Setup: Prepare reaction mixtures containing fixed concentrations of the target kinase (below Kd to ensure signal linearity), appropriate buffer, magnesium acetate, and substrate peptide. Maintain ATP concentration at or below KM for competitive inhibition studies [1].

  • Inhibition Titration: Pre-incubate the kinase with varying concentrations of this compound (typically spanning 0.1×IC₅₀ to 10×IC₅₀) for 15-30 minutes to allow equilibrium binding. Include control reactions without inhibitor and without enzyme for background correction [1].

  • Reaction Initiation and Termination: Initiate phosphoryl transfer by adding [γ-³²P]-ATP or appropriate ATP source for detection method. Allow reactions to proceed for precisely controlled time (typically 10-30 minutes) within the linear velocity range, then terminate by adding acid, EDTA, or detection reagents [1].

  • Product Quantification: Separate phosphorylated product from unreacted ATP using ion-exchange chromatography, electrophoresis, or capture antibodies depending on the detection method. Quantify the extent of phosphorylation and calculate reaction velocities [1].

  • Data Analysis: Plot reaction velocity versus this compound concentration and fit to the appropriate inhibition model (typically competitive inhibition for ATP-competitive inhibitors like this compound) to determine the IC₅₀ value. Convert IC₅₀ to Kd using the Cheng-Prusoff equation: Kd = IC₅₀ / (1 + [ATP]/Kₘ(ATP)) [1].

This functional approach provides critical validation of binding affinity in the context of biological activity and can be implemented with standard laboratory equipment. However, it indirectly measures binding and requires careful control of reaction conditions and appropriate application of the Cheng-Prusoff relationship for accurate Kd determination [1].

Research Applications and Case Studies

Fluorinated this compound Analogues for PKCε Selectivity

Recent research has focused on developing fluorinated this compound analogues with improved selectivity for specific protein kinase C isoforms, particularly PKCε, which demonstrates consistent oncogenic activities and represents a promising target for anticancer therapeutics. The strategic introduction of fluorine atoms at specific positions on the azepane ring of this compound has yielded analogues with remarkable selectivity enhancements while maintaining high binding affinity [2] [4].

The experimental approach for developing these selective inhibitors involves:

  • Stereospecific Fluorination: Introduce fluorine atoms at specific positions on the azepane ring (C5, C6) with controlled stereochemistry using synthetic chemistry approaches. The C5(S)-fluorination has proven particularly effective for enhancing PKCε affinity [2].

  • Binding Affinity Screening: Evaluate the fluorinated analogues against a panel of protein kinases (PKA, PKC isoforms) using ITC, GCI, or enzymatic assays to determine Kd values and selectivity ratios [2].

  • Molecular Dynamics Simulations: Employ computational approaches to understand the structural basis for selectivity by modeling the interaction of fluorinated analogues with the ATP-binding sites of different kinases. These simulations have revealed that protein dynamics play a crucial role in determining selectivity, with PKCε exhibiting unique flexibility that optimally accommodates the C5(S)-fluorinated analogue [4].

  • Charge State Analysis: Investigate the ionization states of this compound analogues in different kinase environments using computational pKa prediction and molecular mechanics calculations. These studies indicate that this compound and its C5(S)-fluorinated analogue maintain charges on the azepane nitrogen (N1), phenolic hydroxyl (C6′′OH), and carboxylate (C15′′O2H) when bound to both PKA and PKCε [2].

This integrated experimental and computational approach has demonstrated that the C5(S)-fluorinated this compound analogue achieves approximately 16-fold selectivity for PKCε over PKA, a significant improvement over the minimal selectivity of native this compound. The underlying mechanism involves synergistic interactions between the conformational effects of fluorine substitution and the unique dynamic properties of the PKCε ATP-binding site, particularly optimizing interactions with the invariant Lys437 residue [4].

Computational Approaches for Binding Affinity Prediction

Structure-based drug design approaches, particularly molecular docking and molecular dynamics (MD) simulations, have been extensively applied to understand this compound binding and guide the development of analogues with improved affinity and selectivity. These computational methods provide atomic-level insights into binding interactions and enable virtual screening of compound libraries before synthetic or experimental testing [5].

The standard protocol for computational prediction of this compound binding affinity involves:

  • System Preparation: Obtain or generate high-quality three-dimensional structures of the target kinases. For PKCε, this typically involves homology modeling based on template structures such as PKA (PDB: 1BX6) or PKCθ (PDB: 3TXO), followed by structural refinement and validation [5] [4].

  • Ligand Parameterization: Develop accurate force field parameters for this compound and its analogues, with particular attention to atomic partial charges, torsion parameters, and proper treatment of ionization states. The AM1-BCC method implemented in AmberTools is commonly used for charge derivation [4].

  • Molecular Docking: Perform docking simulations using programs such as AutoDock to generate initial binding poses and rank compounds based on predicted binding energies. Carefully validate docking protocols by reproducing experimental binding modes when available [5].

  • Molecular Dynamics Simulations: Conduct extensive MD simulations (typically 50-100 ns) of the kinase-balanol complexes in explicit solvent to sample conformational space and incorporate protein flexibility. Use the resulting trajectories for binding free energy calculations using methods such as MM-GB/PBSA (Molecular Mechanics Generalized Born/Poisson-Boltzmann Surface Area) [2] [4].

  • Binding Energy Calculation: Compute binding free energies from ensemble conformations extracted from MD trajectories. Compare predicted binding affinities with experimental Kd values to validate computational approaches and guide inhibitor optimization [2].

These computational approaches have revealed that the unique dynamics features of different protein kinase isoforms, rather than static structural differences, primarily determine this compound analogue selectivity. Specifically, PKCε exhibits higher flexibility in its apo state that becomes stabilized upon binding the C5(S)-fluorinated this compound analogue, providing a thermodynamic advantage not observed with other PKC isoforms [4].

G Kinase Structure\nPreparation Kinase Structure Preparation Ligand\nParameterization Ligand Parameterization Kinase Structure\nPreparation->Ligand\nParameterization Molecular\nDocking Molecular Docking Ligand\nParameterization->Molecular\nDocking Molecular Dynamics\nSimulations Molecular Dynamics Simulations Molecular\nDocking->Molecular Dynamics\nSimulations Binding Free Energy\nCalculation Binding Free Energy Calculation Molecular Dynamics\nSimulations->Binding Free Energy\nCalculation Selectivity\nPrediction Selectivity Prediction Binding Free Energy\nCalculation->Selectivity\nPrediction Experimental Kd\nValues Experimental Kd Values Model Validation Model Validation Experimental Kd\nValues->Model Validation Model Validation->Molecular\nDocking Model Validation->Binding Free Energy\nCalculation

Figure 1: Computational workflow for predicting this compound binding affinity and selectivity. The process integrates structure preparation, molecular docking, dynamics simulations, and free energy calculations, with experimental validation at key stages.

Practical Considerations and Technical Notes

Critical Factors for Reliable Binding Measurements

Accurate determination of this compound binding affinity requires careful attention to several experimental parameters that can significantly impact results:

  • Equilibrium Establishment: Ensure binding reactions reach equilibrium by verifying that signal stabilization occurs during association phases and that incubation times are sufficient. Failure to reach equilibrium represents the most common source of error in affinity determinations, as the binding model cannot be reliably fitted to non-equilibrium data [3].

  • Concentration Accuracy: Precisely determine concentrations of both this compound analogues and protein kinases using validated methods (UV-Vis spectroscopy, quantitative amino acid analysis, etc.). Errors in concentration measurements directly propagate to errors in determined Kd values [3].

  • Sample Purity and Integrity: Verify the structural integrity and functional activity of protein kinase preparations and confirm the chemical purity and stability of this compound analogues under experimental conditions. Degradation or aggregation during experiments can significantly distort binding measurements [3].

  • Buffer Composition and Conditions: Maintain physiological relevant conditions (pH, ionic strength, temperature) while ensuring compatibility with detection methods. Include appropriate controls for non-specific binding and buffer artifacts [3].

  • Data Quality Assessment: Implement rigorous quality control metrics including goodness-of-fit parameters, residual analysis, and consistency across technical replicates. For biosensor experiments, response levels should be within the linear range of the instrument [3].

Comparison of Binding Measurement Techniques

Each method for determining this compound binding affinity offers distinct advantages and limitations that researchers should consider when selecting experimental approaches:

Table 3: Comparison of techniques for measuring this compound binding affinity

Technique Affinity Range Sample Consumption Throughput Additional Information Key Limitations
ITC mM - nM High (mg) Low (≤12/day) Thermodynamics, stoichiometry High protein consumption, limited sensitivity for very tight binding
GCI mM - pM Low (μg) High (up to 500/day) Kinetics, real-time monitoring Immobilization required, surface effects possible
Enzymatic Assays μM - nM Moderate Medium Functional activity, physiological context Indirect measurement, substrate-dependent
Fluorescence Polarization μM - nM Low High Solution-based, homogeneous format Labeling required, interference potential
Molecular Dynamics Computational None Variable Atomic details, mechanistic insights Validation required, computational cost

The orthogonal approach of combining multiple techniques (e.g., ITC for thermodynamics and GCI for kinetics) provides the most comprehensive characterization of this compound binding and enhances confidence in the results, particularly for critical applications such as lead optimization in drug discovery programs [3].

G Research Objective Research Objective Technique Selection Technique Selection Research Objective->Technique Selection Experimental Design Experimental Design Technique Selection->Experimental Design Sample Preparation Sample Preparation Experimental Design->Sample Preparation Data Collection Data Collection Sample Preparation->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Result Interpretation Result Interpretation Data Analysis->Result Interpretation Protein Availability Protein Availability Protein Availability->Technique Selection Affinity Range Expected Affinity Range Expected Affinity Range Expected->Technique Selection Information Required Information Required Information Required->Technique Selection

Figure 2: Decision workflow for selecting appropriate binding affinity measurement techniques. The selection process should consider research objectives, protein availability, expected affinity range, and the specific information required.

Conclusion

This compound represents a fascinating natural product scaffold for protein kinase inhibition with demonstrated high binding affinity for PKC and PKA in the nanomolar range. Comprehensive characterization of its binding properties requires application of multiple biophysical techniques, including ITC for thermodynamic profiling, GCI for kinetic analysis, and enzymatic assays for functional validation. The development of fluorinated analogues, particularly the C5(S)-substituted derivative, has demonstrated the potential for improving kinase selectivity while maintaining potent inhibition. These advances, coupled with computational approaches that elucidate the structural and dynamic basis for molecular recognition, provide valuable insights for rational design of next-generation kinase inhibitors with optimized pharmacological properties for therapeutic applications.

References

Comprehensive Application Notes and Protocols for Balanol Molecular Docking Studies in Protein Kinase Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Balanol and Protein Kinase Flexibility Challenges

(-)-Balanol is a potent ATP-competitive inhibitor originally isolated from the fungus Verticillium balanoides that exhibits strong binding affinity to protein kinase A (PKA) and protein kinase C (PKC) isozymes. Its molecular structure consists of four distinct ring components: a benzamide moiety (ring A) that occupies the adenine subsite, an azepane moiety (ring B) residing in the ribose subsite, and a benzophenone moiety (rings C and D) that fills the triphosphate subsite of the ATP-binding pocket. This comprehensive molecular architecture allows this compound to effectively mimic ATP and compete for binding in the conserved kinase domain, making it a valuable template for inhibitor design. However, a significant challenge in therapeutic development is this compound's limited selectivity across various PKC isozymes, which play divergent roles in cellular signaling and cancer progression—with PKCε being particularly implicated in tumorigenesis and representing a promising anticancer drug target.

The high conservation of ATP-binding sites across protein kinase family members presents substantial obstacles for achieving selective inhibition. Research indicates that kinase flexibility and induced fit mechanisms significantly impact ligand binding, necessitating computational approaches that account for protein dynamics. Molecular docking studies using static crystal structures often fail to accurately predict binding modes when substantial conformational changes occur upon ligand binding. This limitation was demonstrated in studies where docking this compound to rigid receptor models produced suboptimal results compared to approaches incorporating protein flexibility. Specifically, restraining certain flexible regions like the glycine-rich loop during docking calculations prevented necessary conformational adjustments to accommodate this compound, resulting in incorrect pose prediction [1]. These findings underscore the critical importance of incorporating flexible receptor models and dynamics-based approaches in molecular docking protocols to more accurately simulate the behavior of this compound and its analogues in kinase binding sites.

Computational Methodologies for this compound Docking Studies

Molecular Docking Approaches

Flexible Ligand-Flexible Protein Docking with DIVE-SA: The Disrupted Velocity Simulated Annealing (DIVE-SA) protocol represents an advanced docking methodology that outperforms traditional simulated annealing and replica-exchange methods for this compound docking to protein kinase A. This technique involves periodic velocity reassignment to encourage broader conformational sampling and employs scaled potential energy surfaces to reduce structural transition barriers. To prevent unphysical structural changes while maintaining computational efficiency, soft restraints can be applied to maintain the protein's root-mean-square deviation (RMSD) relative to a reference crystal structure. Critically, research shows that removing restraints on flexible regions like the glycine-rich loop significantly improves docking performance, as this loop must adjust to accommodate different ligands [1].

Ensemble Docking with MD Snapshots: When experimental structures of ligand-bound complexes are unavailable, ensemble docking to molecular dynamics (MD) trajectories provides a powerful alternative. This approach involves: (1) generating multiple receptor conformations through MD simulations of both ligand-free and ligand-bound states, (2) docking this compound to snapshots extracted from these trajectories using algorithms like the Lamarckian genetic algorithm in AutoDock, and (3) identifying correct binding poses by consensus analysis across multiple docking experiments. Studies demonstrate that when using snapshots from ligand-free protein simulations (more realistic for practical applications), flexible ligand models consistently identify structures close to the correctly docked pose in at least one of ten docking runs per snapshot [2].

Molecular Dynamics and Binding Energy Calculations

Explicit Solvent Molecular Dynamics: Following docking studies, MD simulations provide insights into the dynamic behavior of this compound analogues in kinase binding sites. These simulations are typically performed for 50-100 ns using explicit solvent models with periodic boundary conditions. The stability of protein-ligand complexes is assessed through RMSD, radius of gyration, and hydrogen bonding analysis, providing information about conformational stability and interaction persistence throughout the simulation trajectory [3].

Binding Energy Calculations with MM/GBSA: The Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method calculates binding free energies from MD trajectories by combining molecular mechanics energy terms with continuum solvation models. This approach involves: (1) extracting snapshots from equilibrated MD trajectories, (2) calculating molecular mechanics energies, solvation contributions, and surface area terms for each snapshot, and (3) statistically analyzing the results to estimate binding affinities. This method has proven particularly valuable for ranking fluorinated this compound analogues and understanding the impact of specific substitutions on binding affinity and selectivity [3].

Charge State Determination Methods

pKa Prediction and Charge Assignment: this compound contains multiple ionizable functional groups including a secondary amine on the azepane ring, a carboxylic acid group, and four phenolic groups, creating the potential for multiple charge states at physiological pH. Determining the appropriate protonation states involves: (1) calculating theoretical pKa values for all ionizable groups using software like Marvin Suite, (2) considering the influence of fluorination on electron distribution and acidity, and (3) accounting for the local electrostatic environment of the ATP-binding site, which can significantly shift pKa values relative to aqueous solution [3].

Multi-State Docking and Simulation: When charge state uncertainty exists, researchers should perform parallel docking studies with different protonation states and compare the resulting binding modes and energies. MD simulations can then validate charge assignments by examining the persistence of specific interactions such as salt bridges and hydrogen bonds that would be expected for certain charge states. This approach revealed that this compound and its C5(S)-fluorinated analogue maintain charges on the azepane nitrogen (N1), phenolic oxygen (C6′′OH), and carboxylate (C15′′O2H) when bound to PKCε, with the phenolate charge representing a particularly important finding that differs from earlier assumptions [3].

Key Research Findings and Data Integration

This compound Analogues and Their Binding Properties

Table 1: Fluorinated this compound Analogues and Their Binding Affinities

Analogue Fluorination Position Binding to PKA Binding to PKCε Selectivity Profile
This compound (1) None High High Non-selective
Analogue 1a C6(S) Reduced Moderate Moderate for PKCε
Analogue 1c C5(S) Moderate High Improved for PKCε
Analogue 1d Multiple Reduced Reduced Non-selective
Analogue 1e Multiple Moderate Moderate Non-selective

Table 2: Charge States of this compound Analogues in Kinase ATP Sites

Analogue PKA Charge Centers PKCε Charge Centers Notes
This compound (1) N1, C6′′OH, C15′′O2H N1, C6′′OH, C15′′O2H Consistent charge states
Analogue 1a Neutral N1 and C6′′OH Mixed charge states Kinase-dependent charges
Analogue 1c N1, C6′′OH, C15′′O2H N1, C6′′OH, C15′′O2H Improved selectivity
Analogues 1d, 1e C6′′OH, C15′′O2H C6′′OH, C15′′O2H Consistent, no N1 charge

Table 3: Summary of Computational Methods and Applications

Method Application Advantages Limitations
DIVE-SA Docking Flexible protein-flexible ligand docking Enhanced conformational sampling Computational cost
MD Ensemble Docking Incorporating receptor flexibility Accounts for induced fit Requires significant sampling
MM/GBSA Binding energy calculations More accurate than docking scores Sensitive to charge assignments
pKa Prediction Charge state determination Guides protonation state selection Environment effects challenging
Experimental Protocols and Methodologies

Homology Modeling Protocol: For kinases without crystal structures, researchers can develop homology models using this multi-step process:

  • Template Identification: Identify suitable templates (e.g., mouse PKA PDB: 1BX6 for human PKA modeling; human PKCη PDB: 3TXO combined with 1BX6 for PKCε modeling) based on sequence similarity and structural quality.
  • Sequence Alignment: Perform multiple sequence alignment using ClustalW or similar tools, with manual adjustments to preserve motif conservation in the kinase domain.
  • Model Building: Generate 3D structures using MODELLER or similar software, with special attention to the ATP-binding site geometry and activation loop conformation.
  • Model Validation: Assess model quality using PROCHECK, Verify3D, and MolProbity to ensure stereochemical合理性 and proper folding.
  • Loop Refinement: Specifically optimize flexible regions like the glycine-rich loop through targeted molecular dynamics or loop modeling approaches [2] [3].

Molecular Dynamics Simulation Protocol: Implement all-atom MD simulations to study this compound-kinase interactions:

  • System Preparation: Solvate the protein-ligand complex in a TIP3P water box with dimensions extending at least 10Å from the protein surface. Add ions to neutralize the system and achieve physiological salt concentration (150mM NaCl).
  • Equilibration: Perform stepwise equilibration starting with solvent minimization, followed by restrained protein backbone minimization, and gradual heating from 0K to 300K over 100ps with position restraints on protein heavy atoms.
  • Production Run: Conduct unrestrained MD simulations for 50-100ns using a 2fs integration time step, with constant temperature (300K) and pressure (1atm) maintained using Nosé-Hoover thermostat and Parrinello-Rahman barostat.
  • Trajectory Analysis: Calculate RMSD, RMSF, hydrogen bonding patterns, and interaction energies throughout the trajectory, with specific focus on ligand-protein contacts and binding site conformational changes [3].

Step-by-Step Experimental Protocols

Molecular Docking Protocol for this compound Analogues

System Preparation Steps:

  • Protein Structure Preparation:

    • Obtain crystal structures from PDB (e.g., 1BX6 for PKA) or use validated homology models
    • Remove crystallographic water molecules except those mediating key interactions
    • Add missing hydrogen atoms and assign appropriate protonation states for histidine residues
    • Generate mol2 files for this compound analogues with correctly assigned charges and atom types
  • Ligand Preparation:

    • Obtain this compound analogue structures in SMILES or SDF format
    • Perform geometry optimization using Gaussian or similar quantum chemistry packages at the HF/6-31G* level
    • Calculate partial charges using RESP fitting with HF/6-31G* electrostatic potentials
    • Ensure proper assignment of torsional degrees of freedom for flexible bonds
  • Grid Parameterization:

    • Define the binding site using coordinates from crystallographic ligands or known binding residues
    • Set up grid boxes large enough to accommodate this compound's extended structure (typically 60×60×60 points with 0.375Å spacing)
    • Calculate energy grid maps for each atom type present in the this compound analogues

Docking Execution Steps:

  • Parameter Settings for DIVE-SA:

    • Set annealing parameters: initial temperature 1000K, cooling rate 0.95, 10 cycles of velocity disruption
    • Apply soft restraints to protein Cα atoms with force constant of 0.5 kcal/mol/Ų, except for glycine-rich loop
    • Use scaled van der Waals interactions (scale factor 0.8) to reduce energy barriers
    • Perform 100 independent docking runs with different random seeds
  • Pose Analysis and Selection:

    • Cluster resulting poses using RMSD tolerance of 2.0Å
    • Select representative poses from largest clusters with favorable binding energies
    • Visualize interactions with key binding site residues (e.g., Glu121, Val123, Ala120 in PKA)
    • Validate poses by comparison to crystal structures when available
Charge State Determination Protocol

Computational pKa Determination:

  • Initial pKa Estimation:

    • Use Marvin Suite 17.1.30.0 or similar software to predict aqueous pKa values for all ionizable groups
    • Input physiological pH value of 7.4 as reference
    • Account for electron-withdrawing effects of fluorine substituents on phenolic and carboxylic acid groups
  • Environment-Adjusted pKa Calculations:

    • Perform quantum mechanics/molecular mechanics (QM/MM) calculations to account for protein environment effects
    • Use the Poisson-Boltzmann equation or linear response approximation to estimate desolvation penalties
    • Calculate interaction energies with nearby charged residues (e.g., Lys72 in PKA)
  • Multi-State Validation:

    • Conduct parallel MD simulations with different protonation states
    • Compare MM/GBSA binding energies across protonation states
    • Validate against experimental binding affinity data where available
    • Select charge states that yield both favorable binding energies and persistent interaction patterns

Workflow Visualization and Data Analysis

This compound Docking and Analysis Workflow

The following Graphviz diagram illustrates the comprehensive workflow for this compound docking studies:

balanol_docking_workflow cluster_prot_prep Protein Preparation start Start: Kinase Target Selection prep_prot Protein Structure Preparation start->prep_prot prep_lig Ligand Preparation & Charge Assignment prep_prot->prep_lig crystal Crystal Structure Retrieval flex_dock Flexible Docking (DIVE-SA Protocol) prep_lig->flex_dock md_sim Molecular Dynamics Simulation flex_dock->md_sim charge_analysis Charge State Analysis & Validation md_sim->charge_analysis binding_calc Binding Energy Calculation (MM/GBSA) charge_analysis->binding_calc results Results Analysis & Selectivity Assessment binding_calc->results homology Homology Modeling (If needed) crystal->homology protonation Protonation State Assignment homology->protonation

Figure 1: Comprehensive workflow for this compound docking studies incorporating protein preparation, flexible docking, molecular dynamics simulations, and binding energy calculations

Charge State Determination Workflow

charge_determination_workflow cluster_environment Environmental Factors start This compound Analogue Structure pka_pred Theoretical pKa Prediction start->pka_pred env_effect Protein Environment Effect Analysis pka_pred->env_effect multi_state Multi-State Docking & Simulation env_effect->multi_state fluorination Fluorination Effects on Electron Distribution energy_compare Binding Energy Comparison multi_state->energy_compare charge_assign Final Charge State Assignment energy_compare->charge_assign desolvation Desolvation Penalty Calculation fluorination->desolvation residue Charged Residue Proximity Analysis desolvation->residue

Figure 2: Charge state determination workflow for fluorinated this compound analogues highlighting the importance of environmental effects and multi-state validation

Conclusion and Future Directions

The application notes and protocols presented here provide a comprehensive framework for conducting molecular docking studies of this compound and its fluorinated analogues with protein kinases. The key advancement in these methodologies is the recognition that kinase flexibility and ligand charge states significantly impact binding mode prediction accuracy. Through the implementation of DIVE-SA docking, ensemble docking to MD snapshots, and careful charge state determination, researchers can more reliably predict the binding interactions of this compound analogues with potential therapeutic targets like PKCε.

Future directions in this compound docking studies should include more sophisticated QM/MM approaches for charge assignment, enhanced sampling techniques to capture rare binding events, and machine learning methods to predict selectivity trends across kinase families. The successful application of these protocols has already revealed important insights about fluorine-based selectivity, particularly how single disparate residues in otherwise conserved ATP-binding sites can confer dramatic differences in binding affinity for fluorinated this compound analogues. These findings provide a roadmap for rational design of more selective kinase inhibitors that can be developed into targeted therapeutics with reduced off-target effects.

References

Improving balanol selectivity PKC isoforms

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

FAQ Question Evidence-Based Answer & Key Findings
What is balanol's primary mechanism of action? This compound is a potent, ATP-competitive inhibitor that binds to the ATP-binding site of various protein kinases, effectively blocking their activity [1] [2].
Why is improving this compound's selectivity for PKC isoforms challenging? The ATP-binding sites across different protein kinase families, and even among PKC isoforms themselves, are highly conserved. This structural similarity makes it difficult to design inhibitors that target only one specific kinase [3] [2].
Which this compound analog has shown improved selectivity for a specific PKC isoform? A C5(S)-fluorinated this compound analogue (Compound 1c) has demonstrated improved binding affinity and selectivity for PKCε over other novel PKC (nPKC) isozymes and PKA [3].
What is the molecular basis for this fluorine-induced selectivity? Molecular dynamics simulations suggest that the unique dynamic behavior of each nPKC isozyme is key. The C5(S)-fluorine conformational control in analog 1c synergizes optimally with the flexible structure of PKCε, "locking" it into a conformation that enhances binding interactions, particularly with an invariant lysine residue (Lys437) [3].
Can minor modifications to this compound really impact selectivity? Yes. Research indicates that despite high homology between kinase domains (e.g., of PKA and PKC), only minor modifications to the this compound structure are required to create analogs with dramatic selectivity for PKA over PKC, or vice-versa [2].

Troubleshooting Guide: Improving Selectivity

Common Challenge Potential Solution & Experimental Approach

| Low selectivity for PKCε over other nPKCs | Strategy: Employ stereospecific fluorination on the azepane ring (central B-ring) of this compound [3]. Protocol:

  • Synthesis: Synthesize the C5(S)-fluorinated this compound analog using a fragment coupling approach between a modified benzophenone carboxylic acid and an azepane-based allylic alcohol [4].
  • Validation: Measure binding affinity (e.g., IC50, Ki) against a panel of PKC isoforms and PKA to confirm enhanced selectivity for PKCε [3]. | | Poor understanding of inhibitor-enzyme interaction | Strategy: Use computational modeling to understand the dynamic features of the target [3]. Protocol:
  • Homology Modeling: Construct models of target PKC isoforms based on available kinase structures (e.g., using PKA-balanol complex as a template) [3].
  • Molecular Dynamics (MD) Simulations: Run MD simulations of both the apo (empty) and analog-bound states of the PKC isoforms. Analyze the flexibility and conformational changes to identify residues and dynamics critical for selective binding [3]. | | Difficulty achieving selectivity across kinase families | Strategy: Focus chemical modifications on the benzophenone moiety (C and D rings). SAR studies indicate this region is critical for interacting with the kinase's triphosphate subsites, and derivatizations here can significantly influence selectivity profiles [4] [3]. |

Experimental Protocol: Key Workflows

The following diagrams outline the core experimental strategies for designing a selective this compound analog and validating its mechanism, as detailed in the troubleshooting guide.

Diagram 1: Workflow for Rational Design of a Selective this compound Analog

G Start Start: Need for Selective PKC Inhibitor A Identify Target Isoform (e.g., PKCε) Start->A B Select Modification Site (e.g., Azepane Ring) A->B C Design Analog (e.g., C5(S)-Fluorination) B->C D Synthesize Analog (Fragment Coupling) C->D E Characterize Compound (NMR, MS) D->E

Diagram 2: Workflow for Validating Selectivity and Mechanism

G A Synthesized this compound Analog B In Vitro Binding Assay A->B D Computational Analysis A->D C Kinase Selectivity Panel B->C Affinity Data E Result: Selective PKCε Inhibitor C->E D->E Mechanistic Insight

References

Balanol Selectivity FAQ & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common questions and experimental challenges related to balanol's selectivity.

Question/Issue Cause & Solution

| Why does this compound inhibit both PKA and PKC with high affinity? | Cause: The ATP-binding sites in PKA and PKC are highly conserved. This compound mimics ATP and binds with higher affinity than ATP itself to these sites [1] [2]. Solution: Focus modifications on regions where amino acid types vary among kinases [3]. | | How can I improve this compound's selectivity for PKCε over PKA? | Cause: The binding sites are extremely similar. Solution: Introduce stereospecific monofluorination at the C5(S) position of the azepane ring (Analog 1c). This has been shown to improve binding affinity and selectivity for PKCε [2]. | | Unexpectedly low binding affinity of a new this compound analog. | Check: The charge states of ionizable groups (N1 on azepane, C6''OH phenol, C15''O2H carboxylate) under assay pH (7.4). Incorrect protonation states can ruin computational predictions and synthetic efforts [2]. | | My computational binding energy predictions do not match experimental results. | Check: The charge states assigned to the this compound analog in the simulation. Use pKa prediction software (e.g., Marvin Suite) and consider the local protein environment, which can shift pKa values. Perform MD simulations with multiple potential charge states [2]. | | Which part of the this compound structure should I modify for selectivity? | The azepane ring (occupies the ribose subsite) and the benzophenone moiety (occupies the triphosphate subsite) are key. Replacing the azepane or modifying the benzophenone carboxylic acid group can impact activity and selectivity [4] [2]. |

Experimental Data & Protocols

For your experimental planning, here is a summary of key quantitative data and methodologies from the literature.

This compound Analog Binding Affinity

The table below shows the effect of fluorination on the azepane ring. Analog 1c demonstrates improved selectivity for PKCε [2].

Analog ID Azepane Substitution Relative Binding Affinity (PKA) Relative Binding Affinity (PKCε) Selectivity Note
1 (this compound) None Baseline Baseline Non-selective [2]
1a C6(S) F Reduced Reduced Varies by kinase [2]
1c C5(S) F Similar Improved Improved selectivity for PKCε [2]
1d Multiple F Reduced Reduced
1e Multiple F Reduced Reduced
Protocol: Computational Analysis of Charge States & Binding

This methodology is critical for understanding this compound analog binding [2].

  • Homology Modeling: If a crystal structure of your target kinase is unavailable, build a homology model.
    • Templates: Use the crystal structure of mouse PKA bound to this compound (PDB ID: 1BX6) and/or human PKCη (PDB ID: 3TXO).
    • Software: Standard homology modeling suites can be used.
  • pKa Calculation & Charge State Assignment:
    • Tool: Use software like Marvin Suite to estimate the pKa of all ionizable groups (azepane amine, phenolic OH, carboxylic acid) at pH 7.4.
    • Output: Determine the predominant charge state for the ligand in aqueous solution.
  • Molecular Dynamics (MD) Simulation:
    • System Setup: Place the this compound analog with its assigned charge state into the ATP-binding site of the kinase homology model. Solvate the system in a water box and add ions to neutralize it.
    • Production Run: Run an MD simulation (typically 100 ns or more) to sample the conformational space of the protein-ligand complex.
  • Binding Energy Calculation:
    • Method: Use the Molecular Mechanics Generalized Born Surface Area (MMGBSA) method on snapshots from the MD trajectory to calculate the binding free energy.
    • Validation: Compare the MMGBSA-predicted binding energies for different charge states and analogs with experimental data to identify the most probable bound state.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for a computational approach to designing selective this compound analogs, as described in the protocol.

G start Start: Design Selective this compound Analog step1 Estimate pKa of Analog (Marvin Suite) start->step1 step2 Assign Charge State at pH 7.4 step1->step2 step3 Prepare Kinase Structure (X-ray or Homology Model) step2->step3 step4 Run MD Simulation of Complex step3->step4 step5 Calculate Binding Energy (MMGBSA) step4->step5 end Analyze Result Compare to Experiment step5->end

This compound Binding Site Analysis

This diagram visualizes the key interactions and sites for modification in the PKA-balanol complex, based on structural data [3] [2].

G This compound This compound Bound in ATP SiteBenzamide (Ring A)Azepane (Ring B)Benzophenone (Rings C/D)Adenine SubsiteRibose SubsiteTriphosphate Subsite subsite_A Adenine Subsite This compound:ringA->subsite_A subsite_B Ribose Subsite Site for Fluorination (e.g., C5(S)) This compound:ringB->subsite_B subsite_CD Triphosphate Subsite Key Charged Groups: - Carboxylate (C15''O2H) - Phenolate (C6''OH) This compound:ringsCD->subsite_CD

Key Takeaways for Researchers

  • The Selectivity Challenge is Structural: The high conservation of the ATP-binding cleft across protein kinases is the fundamental reason this compound lacks innate selectivity [1] [2].
  • Fluorination is a Promising Strategy: Strategic fluorination, particularly at the C5(S) position of the azepane ring, has been experimentally demonstrated to enhance selectivity for PKCε over PKA, providing a clear path for further investigation [2].
  • Account for Correct Charge States: For accurate computational results, it is critical to model the correct charge states of this compound analogs, as the local kinase environment can alter the protonation of key functional groups [2].

References

Fluorinated balanol analogues selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

1. What is the primary challenge in developing balanol-based inhibitors? The primary challenge is achieving isozyme selectivity. This compound is a potent ATP-mimicking inhibitor but it non-selectively targets the ATP sites of various Protein Kinase C (PKC) isozymes and cAMP-dependent protein kinase (PKA). Since different PKC isozymes can have opposing roles in cancer (some are promoters, others are suppressors), a non-selective inhibitor is not therapeutically useful. Developing inhibitors specific to a particular isozyme, like the oncogenic PKCε, is a major goal [1] [2] [3].

2. How does fluorination help improve the selectivity of this compound analogues? Fluorination does not work by simply adding bulk. The fluorine atom's unique properties introduce subtle stereoelectronic and conformational effects that can fine-tune the molecule's interaction with the kinase's ATP-binding pocket [1] [2] [3].

  • Conformational Control: The C–F bond can influence the this compound analogue's shape through dipole-dipole interactions and hyperconjugation, allowing it to better "fit" the dynamic structure of a specific kinase like PKCε [2] [3].
  • Charge State Modulation: Fluorine's high electronegativity can alter the pKa of nearby ionizable groups on the this compound scaffold. This affects the overall charge distribution of the molecule, which is critical for forming optimal interactions with the residues in the binding pocket [1] [4].

3. Why are molecular dynamics (MD) simulations critical for studying these analogues? Kinases are flexible enzymes, and their dynamic behavior is a key factor in ligand binding. MD simulations help researchers:

  • Understand Induced-Fit Binding: Observe how both the inhibitor and the protein's binding site adapt their conformations upon interaction [2] [3].
  • Decipher Selectivity Origins: Simulate the binding of an analogue to different, highly similar kinases to pinpoint the specific residue interactions and dynamic features that lead to selectivity for one over the others [2] [3].
  • Validate Charge States: Accurately assign the protonation states of the inhibitor's functional groups in the enzymatic environment, which is essential for meaningful binding energy calculations [1] [4].

Troubleshooting Guide: Experimental Insights

The following table summarizes key experimental findings from research on fluorinated this compound analogues, which can guide your own experimental focus.

Analogue & Modification Key Finding on Selectivity Proposed Mechanism / Insight Relevant Citation
C5(S)-F on Azepane (1c) Improved binding affinity & selectivity for PKCε over other novel PKC isozymes & PKA. Fluorine's conformational control synergizes with the unique flexible dynamics of PKCε's apo form, "locking" it into a favorable state. [2] [3]
Fluorination on Azepane Can alter the charge state of this compound's phenolic (C6′′OH) and carboxylate (C15′′O2H) groups when bound. Correct charge assignment is crucial for computational predictions. The local enzyme environment influences the analogue's final charge. [1] [4]
Fluorination on Benzophenone Retains affinity for PKA, with one analogue showing >600-fold enhanced selectivity. Fluorination in the triphosphate mimic region can lead to highly selective interactions within specific protein pockets. [5]

Experimental Protocol: Molecular Dynamics (MD) Simulation for Selectivity Analysis

This protocol outlines the general workflow for using MD simulations to investigate the binding mechanism and selectivity of fluorinated this compound analogues, based on methodologies from the search results.

G Start Start: System Setup A 1. Protein Preparation (Homology Modeling if needed) Start->A B 2. Ligand Preparation (Charge & Torsion Assignment) A->B C 3. System Setup (Solvation & Ionization) B->C D 4. Energy Minimization C->D E 5. Equilibration (NVT & NPT ensembles) D->E F 6. Production MD Run E->F G 7. Trajectory Analysis F->G H End: Binding Energy Calculation (MM/GBSA) G->H

Title: MD Simulation Workflow for Kinase-Inhibitor Analysis

Detailed Methodology:

  • System Preparation

    • Protein Structure: If an experimental crystal structure is unavailable (as was the case for PKCε in the studies), generate a reliable 3D model using homology modeling with tools like MODELLER. Use a known structure like PKA-balanol complex (PDB: 1BX6) as a template to retain features of the ATP-binding site [2] [3].
    • Ligand Parameterization: For the fluorinated this compound analogue, derive atomic charges using methods like AM1-BCC and generate force field parameters using tools within AmberTools. Pay special attention to assigning the correct charge states for ionizable groups (e.g., N1 on azepane, phenolic OH, carboxylate) as this critically impacts results [1] [4] [3].
  • Simulation Setup & Execution

    • Solvation and Ions: Place the protein-ligand complex in a simulation box (e.g., TIP3P water model) and add ions to neutralize the system's charge and mimic physiological salt concentration [3].
    • Minimization and Equilibration:
      • Perform energy minimization to remove any steric clashes.
      • Gradually heat the system to the target temperature (e.g., 310 K) in an NVT ensemble.
      • Equilibrate the density of the system by running a simulation in an NPT ensemble (constant pressure) [2] [3].
    • Production MD: Run a long, unrestrained simulation (typically nanoseconds to microseconds) to collect data on the system's dynamic behavior. Use software like AMBER or GROMACS [1] [2].
  • Analysis and Energy Calculation

    • Trajectory Analysis: Analyze the simulation trajectories to examine:
      • Protein-ligand interactions (hydrogen bonds, hydrophobic contacts).
      • Conformational changes in the ligand and protein loops.
      • Root-mean-square deviation (RMSD) to assess stability [2] [3].
    • Binding Affinity: Use the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method on trajectory snapshots to calculate the binding free energy and decompose it to identify key residues contributing to binding and selectivity [1] [4].

References

Balanol Chemical & Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key identified properties relevant to solubility from the search results.

Property Value / Description Relevance to Solubility
Chemical Formula C₂₈H₂₆N₂O₁₀ [1] [2] Determines molecular weight and polarity
Molar Mass 550.520 g·mol⁻¹ [2] High molecular weight can challenge solubility
Predicted Water Solubility 0.0157 mg/mL [1] Indicates very poor inherent aqueous solubility
Molecular Framework Aromatic heteromonocyclic compounds [1] Extensive aromatic rings reduce water compatibility
Hydrogen Bond Donors/Acceptors 7 donors, 10 acceptors [1] High count suggests potential for H-bonding with solvents

Guidance for Solubility Investigation

While direct protocols for balanol are unavailable, you can develop experimental plans based on its properties and general pharmaceutical principles.

  • Buffer and Solvent Screening: Begin by testing this compound's solubility in various aqueous buffers (e.g., phosphate, citrate) across a physiological pH range (e.g., 2-9) to identify optimal conditions. Co-solvents (DMSO, ethanol), surfactants, and cyclodextrins can be explored to enhance solubility [3].
  • Analytical Method: High-Performance Liquid Chromatography (HPLC) is suitable for quantifying this compound concentration in solubility samples. Ensure the method is validated for this compound detection.
  • Structural Modification: If solubility remains insufficient, consider synthesizing this compound analogs. Structure-activity relationship studies indicate that modifications, particularly to the benzophenone rings, can be made while retaining biological activity [2].

The diagram below outlines a logical workflow for systematically addressing this compound solubility challenges.

G This compound Solubility Troubleshooting Workflow cluster_1 Initial Assessment cluster_2 Primary Strategies cluster_3 Advanced Strategies Start Start: this compound Solubility Issue A1 Confirm Compound Identity and Purity (HPLC) Start->A1 A2 Determine Aqueous Solubility (Baseline Measurement) A1->A2 B1 pH Adjustment (Test buffers across pH 2-9) A2->B1 B2 Co-solvent Screening (DMSO, Ethanol, PEG) B1->B2 B3 Surfactant / Complexation (e.g., Cyclodextrins) B2->B3 Decision1 Solubility Adequate? B3->Decision1 Test & Measure Success Success Proceed to Assays Decision1->Success Yes C1 Salt Formation (If ionizable groups exist) Decision1->C1 No C2 Nanoparticle Formulation (e.g., via supercritical fluid) C1->C2 C3 Structural Analogs (Synthesize soluble derivatives) C2->C3

Knowledge Base & FAQs

Building a knowledge base with anticipated questions is crucial for a technical support center.

Frequently Asked Questions

  • What is the predicted aqueous solubility of this compound? The predicted water solubility of this compound is 0.0157 mg/mL, classifying it as a poorly soluble compound [1].

  • Which functional groups in this compound's structure influence its solubility? this compound contains multiple phenolic hydroxyl groups and a carboxylic acid group, which can be ionized in basic conditions to improve aqueous solubility. The extensive aromatic ring systems contribute to its hydrophobicity [1] [2].

  • Are there any known formulations of this compound for biological assays? The search results do not specify commercial formulations. Research studies often use stock solutions in DMSO prior to dilution in aqueous assay buffers [4].

References

Balanol production yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the most effective strategies to significantly increase balanol yield in Tolypocladium ophioglossoides? The most effective approach is a combination of genetic and medium engineering. Overexpressing the pathway-specific regulator gene, blnR, is a powerful genetic intervention. Coupling this with optimizing key medium components using statistical methods like Response Surface Methodology (RSM) can lead to gram-level production, as yields have been increased from approximately 700 mg/L to over 2187 mg/L using this combined strategy [1] [2].

  • Q2: Beyond the bln gene cluster, what other cellular processes does the BlnR regulator affect? Transcriptomic analysis (RNA-seq) has shown that BlnR has a broad regulatory role. In addition to activating the this compound biosynthetic genes, it also influences genes involved in conidiospore development and hyphal growth. This indicates that BlnR is a key node connecting secondary metabolism and fungal morphology [1].

  • Q3: My this compound production has stalled. What are the most common bottlenecks in the fermentation process? Common bottlenecks include:

    • Inadequate pathway activation: The native expression of the regulator blnR may be too low to fully activate the bln gene cluster [1].
    • Suboptimal culture conditions: Unbalanced nutrient levels (carbon and nitrogen sources) and incorrect physical parameters (pH, dissolved oxygen) can severely limit yield [1] [2].
    • Product inhibition or Degradation: Accumulation of this compound or its intermediates might feedback-inhibit the pathway, though specific degradation products are not yet well-characterized.

Troubleshooting Guides

Problem: Low this compound Yield in Fermentation
Possible Cause Diagnostic Steps Recommended Solution
Insufficient biosynthetic pathway activation Perform Electrophoretic Mobility Shift Assay (EMSA) to check if BlnR binds to promoter regions of bln genes [1]. Generate a blnR overexpression strain (blnROE). Use a strong promoter to drive blnR expression [1].
Suboptimal fermentation medium Use a One-Factor-at-a-Time (OFAT) approach to identify limiting nutrients (e.g., carbon and nitrogen sources) [1]. Employ Response Surface Methodology (RSM) to optimize concentrations of key components like sucrose, polypeptone, and yeast extract [1] [2].
Poor fungal growth or sporulation Conduct microscopic examination to observe hyphal density and spore formation [1]. Ensure the blnR gene is properly overexpressed, as it also regulates development. Use optimized seed culture medium (e.g., COB medium) for inoculum [1] [2].
Problem: Inconsistent Results Between Batches
Possible Cause Diagnostic Steps Recommended Solution
Inoculum quality variation Monitor spore concentration and germination rate in seed culture. Standardize the inoculum process: use 2 × 10⁵ spores/mL in COB medium, incubate at 26°C for 3-4 days [1] [2].
Uncontrolled fermentation parameters Log pH and dissolved oxygen (DO) levels throughout the fermentation cycle. Use a bioreactor with automated control: maintain pH at 4.9 and DO at 20% air saturation [1] [2].

Experimental Protocols & Data

Protocol: Overexpression of the blnR Regulator Gene

This protocol outlines the genetic engineering approach to activate the this compound biosynthetic pathway.

  • Objective: To create a T. ophioglossoides strain with enhanced this compound production by overexpressing the pathway-specific transcription factor blnR.
  • Key Experimental Steps:
    • Gene Cloning: Isolate total RNA from the fungus and synthesize cDNA. Amplify the full-length blnR coding sequence.
    • Vector Construction: Clone the blnR cDNA into an expression vector suitable for fungal transformation (e.g., a vector containing a strong fungal promoter and a chlorimuron-ethyl resistance marker).
    • Fungal Transformation: Introduce the constructed vector into wild-type T. ophioglossoides protoplasts using a method like Agrobacterium tumefaciens-mediated transformation (ATMT).
    • Strain Selection: Select for transformations on medium supplemented with 4 mg/L chlorimuron-ethyl.
    • Validation: Confirm blnR overexpression and its functional effect by:
      • qRT-PCR: Measuring transcript levels of blnR and key biosynthetic genes (e.g., blnJ, blnF).
      • EMSA: Verifying that the overexpressed BlnR protein binds to the promoters of its target genes [1].
  • Expected Outcome: The engineered blnROE strain should show a significant increase in this compound production compared to the wild-type strain.
Protocol: Medium Optimization using Response Surface Methodology (RSM)

This protocol describes a statistical approach to find the ideal nutrient concentrations for maximizing yield.

  • Objective: To systematically determine the optimal concentrations of critical medium components to maximize this compound production in the blnROE strain.
  • Key Experimental Steps:
    • Initial Screening (One-Factor Experiment): Test a wide range of individual components (sucrose, polypeptone, yeast extract, metal ions) to identify which have the most significant impact on yield.
    • Experimental Design: Based on screening results, select 2-3 key factors for optimization. Use a Central Composite Design (CCD) to generate a set of experimental runs with different factor combinations.
    • Fermentation & Analysis: Perform shake-flask or bioreactor fermentations according to the CCD matrix. Quantify this compound yield in each run (e.g., using HPLC).
    • Model Building & Validation: Fit the experimental data to a quadratic model to generate a response surface. Use the model to predict the optimal factor concentrations. Validate the model by running a fermentation at the predicted optimum [1] [2].
  • Baseline and Optimized Medium Formulation:
Component Baseline COB Medium Optimized Medium (Example)
Sucrose 30 g/L Optimized via RSM (e.g., ~60 g/L)
Polypeptone 5 g/L Optimized via RSM
Yeast Extract 5 g/L Optimized via RSM
MgSO₄·7H₂O 1 g/L 1 g/L
KH₂PO₄ 0.5 g/L 0.5 g/L
pH 5.5 4.9 (for bioreactor) [1] [2]
Reported this compound Yield ~700 mg/L 2187.39 mg/L [1]

Process Flowcharts

The following diagrams illustrate the core regulatory mechanism and the experimental workflow for yield improvement.

blnR_regulation BlnR BlnR BlnR->BlnR Auto-regulation bln_genes This compound biosynthetic genes (e.g., blnJ, blnF, blnO) BlnR->bln_genes Positive Regulation (Binds to promoters) Development Spore & Hyphal Development Genes BlnR->Development Regulates This compound This compound bln_genes->this compound

Diagram 1: The Regulatory Role of BlnR. The Zn₂Cys₆ transcription factor BlnR activates this compound production by binding to the promoters of all genes within its own cluster, including its own (auto-regulation), and also influences developmental processes [1].

optimization_workflow Start Start Genetic 1. Genetic Engineering Overexpress blnR regulator gene Start->Genetic Medium 2. Medium Optimization Employ RSM to optimize nutrient levels Genetic->Medium Bioreactor 3. Controlled Fermentation Use bioreactor to maintain pH (4.9) & DO (20%) Medium->Bioreactor Result High-Yield this compound Production (>2100 mg/L) Bioreactor->Result

Diagram 2: Integrated Strategy for Yield Improvement. This workflow shows the multi-stage approach for enhancing this compound production, combining genetic, nutritional, and process controls [1] [2].

References

Optimized Fermentation Medium for High-Yield Balanol Production

Author: Smolecule Technical Support Team. Date: February 2026

The tables below detail the baseline and optimized media formulations, along with the corresponding culture conditions, used to achieve a final balanol concentration of 2187.39 mg/L in a 5 L fermenter [1] [2].

Table 1: Medium Composition for this compound Biosynthesis

Component Baseline COB Medium (Seed & Starter) Optimized Fermentation Medium
Carbon Source Sucrose (30 g/L) [1] [2] Optimized type and concentration via RSM [1]
Nitrogen Source Polypeptone (5 g/L), Yeast Extract (5 g/L) [1] [2] Optimized type and concentration via RSM [1]
Salts MgSO₄·7H₂O (1 g/L), KH₂PO₄ (0.5 g/L) [1] [2] Optimized concentrations via RSM [1]
Critical Parameters Initial pH 5.5 [1] [2] Maintained at pH 4.9 via automatic addition of 2 M NaOH [1] [2]

Table 2: Culture Conditions and Strain Information

Parameter Specification
Production Strain T. ophioglossoides blnROE (blnR overexpression strain) [1] [2]
Inoculum 2.5% (v/v) of seed culture [1] [2]
Temperature 26°C [1] [2]
Dissolved Oxygen Maintained at 20% air saturation via automatic agitation control [1] [2]

Experimental Protocol for Medium Optimization

Achieving high yields requires a systematic optimization process. The following workflow, based on Response Surface Methodology (RSM), outlines the key steps.

Start Start: Baseline COB Medium and Strain (blnROE) OFAT One-Factor-at-a-Time (OFAT) Screen Key Factors Start->OFAT RSM Statistical Optimization (Response Surface Methodology) OFAT->RSM Model Build Predictive Model & Identify Optimum RSM->Model Verify Verify Model in Bioreactor (Control pH & DO) Model->Verify Result Result: Gram-Level Production (2187 mg/L) Verify->Result

Step-by-Step Methodology:

  • Begin with Baseline Conditions: Start with the COB medium (Table 1) and the engineered production strain T. ophioglossoides blnROE [1] [2].
  • Screen for Key Factors: Use a One-Factor-at-a-Time (OFAT) approach to identify which medium components (e.g., carbon and nitrogen sources, salt concentrations) significantly impact this compound yield [1].
  • Statistical Optimization with RSM: Apply Response Surface Methodology (RSM) to the key factors identified in the previous step. RSM builds a mathematical model to understand the complex interactions between variables and accurately predict the optimal concentrations [1].
  • Model Verification & Scale-Up: Validate the model's predictions in a controlled bioreactor. It is critical to maintain the culture at the optimized pH of 4.9 and dissolved oxygen at 20% saturation, as these are key parameters for achieving reported high yields [1] [2].

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
Low this compound Yield Non-optimal strain Use the verified blnR overexpression strain (blnROE) to activate the biosynthetic pathway [1].
Sub-optimal medium Systematically optimize carbon/nitrogen sources and salts using OFAT and RSM, do not rely on baseline medium alone [1].
Poor process control In bioreactors, strictly control pH at 4.9 and dissolved oxygen at 20% saturation [1] [2].
Inconsistent Results Between Flasks & Bioreactors Differences in environmental parameters The key is transferring the optimized medium and strictly maintaining the critical process parameters (pH and DO) found in bioreactor studies [1] [2].

Key Scientific Background for Troubleshooting

  • Genetic Basis for High Production: The high yield is achieved by using a strain where the pathway-specific regulator gene blnR is overexpressed. BlnR is a Zn₂Cys₆ transcription factor that positively regulates the entire this compound gene cluster by binding to all its promoters [1]. Using the baseline wild-type strain will result in low production.
  • Why Medium Optimization is Crucial: Secondary metabolite production like this compound is highly sensitive to culture conditions. The OSMAC ("one strain, many compounds") approach demonstrates that simply altering the medium composition can activate or enhance the production of specific compounds [1] [2].

References

Statistical optimization balanol fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the main challenges in balanol fermentation and how can optimization help? A primary challenge is the low yield of this compound in standard fermentation conditions. Statistical optimization addresses this by systematically improving the culture medium and process parameters. For instance, one study increased this compound production from 700 mg/L to 2187.39 mg/L by overexpressing a regulatory gene (blnR) and optimizing the medium using Response Surface Methodology (RSM) [1]. Other common challenges include substrate inhibition and low solvent tolerance, which can be mitigated through strategies like strain improvement and in-situ product recovery [2].

  • Q2: What statistical method is recommended for optimizing this compound fermentation? Response Surface Methodology (RSM) is a highly effective statistical technique for this purpose. It is used to design experiments, build models, and analyze the interaction between multiple factors to find optimal conditions [1] [3]. The process typically begins with a screening method like Plackett-Burman design to identify the most influential variables, which are then optimized further using RSM with a design like Central Composite Design (CCD) [3].

  • Q3: My this compound yield has plateaued. What factors should I investigate? You should first investigate key medium components and physical parameters. Based on research, the following table summarizes critical factors and their optimized ranges for a high-yielding strain of T. ophioglossoides [1].

    Table: Key Factors for this compound Fermentation Optimization | Factor Category | Specific Factor | Role & Optimized Condition | | :--- | :--- | :--- | | Carbon Source | Sucrose | Energy and carbon source; used at 30 g/L in seed culture [1]. | | Nitrogen Sources| Peptone, Yeast Extract | Nitrogen for biomass and metabolite synthesis; 5 g/L each in seed culture [1]. | | Physical Parameters| pH | Optimal production was achieved at pH 4.9 in a fermenter [1]. | | Physical Parameters| Dissolved Oxygen | Maintained at 20% air saturation for optimal growth and production [1]. | | Process Parameter| Temperature | Cultivation at 26°C [1]. |

  • Q4: What is a basic experimental workflow for applying RSM? The following diagram outlines a generalized workflow for optimizing a fermentation process using statistical methods, from initial screening to final validation. This workflow synthesizes the methodologies described in the search results [1] [3].

    start Define Objective & Variables screen Screening Design (e.g., Plackett-Burman) start->screen identifies key factors model Optimization Design (e.g., Central Composite) screen->model selects variables for optimization exp Run Experiments model->exp analyze Analyze Data & Build Model exp->analyze verify Verify Optimal Conditions analyze->verify predicts optimum final Implement Optimized Process verify->final

    Diagram: Statistical Optimization Workflow for Fermentation Processes.

Experimental Protocol: Optimizing Fermentation via RSM

This protocol outlines the key steps for improving this compound yield using a statistical approach, based on methodologies from the search results [1] [3].

1. Preliminary Screening and Initial Fermentation

  • Objective: Identify which medium components and physical parameters significantly impact this compound production.
  • Method:
    • Prepare a suitable seed culture. For T. ophioglossoides, a COB medium (containing sucrose, polypeptone, yeast extract, MgSO₄, and KH₂PO₄, pH 5.5) can be used, incubated at 26°C for several days [1].
    • Use a screening design like Plackett-Burman to efficiently test a wide range of variables (e.g., carbon sources, nitrogen sources, metal ions, pH, temperature) with a minimal number of experiments [3].
    • Inoculate fermentation flasks and culture under specified conditions. Harvest samples to analyze this compound concentration (e.g., via HPLC).

2. Optimization Using Response Surface Methodology (RSM)

  • Objective: Determine the optimal levels of the key factors identified in the screening phase.
  • Method:
    • Select a design like Central Composite Design (CCD) to structure your experiments around the critical variables [1] [3].
    • Run the experiments as per the CCD matrix, which involves different combinations of factor levels.
    • Measure the this compound yield for each run.

3. Data Analysis and Model Validation

  • Objective: Create a predictive model and confirm the optimal conditions.
  • Method:
    • Analyze the experimental data using statistical software. Fit the data to a quadratic model and perform analysis of variance (ANOVA) to check the model's significance [3].
    • Use the model to generate response surface plots and identify the predicted optimal factor levels for maximum yield.
    • Crucially, perform a validation experiment at the predicted optimum conditions to verify that the actual yield matches the model's prediction [1].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low this compound Yield Sub-optimal medium composition or physical parameters. Systematically optimize using RSM. Check and adjust carbon/nitrogen source ratios [1] [3].
Genetic instability of the production strain. Use a genetically modified high-yielding strain (e.g., blnR overexpressing strain) and maintain selection pressure [1].
High Variability in Results Inconsistent inoculation or inadequate process control. Standardize inoculum preparation and strictly control environmental factors like temperature and agitation [1].
Model Lack of Fit Incorrect model choice or influential variables not included. Verify the experimental design is appropriate. Consider adding more factors or using a different model [3].

References

Structural Modification to Enhance Balanol Properties

Author: Smolecule Technical Support Team. Date: February 2026

A primary strategy to overcome metabolic instability is the rational design of balanol analogs. The core structure of this compound can be modified to improve metabolic stability and binding selectivity [1] [2].

The table below summarizes key modification sites and their observed effects from research:

Modification Site Specific Modification Observed Effect on Properties
Azepane Ring (Ring B) Stereospecific fluorination at the C5(S) position [2] Improved binding affinity and selectivity for PKCε [2]
Benzophenone Moisty (Rings C & D) Removal of hydroxyl group (10"-deoxythis compound) [3] [1] Selective inhibition of PKA over PKC in cellular assays [3]
Benzophenone Moisty (Ring D) Replacement of carboxylic acid with esters, amides, or tetrazole [2] Helped define the importance of an acidic functional group for potent activity [2]

Optimizing Production for Structural Analogs

Producing sufficient quantities of this compound and its analogs is crucial for testing. Recent research has achieved gram-level production by genetically engineering the biosynthetic pathway in the fungus Tolypocladium ophioglossoides [4].

Experimental Protocol: Gram-Level Fermentation [4]

  • Strain and Medium: Use the engineered T. ophioglossoides blnROE strain. The optimized fermentation medium (per liter) is:

    • Sucrose: 64.24 g
    • Polypeptone: 20.62 g
    • MgSO₄·7H₂O: 1.0 g
    • KH₂PO₄: 0.5 g
    • Initial pH: 5.5
  • Culture Conditions:

    • Inoculum: Transfer seed culture at 2.5% (v/v) into a fermenter.
    • Temperature: Maintain at 26°C.
    • pH: Control automatically at 4.9 using 2M NaOH.
    • Dissolved Oxygen: Maintain at 20% air saturation by adjusting agitation speed.
  • Outcome: This optimized protocol increased this compound yield to 2187.39 mg/L from an initial 700 mg/L [4].

Utilizing Computational Predictions

Computational models are valuable for predicting metabolic stability early in development. While not specific to this compound, advanced tools like MetaboGNN demonstrate the current capabilities.

MetaboGNN uses Graph Neural Networks to predict the metabolic stability of compounds in human and mouse liver microsomes, expressed as the percentage of the parent compound remaining after a 30-minute incubation [5]. It achieved high predictive accuracy, with Root Mean Square Error (RMSE) values of 27.91 for human and 27.86 for mouse models [5]. You can apply such models to screen novel this compound analogs virtually before synthesis, prioritizing those with predicted higher stability.

Research & Development Workflow

The following diagram illustrates a core R&D workflow that integrates the strategies discussed above to systematically address this compound metabolic instability.

Start Start: this compound Metabolic Instability A Virtual Screening & Design Start->A B Strain & Pathway Engineering A->B Design Analog C Fermentation & Production B->C D In Vitro & Cellular Assays C->D Produce Compound E Data Analysis & Iterative Design D->E Test Data E->A Refine Design End Lead Candidate E->End

Frequently Asked Questions (FAQs)

Q1: Why is this compound metabolically unstable? The structure contains multiple functional groups (e.g., phenolic hydroxyls, carboxylic acid) that are targets for Phase I and Phase II metabolic enzymes in the liver [2] [5]. Modifications to these groups are a key strategy to block metabolic pathways.

Q2: How can I improve the selectivity of a this compound analog for PKCε over PKA? Research indicates that stereospecific fluorination on the azepane ring (e.g., at the C5(S) position) can enhance selectivity for PKCε [2]. Additionally, modifying the benzophenone ring, such as creating 10"-deoxythis compound, can favor PKA inhibition over PKC [3] [1].

Q3: What is a practical first step to increase the yield of this compound analogs for testing? Overexpression of the pathway-specific regulator gene blnR in the native producer fungus, combined with medium optimization using response surface methodology, has been proven to significantly increase yields [4].

References

Synthetic Methodologies for Azepane Ring Modification

Author: Smolecule Technical Support Team. Date: February 2026

A primary synthetic challenge is constructing the seven-membered azepane ring due to slow cyclization kinetics [1]. The following table summarizes robust methods for building and functionalizing this core.

Method Key Feature Application/Note Reference
Ring-Closing Metathesis (RCM) Efficient cyclization of diene precursors using Grubbs' catalyst. High-yielding (e.g., 89%) route to the azepine core for balanol. Ideal for generating the core scaffold. [2]
Cu(I)-Catalyzed Tandem Amination/Cyclization One-pot process using functionalized allenynes and amines. Selective preparation of trifluoromethyl-substituted azepin-2-carboxylates. Introduces valuable fluorinated groups. [1]
Diastereoselective Alkylation Builds complex, stereodefined quaternary centers on azepane rings fused to tetrazoles. Achieves high diastereoselectivity. The tetrazole group can later be reduced to a secondary amine. [3]
Detailed Protocol: Ring-Closing Metathesis for Azepine Core

This protocol, adapted from Saha et al. (2013), is a cornerstone for constructing the this compound azepane ring [2].

  • Precursor Preparation: Synthesize diene 24 from Garner's aldehyde through a sequence of reductive amination with allylamine, protection, oxidation, and vinyl Grignard addition to yield allylic alcohol 22. Acetylation then provides the diene precursor 24 [2].
  • Metathesis Reaction:
    • Charge a flame-dried flask with diene 24 (1.0 equiv) under inert atmosphere.
    • Add anhydrous dichloromethane (DCM) as solvent.
    • Add Grubbs' second-generation catalyst (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium) (5-10 mol%) [2].
    • Reflux the reaction mixture until starting material is consumed (monitor by TLC/LCMS).
    • Upon completion, concentrate the mixture under reduced pressure and purify the residue by flash column chromatography to obtain the cyclic product 26 in high yield (reported: 89%) [2].

The following diagram illustrates the workflow for this RCM-based synthesis.

G Start Garner's Aldehyde (17) A Reductive Amination with Allylamine Start->A B N-Protection (CbzCl) A->B C Oxidative Conditions (Modified Swern) B->C D Vinyl Grignard Addition C->D E Acetylation D->E F Diene Precursor (24) E->F G Ring-Closing Metathesis (Grubbs 2nd Gen Catalyst) F->G End Cycloalkene Product (26) G->End

Frequently Asked Questions & Troubleshooting

Q1: My ring-closing metathesis (RCM) to form the azepane ring gives low yields. What could be wrong?

  • Cause: Common issues include catalyst decomposition, insufficient purity of the diene precursor, or incorrect reaction concentration.
  • Solution:
    • Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) using rigorously anhydrous solvents.
    • Purify the diene precursor (24 in the protocol above) by flash chromatography immediately before use to remove impurities that deactivate the catalyst.
    • Test different concentrations (e.g., 0.01 M to 0.05 M in DCM) to find the optimal conditions [2].

Q2: How can I introduce fluorine or trifluoromethyl groups onto the azepane ring to modulate properties?

  • Solution: The Cu(I)-catalyzed tandem amination/cyclization of allenynes is highly effective.
    • Reagents: Use a cationic Cu(I) complex like Cu(MeCN)₄PF₆ (10 mol%) as a catalyst [1].
    • Conditions: React a functionalized allenyne (e.g., 2a) with 1.2 equivalents of aniline in anhydrous 1,4-dioxane at 70°C for 6-16 hours [1].
    • Note: This method works with primary and secondary amines but may fail with primary aliphatic amines [1].

Q3: I need to create analogs with specific stereochemistry. How can I control stereocenters on the azepane ring?

  • Solution: Employ diastereoselective alkylation of tetrazole-fused azepanes.
    • Base: Use strong bases like t-BuLi or LDA to deprotonate at the C2 position of the tetrazole-fused ring [3].
    • Control: The diastereoselectivity of the alkylation is controlled by torsional effects within the seven-membered ring's twist-chair conformation, not solely by sterics. Computational modeling can help predict the favored product [3].
    • Sequential Alkylation: This method allows for sequential, highly stereoselective alkylations to construct complex quaternary stereocenters [3].

Biological Rationale & Analogue Strategies

Modifying the azepane ring is a strategic effort to improve selectivity over off-target kinases and fine-tune drug-like properties.

Strategy Rationale & Biological Outcome Key Reference
Acyclic Azepane Replacements Replacing the perhydroazepine ring and p-hydroxybenzamide with an acyclic linker can yield highly selective PKC inhibitors (nanomolar potency) with >100x selectivity over PKA. [4]
Conformational Control via Fluorination Introducing fluorine can lock the molecule's conformation, improving selectivity for target kinases like PKCε over off-targets. A specific fluorinated analogue showed greater selectivity than this compound itself. [5]
Rigidification with 5-Membered Rings Making the acyclic linker part of a rigid five-membered ring (e.g., cyclopentane) while replacing the carboxamide with a methylene group produces potent, low-nanomolar PKC inhibitors. [4]

References

Balanol benzophenone carboxylic acid replacement

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for Replacing the Carboxylic Acid

The drive to modify the benzophenone unit, particularly its carboxylic acid, stems from two main factors:

  • Metabolic Stability: The ester linkage connecting the benzophenone to the azepane ring is a known site of metabolic instability. Research efforts have been directed towards finding active analogs that lack this labile group [1].
  • Selectivity and Potency: The entire benzophenone system acts as a congener of the phosphate groups in ATP [2]. The carboxylic acid is a key contributor to this mimicry, forming crucial hydrogen bonds and electrostatic interactions within the kinase's ATP-binding pocket. Modifying this group is a strategy to fine-tune the molecule's affinity and selectivity across different protein kinases [2].

Replacement Strategies and Biological Impact

The table below summarizes key approaches and findings from the literature regarding modifications to the benzophenone carboxylic acid region.

Modification / Strategy Key Findings / Objective Reference
Ester Replacement Focus on improving metabolic stability by replacing the labile ester functionality. [1]
Elimination of Benzophenone Hydroxyl (10"-deoxybalanol) Resulted in a significant (>100-fold) increase in selectivity for PKA over PKC. [2]
Fluorination of Benzophenone Aims to probe selectivity toward AGC protein kinases via conformational tuning, with one analog showing >600-fold enhanced selectivity for PKA. [3]
General Analogue Design Potent inhibitory activity depends on the presence of the carboxylic acid. Modifications of the benzophenone rings can produce highly potent and specific inhibitors. [2]

Experimental Considerations and Workflow

Replacing a key pharmacophore like the carboxylic acid requires a structured approach. The following diagram outlines a recommended workflow for your analog design and testing program.

G Start Define Objective: - Improve Metabolic Stability? - Enhance Selectivity? A Design Analog Strategy Start->A B Synthesis A->B C In Vitro Kinase Profiling B->C D Evaluate Metabolic Stability B->D SynthNote Key Steps from Literature: - Lithium halogen exchange for CO₂ trapping - Intramolecular Fries rearrangement - Chemoselective Swern and Pinnick oxidations B->SynthNote E Analyze Structure-Activity Relationships (SAR) C->E ProfilingNote Assay against a panel of kinases (e.g., PKA, PKC isoforms, CK2) to determine IC₅₀/ Kᵢ values. C->ProfilingNote D->E StabilityNote e.g., Incubate with liver microsomes or in serum to assess ester linkage stability. D->StabilityNote F Select Lead Candidate for Further Study E->F

Workflow for Benzophenone Carboxylic Acid Replacement in this compound Analogs

When planning your experiments, keep these points in mind:

  • Synthetic Complexity: The synthesis of the benzophenone fragment is typically multistep. One route involves 13–15 steps with key reactions including lithium halogen exchange, intramolecular Fries rearrangement, and chemoselective Swern and Pinnick oxidations [3].
  • Critical Testing: Comprehensive in vitro kinase profiling is essential. Even if metabolic stability is improved, a significant loss of potency is a common risk. Always compare new analogs to the original this compound structure for activity against target kinases like PKA and PKC [2].
  • SAR Analysis: Use your biological data to build a structure-activity relationship (SAR) model. Understanding how each modification affects potency and selectivity is the ultimate goal of this research [4] [2].

The search for a viable carboxylic acid replacement is a active area of research in medicinal chemistry. The success of any new analog will depend on achieving a delicate balance between maintaining sufficient potency and gaining the desired pharmaceutical properties.

References

Balanol Production and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Balanol is a fungal metabolite and potent ATP-competitive inhibitor of protein kinases like PKC and PKA [1]. The table below summarizes key information relevant to its production and isolation.

Property/Aspect Description
Producing Organism Fungus Tolypocladium ophioglossoides (synonym: Cordyceps ophioglossoides) [2]
Production Strain T. ophioglossoides blnROE (an engineered strain with overexpressed regulator gene blnR) [2]
Recent Production Yield 2187.39 mg/L achieved in an 8 L fermenter using a statistically optimized medium [2]
Fermentation Medium (Optimized) COB medium (sucrose 30 g/L, polypeptone 5 g/L, yeast extract 5 g/L, MgSO₄·7H₂O 1 g/L, KH₂PO₄ 0.5 g/L, pH 5.5), further optimized via Response Surface Methodology [2]
Fermentation Conditions Temperature: 26°C; pH maintained at 4.9; Dissolved Oxygen: 20% air saturation [2]
Chemical Nature Contains multiple ionizable groups: a secondary amine (on azepane ring), a carboxylic acid, and phenolic hydroxyls [3]

Suggested Purification Workflow and Strategy

While a detailed purification protocol is not available, the information from the production process allows for inference of a general purification strategy. The following workflow outlines the logical steps from fermentation to a pure compound.

Fermentation Fermentation Broth Separation Biomass Separation Fermentation->Separation Centrifugation or Filtration Extract Crude Extract Separation->Extract Solvent Extraction (e.g., Ethyl Acetate) Purification Chromatography Extract->Purification pH adjustment may be critical [3] Analysis Pure this compound Purification->Analysis HPLC Analysis

Based on the workflow above, here are the methodologies and considerations for key stages:

  • Initial Separation and Extraction: The first step is to separate the this compound-containing broth from the fungal biomass. This is typically done by centrifugation or filtration [2]. Following this, this compound and other secondary metabolites are likely extracted from the clarified broth using an organic solvent. A common approach in natural product isolation is liquid-liquid extraction with solvents like ethyl acetate.
  • Chromatographic Purification: After obtaining the crude extract, chromatographic techniques are required for further purification.
    • Consider Acidic Properties: this compound possesses a carboxylic acid group (pKa ~4.2) and phenolic hydroxyls, which become negatively charged at higher pH [3]. This property can be exploited for purification.
    • Ion-Exchange Chromatography: Using an anion-exchange resin could be highly effective. The deprotonated form of this compound would bind to the resin at a neutral or slightly basic pH, and could be eluted with a gradient of increasing ionic strength or by lowering the pH.
    • Reversed-Phase HPLC: This is a standard final step for obtaining high-purity natural products. A C18 column with a water-acetonitrile gradient, often modified with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to suppress ionization of acidic groups and improve peak shape, is commonly used [2].

Analytical Method and Troubleshooting

A high-performance liquid chromatography (HPLC) method is essential for analyzing this compound content and assessing purity during purification.

  • Documented Analytical Method:
    • Column: Reversed-phase C18 column.
    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) [2].
    • Detection: Ultraviolet (UV) detection. The specific wavelength was not mentioned, but this compound's conjugated benzophenone system allows for effective detection in the UV range.
Frequently Asked Questions
  • Q1: How can I improve the recovery of this compound during extraction?

    • A1: Ensure proper pH control. Keeping the broth acidic (around pH 4.9, as in fermentation [2]) during extraction will help keep the carboxylic acid group protonated and neutral, increasing its partitioning into the organic solvent.
  • Q2: My final this compound sample shows multiple peaks on HPLC. What could be the issue?

    • A2: this compound has several regio-isomers and analogs (e.g., ophiocordin [1]). The producing fungus might also synthesize closely related compounds. Ensure your chromatographic method has sufficient resolution. The impurities could also be degradation products, so minimize exposure to extreme pH, heat, or light during purification.
  • Q3: Why is my yield much lower than the reported 2 g/L?

    • A3: The high yield is achieved using a genetically engineered strain (blnROE) [2]. Using a wild-type strain will result in significantly lower production. Furthermore, strict adherence to the optimized fermentation medium and precise control of parameters like dissolved oxygen are critical.

References

Key Considerations for Balanol Stability

Author: Smolecule Technical Support Team. Date: February 2026

While the search results do not provide a direct stability profile, the following factors are universally critical for maintaining the stability of compounds like balanol in an assay environment.

Factor Consideration & Available Data
pH The fermentation process for this compound is conducted at pH 4.9 [1] [2]. Assay buffers with a similar pH may be a relevant starting point for stability tests.
Temperature The producing fungus, Tolypocladium ophioglossoides, is cultured at 26°C [1] [2]. Stability should be verified at both storage (e.g., 4°C or -20°C) and assay incubation temperatures.
Storage Time This compound production is monitored over a fermentation period of several days [1] [2]. This suggests short-term stability, but long-term storage conditions need empirical determination.
Buffer Composition A typical Kinase Assay Buffer contains 20 mM HEPES (pH 7.0), 2 mM MgCl₂, and 0.025% DDM [3]. The detergent (DDM) is included to prevent small molecule aggregation.

Experimental Protocol for this compound Assay

Here is a detailed methodology for a kinase inhibition assay adapted from the search results, which can serve as a basis for your stability tests [3].

  • Assay Buffer Preparation: Prepare a buffer containing 20 mM HEPES pH 7.0, 2 mM MgCl₂, and 0.025% n-Dodecyl-β-D-maltoside (DDM).
  • This compound Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute it in the assay buffer to the desired working concentrations. Note: The stability of this compound should be tested in this final buffer over the intended assay timeframe.
  • Reaction Setup: In a reaction tube, combine:
    • 50 nM GRK (or your target kinase, such as PKC)
    • 500 nM substrate (e.g., Rhodopsin in rod outer segments for GRK assays)
    • Varying concentrations of this compound (e.g., 4–1000 μM for dose-response curves)
    • ATP at a concentration between 1–100 μM
  • Incubation and Termination: Initiate the reaction by adding ATP. Allow it to proceed for 5 minutes at room temperature. Stop the reaction by adding SDS loading buffer.
  • Analysis: Resolve the proteins using SDS-PAGE. Quantify the phosphorylation levels of the substrate using phosphorimaging and a Typhoon imager or similar equipment [3].

Workflow for Assessing this compound in Kinase Assays

The diagram below outlines the key steps for preparing and using this compound in a kinase assay, highlighting points where stability is critical.

A Prepare Assay Buffer (20mM HEPES, 2mM MgCl₂, 0.025% DDM, pH 7.0) B Prepare this compound Working Solution (Dilute in assay buffer) A->B C Setup Reaction Mixture (Kinase + Substrate + this compound) B->C F Stability Check Point (Pre-incubate this compound in buffer to test time-dependent effect) B->F Stability Test Path D Initiate Reaction (Add ATP) C->D E Stop Reaction & Analyze (SDS-PAGE & Phosphorimaging) D->E F->C G Buffer composition and pH are critical for compound stability. G->A H This is a key stage to test for compound degradation over time. H->F I Result interpretation depends on stable inhibitor concentration. I->E

Frequently Asked Questions

  • What is the typical IC₅₀ of this compound against PKC? this compound exhibits inhibitory activity toward Protein Kinase C (PKC) isozymes in the nanomolar range, demonstrating better potency than staurosporine [1] [2].

  • My this compound assay shows reduced potency; what could be the cause? A common issue is the degradation of this compound in the assay buffer. It is crucial to prepare fresh solutions for each experiment and pre-incubate the compound in the buffer to test for time-dependent loss of activity. Also, ensure the DDM detergent is included to prevent compound aggregation [3].

  • How can I produce larger quantities of this compound for my assays? Gram-level production has been achieved by overexpressing the regulatory gene blnR in Tolypocladium ophioglossoides and using an optimized fermentation medium, reaching yields of 2187 mg/L [1] [2].

References

Balanol vs staurosporine potency

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles at a Glance

Feature Balanol Staurosporine
Source Fungus Verticillium balanoides [1] Bacterium Streptomyces staurosporeus [2]
Primary Target Protein Kinase A (PKA), Protein Kinase C (PKC) [1] Protein Kinase C (PKC); broad-spectrum kinase inhibitor [2]
Mechanism ATP-competitive inhibitor; mimics ATP structure [1] ATP-competitive inhibitor; binds to ATP-binding site [2]
Key Advantage Can be engineered for higher potency and selectivity against specific kinases (e.g., PKA) [1] Highly potent, widely used as a research tool and as a lead compound for derivative development (e.g., Midostaurin) [2] [3]
Key Limitation Relatively complex structure; production can require optimized fermentation [4] Lacks specificity; high toxicity limits direct therapeutic use [2] [3]
Research Applications Probe for kinase enzyme mechanism and selectivity [1], potential therapeutic agent for CNS diseases, cancer, etc. [4] Inducing apoptosis in cancer cell studies [2], differentiating stem cells into neuronal lineages [5], reversing multidrug resistance [6]

Experimental Data & Protocols

The following table summarizes key experimental findings that illustrate the distinct inhibitory profiles of this compound and staurosporine.

Compound Experimental Context Key Findings & Quantitative Data

| This compound | Inhibition of purified serine/threonine kinases (in vitro) [1] | • PKA: Ki = 4 nM • PKC: Ki ≥ 4 nM • PKG: Ki = 1.6 - 6.4 nM • Weak or no inhibition of Ca2+-calmodulin kinases, MAPK, and tyrosine kinases | | Staurosporine | • Inhibition of PKC (initial discovery) [7] • Treatment of nasal polyp-derived fibroblasts (in vitro) [2] | • PKC: IC50 = 2 nM [7] • Attenuated TGF-β1-induced production of α-SMA, collagen, and fibronectin [2] | | Staurosporine | Multidrug resistance (MDR) reversal in MCF-7/Adr breast cancer cells [6] | • Cytostatic potency: More potent than selective analogs • MDR reversal: 10 nM decreased efflux of rhodamine 123 (a P-gp substrate) |

Mechanism of Action and Selectivity

The diagrams below illustrate how each compound interacts with its kinase targets and why their selectivity differs.

G ATP ATP KinaseActive Kinase Active (Phosphorylates Substrates) ATP->KinaseActive Binds This compound This compound KinaseInactive Kinase Inactive This compound->KinaseInactive Competes with ATP Mimics ATP structure Staurosporine Staurosporine Staurosporine->KinaseInactive Competes with ATP Binds conserved site

This compound's benzophenone region mimics ATP's phosphate groups, while staurosporine's large planar ring system occupies the adenine-binding pocket with high affinity but low specificity [1] [7].

G cluster_1 High Selectivity (e.g., this compound) cluster_2 Low Selectivity (e.g., Staurosporine) Inhibitor Inhibitor KinaseATPsite KinaseATPsite Inhibitor->KinaseATPsite A1 Fits unique active site conformation KinaseATPsite->A1 B1 Binds conserved kinase core KinaseATPsite->B1 A2 Specific H-bonds and interactions A1->A2 B2 Few specific interactions B1->B2

This compound achieves selectivity by adapting to unique kinase active sites, while staurosporine binds a conserved conformation present in many kinases [1] [7].

Research Applications and Context

  • This compound serves as a valuable chemical probe for studying AGC kinase family due to its modifiable structure, allowing researchers to investigate determinants of kinase selectivity [1]. Its production yield has been significantly improved through fermentation optimization, enhancing its accessibility for research [4].

  • Staurosporine is a powerful but blunt tool for inducing rapid apoptosis or studying processes where broad kinase inhibition is desirable [2]. Its clinical value lies in its derivatives, such as Midostaurin, which are engineered for better specificity and have been approved or tested for cancer treatment [2] [3].

References

Understanding Balanol and ATP-Competitive Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

What is Balanol? this compound is a potent fungal metabolite isolated from Verticillium balanoides that acts as an ATP-competitive inhibitor for protein kinases, notably Protein Kinase A (PKA) and Protein Kinase C (PKC) isozymes [1] [2]. It effectively blocks the kinase activity by occupying the ATP-binding pocket, preventing substrate phosphorylation [3].

Mechanism of Action: A Structural View this compound mimics ATP but binds with much higher affinity. The table below breaks down how each part of the this compound molecule interacts with the ATP-binding site, based on X-ray crystallographic structures (e.g., PDB: 1BX6) [1]:

This compound Moisty (Ring) Corresponding ATP Site Region Key Interactions & Role
Benzamide (A) Adenine subsite Occupies the hydrophobic pocket that holds the adenine ring of ATP [1].
Azepane (B) Ribose subsite Resides in the ribose-binding pocket; fluorination here can modulate selectivity [1].
Benzophenone (C & D) Triphosphate subsite The carboxylic acid group (on Ring D) is critical for high-affinity binding, mimicking phosphate interactions [1].

This binding mode is illustrated in the following diagram, which shows how this compound fully occupies the ATP-binding site:

Diagram 1: this compound's occupation of the kinase ATP-binding site. Its distinct moieties mimic the components of the ATP molecule, enabling high-affinity, competitive inhibition.

This compound vs. Other ATP-Competitive Inhibitors

While all ATP-competitive inhibitors block the same site, they can have profoundly different effects on the kinase's overall behavior and function.

Key Comparative Features

  • This compound: Acts as a pure, high-affinity enzyme inhibitor. It binds the ATP pocket and typically locks the kinase in a partially closed conformation, halting the catalytic cycle [3].
  • H89 (Another PKA/PKC inhibitor): Despite targeting the same site as this compound and having a similar nanomolar affinity, H89 can induce negative cooperativity with substrate binding. This means the kinase inhibited by H89 may still bind its downstream substrates, potentially allowing it to act as a scaffold and activate alternative signaling pathways—a documented cause of paradoxical drug effects in vivo [3].
  • Typical Nucleotides (e.g., ATP, ADP): Bind to activate the kinase, promoting a fully committed, dynamic state primed for catalysis [3].

The diagram below illustrates how different inhibitors affect the kinase's conformational state and its relationship with substrates.

G cluster_inhibitors ATP-Competitive Inhibitor Binding cluster_states Kinase Conformational & Substrate State Kinase Kinase BalanolBinding This compound Binding Kinase->BalanolBinding H89Binding H89 Binding Kinase->H89Binding BalanolState Partially Closed Conformation Reduced Substrate Binding BalanolBinding->BalanolState Leads to H89State Altered Conformational Entropy Scaffold Function Possible H89Binding->H89State Leads to

Diagram 2: Differential allosteric effects of ATP-competitive inhibitors. This compound and H89, while both occupying the ATP site, drive the kinase into distinct conformational states with different implications for non-catalytic (scaffolding) functions.

Experimental Data on this compound's Specificity

This compound shows a nuanced profile of inhibition across different kinases, which is critical for understanding its potential and limitations as a lead compound.

Binding Affinity and Selectivity Profile The following table compiles experimental dissociation constant (Kd) and free energy (ΔG) data for this compound and its fluorinated analogues, demonstrating its high potency and the potential for engineered selectivity [1].

Protein Kinase (-)-Balanol (Kd, nM) (5S)-F Analogue (Kd, nM) (-)-Balanol (ΔG, kcal·mol⁻¹) (5S)-F Analogue (ΔG, kcal·mol⁻¹)
PKA 5.9 ± 0.5 6.4 ± 0.1 -11.30 ± 0.05 -11.25 ± 0.01
PKCε 0.73 ± 0.06 0.4 ± 0.02 -12.54 ± 0.05 -12.90 ± 0.03

Key Findings from Specificity Studies A 1999 study tested this compound against a panel of serine/threonine kinases [4] [5]. The results showed:

  • High Potency: this compound inhibits PKA and PKC isozymes with an affinity approximately 3,000 times greater than ATP [5].
  • Diverse Specificity: Its effectiveness varies significantly even among closely related kinases. For instance, it potently inhibits PKCα and PKCβII but is less effective against other PKC isozymes and does not inhibit kinases like Casein Kinase II (CKII) or Calcium/calmodulin-dependent kinase (CaMKII) [4].
  • A "Protean" Scaffold: The study concluded that this compound is a versatile ("protean") scaffold that can be modified to develop selective, high-affinity inhibitors for specific kinases [5].

Key Experimental Protocols

To ensure reproducibility, here are the methodologies commonly used in this compound research.

1. Binding Affinity Assays

  • Purpose: To determine the inhibition constant (Ki) or dissociation constant (Kd) of this compound and its analogs.
  • Typical Method: Kinase activity is measured in the presence of varying concentrations of both ATP and the inhibitor (this compound). The data is analyzed using methods like Lineweaver-Burk plots to confirm competitive inhibition with respect to ATP [4]. The reported Kd values (see table above) are often derived from such experiments [1].

2. Charge State Determination via MD Simulations

  • Purpose: To identify the protonation/charge states of this compound's ionizable groups (e.g., carboxylic acid, amine) when bound to the kinase, which is critical for accurate modeling.
  • Protocol:
    • pKa Calculation: Estimate the pKa values of this compound's functional groups to predict possible charge states at physiological pH (7.4) [1].
    • System Setup: Create a simulation system with the kinase structure (e.g., from PDB 1BX6), the ligand in a specific charge state, solvation water, and ions [1].
    • MD Simulation & Energetics: Run all-atom molecular dynamics (MD) simulations. Post-simulation, calculate binding free energies using the MMGBSA (Molecular Mechanics Generalized Born Surface Area) method [1].
    • Validation: Compare the computed MMGBSA binding energies for different charge states with experimental ΔG values. The charge state that yields the best agreement is considered the most probable one in the binding site [1].

The workflow for this computational protocol is summarized below:

G Start Start: Identify Ionizable Groups in this compound Step1 Calculate pKa of Functional Groups in this compound Start->Step1 Step2 Propose Plausible Ligand Charge States Step1->Step2 Step3 Set Up MD Simulation for Each Charge State Step2->Step3 Step4 Run MD Simulation & Calculate MMGBSA ΔG Step3->Step4 Step5 Compare Computed ΔG with Experimental Data Step4->Step5

Diagram 3: Computational workflow for determining the charge state of this compound analogues bound to a protein kinase, using molecular dynamics (MD) simulations and free energy calculations.

Future Directions and Rational Design

Current research is focused on overcoming this compound's inherent lack of selectivity.

  • Fluorination Strategy: Introducing fluorine atoms to the azepane ring (Ring B) is a promising approach. For example, the (5S)-F analogue shows enhanced affinity and selectivity for the oncogenic kinase PKCε [1].
  • Understanding the "Fluorine Effect": The improved selectivity is not merely due to sterics. Computational studies suggest fluorination can alter the charge state of bound this compound (e.g., stabilizing a charged phenolate group on the benzophenone moiety) and is influenced by the unique enzymatic microenvironment of different kinase ATP sites [1]. This insight is vital for rational inhibitor design.

References

Experimental Data for Balanol Analogue 1c

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Experimental Findings
Core Modification C5(S)-fluorination on the azepane ring of balanol [1] [2] [3].
Binding Affinity & Selectivity Improved binding affinity and selectivity for PKCε over other novel PKC (nPKC) isozymes and PKA [1] [2] [3].
Proposed Mechanism of Selectivity The unique dynamic features of each nPKC isozyme. The apo form of PKCε is highly flexible; 1c binding "locks down" this flexibility, optimizing interactions, particularly with invariant Lys437 [1] [2] [3].
Key Residue for Selectivity Ala549 in PKCε (structurally equivalent to Thr184 in PKA) is a single disparate residue crucial for the differential binding response to fluorinated balanoids [4].
Charge State in PKCε When bound to PKCε, 1c carries charges on the azepane ring nitrogen (N1), a phenolic group (C6′′OH), and the carboxylate group (C15′′O2H) on the benzophenone moiety [5].

Experimental Protocols for Key Findings

The data on this compound analogue 1c was generated through a combination of computational and experimental methods.

Molecular Dynamics (MD) Simulations for Selectivity Analysis

This protocol was used to uncover the dynamic basis for 1c's selectivity for PKCε [1] [2] [3].

  • Homology Modeling: Kinase domains of human nPKC isozymes (e.g., PKCε, PKCδ, PKCη, PKCθ) were built using crystal structures of mouse PKA and/or human PKCη as templates. This compound from the PKA structure was assigned to the model to retain ATP-site features [2] [3].
  • System Preparation: Phosphate groups were added to specific sites on the kinases to simulate their fully activated state. Atomic charges for 1c were determined using the AM1-BCC method, and parameters were derived from the General Amber Force Field [3].
  • Simulation and Analysis: MD simulations were run for both apo (ligand-free) and 1c-bound forms of each nPKC isozyme. The trajectories were analyzed for protein flexibility (dynamics) and specific interactions between 1c and the ATP-binding site residues [1] [2].
Charge State Determination for Binding Energy Calculations

This protocol ensured accurate prediction of binding energies by first determining the correct charge states of the analogues [5].

  • Initial pKa Estimation: The pKa values of ionizable functional groups in this compound and its fluorinated analogues were predicted using software (e.g., Marvin Suite) at physiological pH (7.4).
  • MD Simulations with Different Charge States: For each potential charge state of an analogue, MD simulations were performed with the ligand bound to PKCε (and PKA).
  • Binding Energy Calculation: The Molecular Mechanics Generalized Born Surface Area (MMGBSA) method was applied to the simulation trajectories to compute binding energy values. The charge state that yielded binding energies best reflecting experimental values was identified as the dominant species [5].

Mechanism of Action and Signaling Context

The following diagram illustrates the proposed mechanism for 1c selectivity and PKCε's role in disease pathways, which underpins the therapeutic interest in such inhibitors.

G PKCe PKCε Apo Form Balanol1c This compound Analogue 1c PKCe->Balanol1c  Binds Complex Stabilized PKCε-1c Complex Balanol1c->Complex  Locks down dynamics Downstream Disease Promotion • Tumorigenesis [citation:1,2,4] • Chronic Pain [6] • Cell Migration/EMT [7] Complex->Downstream  Inhibits Label1 Unique dynamic features (High flexibility) Label1->PKCe Label2 Synergistic binding 'Conformational control' Label2->Balanol1c Label3 Inhibition of PKCε signaling Label3->Downstream

The search indicates that other PKCε inhibitors with different chemical scaffolds are also under investigation. For instance, the small molecule CP612 was recently reported as a potent, brain-penetrant ATP-competitive inhibitor being evaluated for non-opioid treatment of chronic pain [6].

References

Balanol Inhibition Profile Against Protein Kinases

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the binding affinity (Kd) of balanol and its fluorinated analogues for PKA and PKCε, providing a quantitative measure of inhibition potency. A lower Kd value indicates stronger binding and greater inhibitory potency [1].

Protein Kinase (-)-balanol (Kd in nM) (5S)-F Analogue (Kd in nM)
PKA ( 5.9 \pm 0.5 ) ( 6.4 \pm 0.1 )
PKCε ( 0.73 \pm 0.06 ) ( 0.4 \pm 0.02 )

This compound exhibits high potency, particularly against PKCε [2] [1] [3]. The (5S)-fluorinated analogue shows a slight improvement in both potency and selectivity for PKCε over PKA [1]. Beyond PKA and PKC, studies on purified enzymes have shown that this compound can also inhibit other kinases like PhK, p34cdc2, and CaMKII, though with less potency, demonstrating its broad but variable activity across the serine/threonine kinase subfamily [2].

Experimental Protocols for Profiling

The key experimental methodologies used to generate kinase inhibition data are crucial for interpreting results.

  • Radiometric Filter-Binding Assay (HotSpot): This standard functional assay directly measures kinase catalytic activity. It uses ³³P-labelled ATP; the phosphorylated substrate is captured on a filter membrane, and radioactivity is measured to quantify kinase activity inhibition [4] [5].
  • Competitive Binding Assay: This method measures the ability of a compound to displace a immobilized ligand from the kinase's ATP-binding pocket. It detects binding but does not directly confirm functional inhibition of enzyme activity [4].
  • Cellular Assays: Investigate inhibitor efficacy in intact cells. For this compound, a common method involves transfection with a cAMP response element (CRE)-luciferase reporter gene. Inhibition of endogenous PKA is measured by a reduction in forskolin-induced luciferase activity, confirming cell permeability and biological activity [3].

Commercial Kinase Profiling Services

For comprehensive selectivity screening, specialized contract research organizations offer extensive kinase profiling services. Here is a comparison of a leading service provider:

Service Feature Description
Provider Reaction Biology [5]
Assay Format HotSpot (radiometric, filter-binding) and ³³PanQinase (radiometric, scintillation counting) [5]
Kinase Panel Size 700+ kinases, largest in the industry [5]
Screening Options Selectivity panels run on a bi-weekly/monthly schedule; specialty mutant kinase panels available on-demand [5]
Data Output IC₅₀ values and % enzyme activity; data is highly reproducible (R² > 0.9 in independent experiments) [5]

These services are valuable for obtaining accurate IC₅₀ values across a large portion of the kinome, which is crucial for assessing selectivity and off-target effects during drug optimization [4] [5].

This compound's Research Context Diagram

The following diagram illustrates the role of this compound in kinase research and the process of inhibitor profiling, summarizing the key relationships and workflows discussed.

This compound This compound Inhibits Inhibits This compound->Inhibits  Competitive    ATP-Mimic   PKA (PKAC) PKA (PKAC) PKC Isozymes PKC Isozymes Kinase Profiling Service Kinase Profiling Service Provides Data For Provides Data For Kinase Profiling Service->Provides Data For  Functional Assays   Inhibits->PKA (PKAC) Inhibits->PKC Isozymes Fluorinated Analogues Fluorinated Analogues Fluorinated Analogues->this compound  Chemical    Modification   Alters Selectivity Alters Selectivity Fluorinated Analogues->Alters Selectivity    e.g., (5S)-F for PKCε Inhibition Profile Inhibition Profile Provides Data For->Inhibition Profile Selectivity Assessment Selectivity Assessment Provides Data For->Selectivity Assessment Researchers Researchers Inhibition Profile->Researchers  Supports   Drug Development Drug Development Selectivity Assessment->Drug Development  Informs  

Key Considerations for Profile Interpretation

When evaluating this compound's inhibition profile, keep these points in mind:

  • ATP-Competitive Mechanism: this compound binds to the ATP-binding site [2] [3]. Inhibition is surmountable by increasing ATP concentrations, which is a critical control experiment [2].
  • Cellular Activity vs. In Vitro Data: this compound and its congeners inhibit PKA and PKC in intact cells, but effective concentrations may be higher than predicted from purified enzyme assays due to factors like cellular uptake and drug partitioning [3].
  • Off-Target Interactions: Kinase inhibitors often hit seemingly unrelated kinases. Broad profiling is essential, as an average of 42% of off-targets for a given inhibitor can be from a different kinase subfamily [4].

References

Quantitative Binding Affinity of Balanol Analogues

Author: Smolecule Technical Support Team. Date: February 2026

The following data compares the binding affinities (Kd) and free energy changes (ΔG°) of balanol and its fluorinated analogues for PKA and PKCε.

Table 1: Experimental Binding Data for this compound Analogues [1]

Analogue Name Azepane Ring Substitution PKA Kd (nM) PKCε Kd (nM) PKA ΔG° (kcal·mol⁻¹) PKCε ΔG° (kcal·mol⁻¹)
(-)-Balanol (1) None 5.9 ± 0.5 0.73 ± 0.06 -11.30 ± 0.05 -12.54 ± 0.05
(6S)-F analogue (1a) C6(S) monofluorination 7.9 ± 0.5 19 ± 8 -11.12 ± 0.03 -10.60 ± 0.21
(5S)-F analogue (1c) C5(S) monofluorination 6.4 ± 0.1 0.4 ± 0.02 -11.25 ± 0.01 -12.90 ± 0.03
(6R,S)-diF analogue (1d) C6 disubstitution (R,S) 9.2 ± 0.8 110 ± 19 -11.03 ± 0.05 -9.55 ± 0.09
(5S)-(6R,S)-triF analogue (1e) C5(S), C6 disubstitution 43 ± 4 38 ± 9.5 -10.11 ± 0.05 -10.19 ± 0.14

Key Findings from the Data: [2] [3]

  • Superior PKCε Binding: The (5S)-F analogue (1c) is the most promising compound. It exhibits the strongest binding affinity for PKCε (lowest Kd and ΔG°) while maintaining affinity for PKA similar to the original this compound.
  • Selectivity for PKCε: Analogue 1c shows a marked selectivity for PKCε over PKA, with a Kd value for PKCε that is 16 times lower than its Kd for PKA.
  • Stereospecific Effect: Fluorination at different positions on the azepane ring has distinct outcomes. For instance, the (6S)-F analogue (1a) binds much more weakly to PKCε than the (5S)-F analogue (1c), highlighting that the effect of fluorine is highly dependent on its specific location.

Detailed Experimental Protocols

The data presented is derived from integrated computational and experimental approaches.

Table 2: Key Experimental and Computational Methods [2] [4] [3]

Method Category Specific Technique Application in this compound Studies
Experimental Binding Assay Competitive binding experiments using radiolabeled ligands [4] Measured dissociation constants (Kd) by competing this compound analogues with a known radioligand for the ATP-binding site of the kinases.
Computational Structure Preparation Homology Modelling (using MODELLER) [2] [3] Built 3D models of human PKC isozymes based on crystal structures of related kinases (e.g., PKA, PDB: 1BX6).
Computational Simulation Molecular Dynamics (MD) Simulations [2] [3] [5] Simulated the physical movements of this compound analogues within the kinase ATP-binding site in an aqueous environment to study stability and interactions over time.
Computational Energy Analysis MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) [2] Calculated the theoretical binding free energy (ΔG) from MD simulation trajectories to compare with experimental data.
Computational Charge State Analysis pK~a~ prediction (using Marvin Suite) [2] Determined the protonation and charge states of ionizable groups on this compound analogues at physiological pH (7.4) for accurate simulations.

The workflow below illustrates how these methods are integrated to study this compound analogue binding.

G Start Study Objective: Understand Fluorine Effect on Binding & Selectivity Exp Experimental Binding Assays Start->Exp Comp Computational Modeling Start->Comp ExpData Quantitative Binding Data (Kd, ΔG°) Exp->ExpData Provides CompModel Structural Models of Kinase-Ligand Complexes Comp->CompModel Homology Modelling Analysis Analysis: MM/GBSA Binding Energy Ligand-Protein Interactions Protein Dynamics ExpData->Analysis Validates MD Molecular Dynamics (MD) Simulations CompModel->MD Initial Structure MD->Analysis Insights Key Insights: Optimal Fluorine Position Selectivity Mechanism Residue-Specific Effects Analysis->Insights

Key Insights on the Fluorine Effect

Research reveals that fluorination influences binding through multiple mechanisms:

  • Conformational Control: The C-F bond is highly electronegative and can engage in stereoelectronic interactions, pre-organizing the this compound molecule into a conformation that better fits the PKCε ATP-binding site [3] [6].
  • Dynamic Synergy: PKCε exhibits unique flexibility in its apo state. The C5(S)-fluorinated analogue (1c) synergistically stabilizes the kinase's dynamics, leading to optimized interactions with key residues like the invariant Lys437 [3].
  • Charge State Modulation: Fluorination can alter the charge distribution of ionizable groups on this compound. Correct assignment of these charge states is critical for accurate prediction of binding affinity, as it affects electrostatic interactions with the enzyme [2].
  • Single Residue Determinant: A single disparate residue in the ribose subsite (Thr184 in PKA vs. Ala549 in PKCε) is a crucial determinant for the different binding responses of these kinases to fluorination [5].

References

Selectivity and Binding Affinity of Balanol and Its Analogues

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge in developing selective balanol-based inhibitors is the high conservation of the ATP-binding site across PKC isozymes and other kinases [1] [2]. The tables below summarize experimental binding data and the effects of structural modifications.

Table 1: Experimental Binding Affinities (Kd) of this compound Analogues This table shows the dissociation constant (Kd, nM) for parent this compound and fluorinated analogues. A lower Kd indicates a tighter binding affinity [2].

Analogue PKA PKCε
(-)-Balanol (1) 5.9 ± 0.5 0.73 ± 0.06
(5S)-F Analogue (1c) 6.4 ± 0.1 0.4 ± 0.02
(6S)-F Analogue (1a) 7.9 ± 0.5 19 ± 8
(6R,S)-diF Analogue (1d) 9.2 ± 0.8 110 ± 19
(5S)-(6R,S)-triF Analogue (1e) 43 ± 4 38 ± 9.5

Table 2: Impact of this compound Modifications on Selectivity This table summarizes how changes to different parts of the this compound molecule influence its activity and selectivity based on Structure-Activity Relationship (SAR) studies [1] [3] [4].

Modified Moisty Key Findings on Activity & Selectivity
Azepane (Ring B) Replacement with a five-membered pyrrolidine ring does not substantially improve selectivity [2]. Fluorination at the C5(S) position can improve affinity and selectivity for PKCε [1] [2]. The conformation of this ring is linked to activity and isozyme selectivity [3].
Benzophenone (Rings C & D) The carboxylic acid group on Ring D is critical for potent inhibition [1] [2]. Its charge state, along with a phenolic group, is important for binding [5] [2].
Benzamide (Ring A) The phenolic C5'OH group is critical for PKC inhibition [1] [2].

Experimental and Computational Methodologies

Understanding the selectivity of this compound analogues relies on a combination of experimental and computational techniques.

1. Synthesis of this compound Analogues A unified synthetic strategy is often employed to access this compound and its derivatives. A key step involves the esterification of two key fragments: a benzophenone carboxylic acid and an azepine-containing allylic alcohol, using reagents like 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent) [6]. This approach allows for modular modifications to specific parts of the molecule.

2. Measuring Biological Activity

  • Binding Affinity Measurements: The primary method for evaluating inhibitors is the determination of the dissociation constant (Kd), which quantitatively measures binding tightness to specific PKC isozymes, as shown in Table 1 [2].
  • Cellular Activity Assays: To confirm that inhibitory activity is retained in a more complex biological environment, compounds are tested in intact cells. This often involves transferring a cAMP response element (CRE)-luciferase reporter gene into cells and measuring changes in luciferase activity upon treatment with the inhibitor, demonstrating functional inhibition of the kinase pathway [7].

3. Computational Analysis of Selectivity Molecular dynamics (MD) simulations are used to understand the atomic-level interactions responsible for selectivity.

  • System Preparation: 3D models of PKC isozymes are built via homology modelling using tools like MODELLER, with known PKA-balanol structures as templates. This compound analogues are parameterized using the General Amber Force Field (GAFF) with charges calculated by the AM1-BCC method [1].
  • Simulation and Analysis: The systems are subjected to MD simulations to model their motion over time. Subsequently, the Molecular Mechanics Generalized Born Surface Area (MMGBSA) method is used to calculate binding free energies from the simulation trajectories, helping to explain why certain analogues (like the 5S-fluorinated one) bind more selectively to PKCε [1] [2]. A critical aspect is the correct assignment of the charge states of the inhibitor's functional groups within the enzyme's active site [5] [2].

The following diagram illustrates the integrated workflow from compound design to mechanistic insight.

G start Design & Synthesis of Analogues exp In vitro Binding Assays (Kd Measurement) start->exp Synthesized Compounds comp Computational Analysis (Homology Modelling, MD, MMGBSA) exp->comp Experimental Affinity Data mech Mechanistic Insight for Selective Inhibition comp->mech Simulation Results mech->start Informs New Design

Key Insights for Rational Inhibitor Design

The accumulated data points to several crucial factors for designing selective PKCε inhibitors:

  • Isozyme-Specific Dynamics: Despite highly similar ATP-binding sites, different nPKC isozymes exhibit unique dynamic behaviors. PKCε shows high flexibility in its apo form (without a ligand), which is stabilized by binding the C5(S)-fluorinated this compound analogue. This synergy between the ligand's fluorination and the protein's dynamics is a key driver of selectivity [1].
  • Critical Charge States: The binding affinity is optimized when specific functional groups on this compound and its analogues are in a charged state. Computational studies indicate that the azepane nitrogen (N1), a phenolic oxygen (C6′′OH), and the benzophenone carboxylate (C15′′O2H) are charged when the inhibitor is bound to PKCε [5] [2].
  • Fluorine's Conformational Control: The "fluorine effect" is not merely due to size. The highly electronegative fluorine atom introduces stereoelectronic effects (dipole-dipole interactions, hyperconjugation) that can pre-organize the this compound analogue's conformation to better fit and stabilize the dynamic ATP-binding site of PKCε over other isozymes [1].

The most promising path forward for developing this compound-based therapeutics lies in leveraging these insights. Focusing on the C5(S)-fluorinated this compound scaffold and using integrated experimental-computational workflows provides a robust strategy for achieving high selectivity for PKCε, a valuable target in cancer drug development.

References

Mechanism of Action and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Balanol is a potent, ATP-competitive inhibitor for both PKA and PKC, functioning as an ATP structural analog that binds to the catalytic site of these kinases [1] [2] [3]. Despite the high structural homology in the ATP-binding sites of these kinases, research has successfully developed this compound analogs with dramatic selectivity for one kinase over the other [1].

The diagram below illustrates the competitive inhibition mechanism and the key molecular interactions of this compound that can be modified for selectivity.

G ATP        ATP(Native Cofactor)     Kinase Protein Kinase (PKA/PKC) ATP-Binding Site ATP->Kinase  Binds This compound        this compound(ATP-Competitive Inhibitor)     This compound->Kinase  Competes for Binding MoA        Key this compound Moieties• Benzophenone (C,D): Mimics triphosphates of ATP• Azepane (B): Occupies ribose subsite• Benzamide (A): Occupies adenine subsite     Inhibition        Kinase Inhibition     Kinase->Inhibition

Comparative Inhibition Data

The following tables summarize key experimental data on the potency and selectivity of this compound and its analogs.

Table 1: In Vitro Inhibition of Purified Enzymes This table shows the inhibition constants (Kᵢ) for this compound and selected analogs against purified PKA and PKC enzymes.

Compound Kᵢ for PKA Kᵢ for PKC Selectivity (PKA vs. PKC) Reference / Context
This compound ~4 nM ~4 nM Non-selective [4]
10"-Deoxythis compound Not fully quantified Not fully quantified Selective for PKA [1] [4]
Analog 1c (5S-F) Reduced affinity compared to this compound Improved affinity for PKCε Selective for PKCε [3]

Table 2: Inhibition in Intact Cellular Systems This table summarizes the half-maximal inhibitory concentration (IC₅₀) values observed in whole-cell assays.

Compound IC₅₀ for PKA (in cells) IC₅₀ for PKC (in cells) Experimental Model Reference
This compound ~3 µM ~7 µM A431 cells / rat myocytes [4] [2]
10"-Deoxythis compound ~3 µM No inhibition at ~7 µM A431 cells [4] [2]

Experimental Protocols

To help you interpret the data and potentially design related experiments, here are the methodologies commonly used in the cited studies.

1. Protocol for In Vitro Kinase Inhibition Assays This method measures the direct inhibition of purified kinase enzymes.

  • Principle: A radioactive or non-radioactive assay that quantifies the transfer of a phosphate group from ATP to a substrate peptide, in the presence of an inhibitor.
  • Key Steps:
    • Reaction Setup: Incubate purified PKA or PKC enzyme with a substrate peptide, Mg²⁺/ATP, and the this compound analog in a buffer.
    • Detection (Radioactive): Use [γ-³²P]ATP. The reaction is stopped with acid, and the phosphorylated peptide is captured on phosphocellulose paper. Scintillation counting measures incorporated radioactivity [5].
    • Detection (Non-radioactive): Use a fluorescently labeled peptide substrate. Phosphorylation changes its mobility, detectable by electrophoresis or a mobility shift assay [5].
    • Data Analysis: The Kᵢ (inhibition constant) is calculated by determining compound concentration that reduces kinase activity by half, typically using data from assays run with varying ATP and inhibitor concentrations.

2. Protocol for Whole-Cell Inhibition Assays This method validates that inhibition occurs in a more physiologically relevant intact cell system.

  • Principle: Monitor the phosphorylation status of specific, native PKA or PKC substrates in cells after stimulation and inhibitor treatment.
  • Key Steps (as in [4] [2]):
    • Cell Culture & Treatment: Culture cells (e.g., A431, neonatal rat myocytes). Pre-treat with this compound analog, then stimulate with:
      • For PKA pathway: Isoproterenol (to activate β-adrenergic receptors, increasing cAMP and activating PKA).
      • For PKC pathway: Phorbol ester (e.g., PMA, a direct activator of PKC).
    • Cell Lysis & Analysis: Lyse cells and analyze lysates by Western Blot.
      • PKA Inhibition Readout: Probe with an antibody specific for phosphorylated CREB (p-CREB).
      • PKC Inhibition Readout: Probe with an antibody specific for phosphorylated MARCKS protein.
    • Data Analysis: Quantify band intensity. The IC₅₀ is the concentration of inhibitor that reduces stimulus-induced phosphorylation by 50%.

Strategic Considerations for Researchers

When working with this compound-based inhibitors, keep the following points in mind:

  • Cellular Penetration: The search results confirm that this compound and its key congeners effectively cross the cell membrane, as evidenced by their activity in whole-cell assays [4] [2].
  • Engineering Selectivity: The core benzophenone moiety of this compound is crucial for high-affinity binding but contributes less to selectivity. Modifications to the azepane ring (e.g., fluorination at specific positions) have proven most effective in engineering selectivity between PKA and PKC isoforms [1] [3].
  • Kinase Isoform Selectivity: Beyond PKA/PKC selectivity, there is a strong research focus on achieving selectivity within the PKC family itself (e.g., for the oncogenic PKCε). Computational analyses and fluorination strategies are valuable tools for this purpose [3].

References

Structural Modifications and Their Effects on Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key structural regions of balanol that have been modified and the outcomes of those changes on inhibitory activity and selectivity.

Structural Region Modified Type of Modification Key Findings on Activity & Selectivity Supporting Experimental Data
Azepane Ring (Ring B) Stereospecific fluorination (e.g., C5(S)) [1] [2]. Improved binding affinity and selectivity for PKCε over other novel PKC isozymes and PKA. Fluorine's conformational influence synergizes with PKCε's unique dynamics [1] [3] [2]. Binding affinity (IC50/Ki) measurements against a panel of PKC isozymes and PKA; Molecular Dynamics (MD) simulations [1] [2].
4-Hydroxybenzamido Moiety (Ring A) Modification or removal of the 4-hydroxy group; alteration of the amide linkage [4]. Requirement of a free 4-hydroxyl group and the amide linkage for optimal PKC inhibition. The conformation of this moiety is critical [4]. Synthesis of racemic this compound analogues and evaluation of their inhibitory activities against human PKC isozymes [4].
Benzophenone Moiety (Rings C & D) Replacement of the carboxylic acid on ring D with esters, amides, tetrazole, etc. [3]. Importance of an acidic functional group for this compound's activity. The charge state of the phenolate (C6''OH) and carboxylate is critical for binding [3]. Binding assays; computational pKa prediction and MD simulations to determine charge states in the ATP-binding site [3].
Overall Molecule Design of analogues with minor structural changes [5]. Achieved dramatic selectivity for PKA over PKC, demonstrating that high homology ATP sites can be discriminated [5]. Inhibition assays against PKA, PKC, and tyrosine kinases (Src, EGFR); molecular modeling [5].

Detailed Experimental Protocols

To help you interpret the data, here are the methodologies commonly used in the cited SAR studies.

  • Binding Affinity and Inhibition Assays

    • Purpose: To quantitatively measure the potency of this compound analogues against target kinases.
    • Typical Protocol: The inhibitory activity (e.g., IC50 or Ki values) of synthesized analogues is determined against a panel of protein kinases, which usually includes several PKC isozymes (e.g., PKCα, PKCε) and PKA for selectivity comparison [5] [4]. The assays are often conducted at physiological pH (7.4) [3]. Inhibition is measured by the analogue's ability to compete with ATP, typically using radiometric or fluorescence-based phosphorylation assays.
  • Computational Molecular Modeling

    • Purpose: To understand the structural basis of binding and selectivity at an atomic level.
    • Typical Protocol:
      • Homology Modeling: If a crystal structure of the target kinase (e.g., PKCε) is unavailable, it is modeled based on templates like PKA (PDB: 1BX6) [3] [2].
      • Molecular Dynamics (MD) Simulations: The kinase-analogue complex is solvated and simulated to study its dynamic behavior. Correct assignment of the ligand's charge state is critical for accuracy [1] [3].
      • Binding Energy Calculation: The Molecular Mechanics Generalized Born Surface Area (MMGBSA) method is often used on simulation snapshots to compute binding free energies and correlate them with experimental data [1] [3].
  • Charge State Determination for Analogues

    • Purpose: To identify the dominant protonation state of analogues with multiple ionizable groups when bound to the kinase, which is essential for accurate simulations.
    • Typical Protocol: pKa values for acidic and basic functional groups (e.g., carboxylic acid, phenolic OH, amine) are predicted using software like Marvin Suite at pH 7.4 [3]. Different potential charge states are then evaluated through MD simulations, and the state that yields MMGBSA binding energies best matching the experimental affinity is selected [1] [3].

Rational Design Workflow for this compound Analogues

The following diagram illustrates the integrated computational and experimental workflow for guiding the rational design of this compound analogues, as demonstrated in recent studies.

workflow start Hypothesis Generation mod Structural Modification start->mod comp Computational Modeling mod->comp exp Experimental Validation comp->exp analysis Data Analysis & SAR exp->analysis analysis->comp Update Models design Next-Generation Design analysis->design Iterative Refinement

Key Insights for Researchers

  • Fluorination is a Powerful Strategy: Strategic fluorination on the azepane ring, particularly at the C5(S) position, has proven effective in enhancing selectivity for the oncogenic kinase PKCε. The effect is attributed to fluorine's influence on analogue conformation and its synergy with the unique dynamics of the PKCε ATP-binding site [1] [2].
  • Charge State is Critical: For analogues with multiple ionizable groups, the correct assignment of their charge state within the enzymatic environment is paramount. Computational studies have shown that the phenolate group on the benzophenone moiety is charged in the active site, a detail crucial for accurate binding energy predictions [3].
  • Selectivity is Achievable: Despite high homology in kinase ATP-binding sites, the research demonstrates that even minor modifications to the this compound scaffold can yield compounds with dramatic improvements in selectivity, providing hope for the development of isozyme-specific therapeutics [5].

References

Balanol molecular flexibility kinase binding

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Across Protein Kinases

Despite targeting the conserved ATP-binding site, balanol exhibits significant variability in its inhibition of different serine/threonine kinases [1] [2]. The following table compares its binding affinity across a panel of kinases, demonstrating its limited selectivity in its natural form and how specific modifications can alter this profile.

Protein Kinase This compound (1) Kd (nM) This compound (1) ∆G° (kcal·mol⁻¹) (5S)-F Analogue (1c) Kd (nM) (5S)-F Analogue (1c) ∆G° (kcal·mol⁻¹)
PKA 5.9 ± 0.5 [3] -11.30 ± 0.05 [3] 6.4 ± 0.1 [3] -11.25 ± 0.01 [3]
PKCε 0.73 ± 0.06 [3] -12.54 ± 0.05 [3] 0.4 ± 0.02 [3] -12.90 ± 0.03 [3]
PKCα, β, γ Potent inhibition (Kᵢ ∼ 4 nM) [1] - - -
CaMKII Weaker inhibition (Kᵢ = 742 nM) [1] - - -
Erk1 No significant inhibition [1] - - -

This selectivity arises because this compound's flexibility allows it to exploit subtle differences in the dynamics and microenvironments of various kinase ATP-binding pockets [1] [4]. For example, the glycine-rich loop and other non-conserved residues undergo induced-fit movements to accommodate the inhibitor, and the extent of these rearrangements differs between kinases [1].

Experimental Insights

The data on this compound's binding and selectivity are derived from several key experimental and computational methodologies.

  • Experimental Binding Assays: The primary method for determining binding affinity (Kd) and inhibition constants (Ki) is through competitive activity assays [2]. In these experiments, the kinase is incubated with this compound and a known substrate. By measuring the rate of substrate phosphorylation in the presence of varying concentrations of this compound and ATP, researchers can determine how effectively this compound competes with ATP for the binding site. The fact that this compound's inhibition can be overcome by high ATP concentrations confirms its competitive mechanism [5] [2].
  • Computational Modeling: Molecular Dynamics (MD) Simulations are used to understand the atomic-level details of binding. In these simulations, the this compound-kinase complex is modeled in a simulated solvent environment, and the movements of every atom are calculated over time. This reveals the flexibility of both the ligand and the protein, key water-mediated interactions, and the specific residues involved in binding [3] [4]. Correctly assigning the charge states of this compound's ionizable groups (e.g., the azepane nitrogen and benzophenone carboxylate) is critical for obtaining accurate binding energy estimates from these simulations [3].
  • Structural Biology: X-ray Crystallography has provided the most direct evidence for this compound's binding mode. The solved crystal structure of this compound in complex with the PKA catalytic subunit visually shows how the different moieties of this compound occupy the ATP-binding cleft and interact with surrounding residues [1].

The relationship between this compound's structural domains and the kinase ATP-binding site can be visualized as follows:

G cluster_kinase Kinase ATP-Binding Site This compound This compound AdenineSite Adenine Subsite This compound->AdenineSite Benzamide (A) RiboseSite Ribose Subsite This compound->RiboseSite Azepane (B) PhosphateSite Phosphate Subsite This compound->PhosphateSite Benzophenone (C&D) ATP ATP ATP->AdenineSite Adenine ATP->RiboseSite Ribose ATP->PhosphateSite Triphosphate

The experimental workflow for investigating this compound's binding is summarized below:

G Step1 Compound Synthesis & Modification Step2 In Vitro Binding Assays Step1->Step2 Step3 Structural Analysis (X-ray Crystallography) Step2->Step3 Step4 Computational Analysis (MD Simulations) Step3->Step4 Step5 Data Integration & SAR Step4->Step5

References

Key Water Molecules in the Balanol Binding Site

Author: Smolecule Technical Support Team. Date: February 2026

Experimental determination of the crystal structure of the PKA-balanol complex revealed that six ordered water molecules play critical roles in facilitating the binding [1]. The table below summarizes the function of a key water-mediated interaction:

Water Molecule Function Specific Interaction Experimental Method & Resolution
Forms a hydrogen bond bridge Two water molecules create a bridge between balanol's N1' atom (azepane ring) and the hydroxyl group of a Tyrosine residue (Tyr330) in PKA [1]. X-ray Crystallography (2.1 Å resolution) [1] [2]

This water-mediated bridge is a specific example of how bound water molecules are integral to the binding network, helping to anchor the inhibitor firmly within the catalytic cleft.

Experimental Protocol for Structural Determination

The primary methodology for identifying water molecules in the this compound binding site is X-ray Crystallography. The detailed protocol is as follows:

  • Protein Purification and Crystallization: The catalytic subunit of mouse PKA is expressed and purified. Crystals of the PKA-balanol complex are grown using methods like vapor diffusion. The presence of the inhibitor can help stabilize the protein structure for crystallization [1] [2] [3].
  • Data Collection: X-ray diffraction data is collected at a synchrotron radiation source. For the PKA-balanol complex, a high resolution of around 2.1 Å is achieved, which is sufficient to identify ordered water molecules [2] [3].
  • Structure Solution and Refinement:
    • The phases for the structure are determined using molecular replacement with a known PKA structure as a model.
    • The atomic model of PKA and the this compound molecule is built into the electron density map.
    • Water Molecule Placement: Difference electron density maps (e.g., Fo-Fc maps) are computed. Peaks of density that correspond to potential water molecules are identified in the space between the protein and the ligand. These water molecules are included in the model if they form reasonable hydrogen-bonding interactions (typically 2.5–3.2 Å) with the protein or ligand and have well-defined spherical density [1].
  • Validation: The final model, including water molecules, is validated for stereochemical quality and fit to the experimental data.

The following diagram illustrates the experimental workflow for determining water molecule positions in the this compound binding site:

G Start Start: PKA-Balanol Complex Step1 1. Protein Crystallization Start->Step1 Step2 2. X-ray Data Collection (Resolution: ~2.1 Å) Step1->Step2 Step3 3. Structure Solution (Molecular Replacement) Step2->Step3 Step4 4. Model Building & Refinement Step3->Step4 Step5 5. Water Placement (Analyze Fo-Fc Maps) Step4->Step5 Step6 6. Final Model Validation Step5->Step6 End Identified Water Molecules in Binding Site Step6->End

Implications for Drug Design and Computational Studies

The presence of structured water molecules in the this compound binding site has significant implications for rational drug design:

  • Role in Binding Affinity: The network of water molecules contributes to the tight binding (low nanomolar affinity) of this compound by enabling optimal hydrogen-bonding interactions that the inhibitor alone might not be able to make directly [1].
  • Challenge for Computational Methods: The success of molecular docking and binding affinity predictions (e.g., for designing this compound analogues) is highly dependent on correctly accounting for the flexibility of the receptor and the role of water molecules [4] [5] [6]. Ignoring these key waters can lead to inaccurate predictions of ligand pose and binding energy.
  • Charge State Considerations: Recent molecular dynamics studies highlight that the local enzymatic environment, influenced by the protein structure and water networks, can affect the charge states of this compound's functional groups, which in turn influences binding [6] [7]. Correctly modeling this environment is crucial for computational design of more selective inhibitors.

References

Experimental Binding Data and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the binding affinity (Kd) and calculated free energy (ΔG°) for balanol and its fluorinated analogues against PKA and PKCε, highlighting how structural changes affect potency and selectivity [1].

Compound Name Target Kinase Kd (nM) ΔG° (kcal·mol⁻¹)
(-)-Balanol (1) PKA 5.9 ± 0.5 -11.30 ± 0.05
PKCε 0.73 ± 0.06 -12.54 ± 0.05
(5S)-F Analogue (1c) PKA 6.4 ± 0.1 -11.25 ± 0.01
PKCε 0.4 ± 0.02 -12.90 ± 0.03
(6S)-F Analogue (1a) PKA 7.9 ± 0.5 -11.12 ± 0.03
PKCε 19 ± 8 -10.60 ± 0.21
(6R,S)-diF Analogue (1d) PKA 9.2 ± 0.8 -11.03 ± 0.05
PKCε 110 ± 19 -9.55 ± 0.09

Key findings from this data include:

  • Potency vs. Selectivity: While this compound (1) is potent against both PKA and PKCε, it shows limited selectivity [1] [2]. The (5S)-F analogue (1c) achieves superior potency and selectivity for PKCε, demonstrating that a single fluorine atom can fine-tune interactions [1].
  • Stereochemistry and Promiscuity: Other fluorinations, such as in compounds 1a and 1d, can significantly reduce binding affinity, indicating that the position and stereochemistry of the substituent are critical for maintaining key nonpolar and van der Waals interactions [1].

Guide to Key Experimental Protocols

To interpret structure-activity relationship (SAR) data for this compound analogues, understanding the underlying experimental methodologies is essential.

Method Key Protocol Details Primary Application
Binding Assay Measured dissociation constant (Kd) using fluorescence anisotropy at biological pH (7.4); involved titration of the kinase into a solution of a fluorescently-labeled this compound analogue [1]. Quantifying binding affinity and inhibition potency of this compound analogues against different protein kinases [1].
Crystallography Solved high-resolution X-ray structures of PKA C-subunit complexed with this compound analogues; proteins were co-crystallized with ligands, and structures determined via molecular replacement [3]. Visualizing ligand-protein interactions, identifying specific nonpolar contacts, and observing conformational changes in the protein (e.g., Gly-rich loop stabilization) [3].
Molecular Dynamics (MD) & MM/GBSA Run MD simulations (e.g., 50-100 ns) in explicit solvent; used MM/GBSA method to calculate binding free energies from simulation trajectories; critical pre-step involved estimating correct charge states for ligands [1]. Computational prediction of binding energies; deciphering the role of specific functional groups and fluorine effects; investigating the conformational malleability of the kinase active site [1] [4].

Molecular Interactions and Selectivity Determinants

The activity of this compound analogues is driven by their ability to act as ATP-mimetics, occupying the adenine, ribose, and triphosphate subsites of the kinase ATP-binding pocket [1].

Key selectivity determinants include:

  • Conformational Malleability: The PKA active site exhibits plasticity, tolerating modifications (e.g., on the D-ring of this compound) that PKC cannot, largely due to differences in the variable B helix and C-terminal tail [3].
  • Strategic Fluorination: Introducing fluorine at the C5(S) position of the azepane ring can enhance affinity and selectivity for PKCε. This effect is attributed to subtle stereoelectronic perturbations and altered protein-ligand interaction dynamics, rather than merely size or polarity [1].

Future Research Directions

  • Charge State Engineering: Computational studies indicate the local enzymatic environment can influence the charge states of this compound's ionizable groups. Deliberate design around these states could improve selectivity [1].
  • Biosynthesis for Analog Production: Recent advances in understanding the this compound biosynthetic pathway and its regulation in fungi open avenues for metabolic engineering to produce gram-scale quantities of the core structure for further derivatization [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

550.15874503 g/mol

Monoisotopic Mass

550.15874503 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O0N0E1MP23

Wikipedia

Balanol

Dates

Last modified: 08-15-2023
1: Qin L, Sankaran B, Aminzai S, Casteel D, Kim C. Structural basis for selective inhibition of human PKG Iα by the balanol-like compound N46. J Biol Chem. 2018 May 16. pii: jbc.RA118.002427. doi: 10.1074/jbc.RA118.002427. [Epub ahead of print] PubMed PMID: 29769318.
2: Hardianto A, Liu F, Ranganathan S. Molecular Dynamics Pinpoint the Global Fluorine Effect in Balanoid Binding to PKCε and PKA. J Chem Inf Model. 2018 Feb 26;58(2):511-519. doi: 10.1021/acs.jcim.7b00504. Epub 2018 Jan 27. PubMed PMID: 29341608.
3: Hardianto A, Yusuf M, Liu F, Ranganathan S. Exploration of charge states of balanol analogues acting as ATP-competitive inhibitors in kinases. BMC Bioinformatics. 2017 Dec 28;18(Suppl 16):572. doi: 10.1186/s12859-017-1955-7. PubMed PMID: 29297286; PubMed Central PMCID: PMC5751415.
4: Patel AR, Hardianto A, Ranganathan S, Liu F. Divergent response of homologous ATP sites to stereospecific ligand fluorination for selectivity enhancement. Org Biomol Chem. 2017 Feb 21;15(7):1570-1574. doi: 10.1039/c7ob00129k. Epub 2017 Jan 25. PubMed PMID: 28119986.
5: Kim J, Li G, Walters MA, Taylor SS, Veglia G. Uncoupling Catalytic and Binding Functions in the Cyclic AMP-Dependent Protein Kinase A. Structure. 2016 Mar 1;24(3):353-63. doi: 10.1016/j.str.2015.11.016. Epub 2016 Jan 28. PubMed PMID: 26833386; PubMed Central PMCID: PMC4775281.
6: Homan KT, Wu E, Cannavo A, Koch WJ, Tesmer JJ. Identification and characterization of amlexanox as a G protein-coupled receptor kinase 5 inhibitor. Molecules. 2014 Oct 22;19(10):16937-49. doi: 10.3390/molecules191016937. PubMed PMID: 25340299; PubMed Central PMCID: PMC4621012.
7: Saha T, Maitra R, Chattopadhyay SK. A unified approach to the important protein kinase inhibitor balanol and a proposed analogue. Beilstein J Org Chem. 2013 Dec 19;9:2910-5. doi: 10.3762/bjoc.9.327. eCollection 2013 Dec 19. PubMed PMID: 24454570; PubMed Central PMCID: PMC3896276.
8: Kumar KS. A chiron approach towards the synthesis of 3-hydroxy lysine and its derivatives. Bioorg Med Chem. 2013 Jun 15;21(12):3609-13. doi: 10.1016/j.bmc.2013.02.013. Epub 2013 Feb 21. PubMed PMID: 23490153.
9: Zhang D, Li S, Lu R, Li K, Luo F, Peng F, Hu F. [Influence of incubation time on metabolites in mycelia of Paecilomyces militaris]. Wei Sheng Wu Xue Bao. 2012 Dec 4;52(12):1477-88. Chinese. PubMed PMID: 23457797.
10: Ahmad S, Sutherland A. Stereoselective synthesis of hydroxylated 3-aminoazepanes using a multi-bond forming, three-step tandem process. Org Biomol Chem. 2012 Oct 3;10(41):8251-9. doi: 10.1039/c2ob26544c. PubMed PMID: 22961458.
11: Thal DM, Yeow RY, Schoenau C, Huber J, Tesmer JJ. Molecular mechanism of selectivity among G protein-coupled receptor kinase 2 inhibitors. Mol Pharmacol. 2011 Aug;80(2):294-303. doi: 10.1124/mol.111.071522. Epub 2011 May 19. PubMed PMID: 21596927; PubMed Central PMCID: PMC3141885.
12: Tesmer JJ, Tesmer VM, Lodowski DT, Steinhagen H, Huber J. Structure of human G protein-coupled receptor kinase 2 in complex with the kinase inhibitor balanol. J Med Chem. 2010 Feb 25;53(4):1867-70. doi: 10.1021/jm9017515. PubMed PMID: 20128603; PubMed Central PMCID: PMC3073382.
13: Pande V, Ramos MJ, Gago F. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies. Anticancer Agents Med Chem. 2008 Aug;8(6):638-45. Review. PubMed PMID: 18690827.
14: Srivastava AK, Panda G. Total synthesis of (-)-balanol, all stereoisomers, their N-tosyl analogues, and fully protected ophiocordin: an easy route to hexahydroazepine cores from garner aldehydes. Chemistry. 2008;14(15):4675-88. doi: 10.1002/chem.200701991. PubMed PMID: 18399526.
15: Sullivan B, Gilmet J, Leisch H, Hudlicky T. Chiral version of the Burgess reagent and its reactions with oxiranes: application to the formal enantiodivergent synthesis of balanol. J Nat Prod. 2008 Mar;71(3):346-50. doi: 10.1021/np0705357. Epub 2008 Jan 19. PubMed PMID: 18205317.
16: Huang Z, Wong CF, Wheeler RA. Flexible protein-flexible ligand docking with disrupted velocity simulated annealing. Proteins. 2008 Apr;71(1):440-54. PubMed PMID: 17957770.
17: Zhao Y, Sanner MF. FLIPDock: docking flexible ligands into flexible receptors. Proteins. 2007 Aug 15;68(3):726-37. PubMed PMID: 17523154.
18: Wang M, Wong CF. Rank-ordering protein-ligand binding affinity by a quantum mechanics/molecular mechanics/Poisson-Boltzmann-surface area model. J Chem Phys. 2007 Jan 14;126(2):026101. PubMed PMID: 17228977.
19: Nettles JH, Jenkins JL, Bender A, Deng Z, Davies JW, Glick M. Bridging chemical and biological space: "target fishing" using 2D and 3D molecular descriptors. J Med Chem. 2006 Nov 16;49(23):6802-10. PubMed PMID: 17154510.
20: Unthank MG, Hussain N, Aggarwal VK. The use of vinyl sulfonium salts in the stereocontrolled asymmetric synthesis of epoxide- and aziridine-fused heterocycles: application to the synthesis of (-)-balanol. Angew Chem Int Ed Engl. 2006 Oct 27;45(42):7066-9. PubMed PMID: 17009383.

Explore Compound Types